2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-6(10(15)16)17-11-12-8-5-3-2-4-7(8)9(14)13-11/h2-6H,1H3,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCHQMHTSPQPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378252 | |
| Record name | 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328977-86-2 | |
| Record name | 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Synthesis and Characterization of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
Foreword: The Quinazolinone Scaffold - A Cornerstone in Medicinal Chemistry
The quinazolinone motif is a privileged heterocyclic system that forms the structural core of numerous biologically active compounds, both from natural and synthetic origins.[1] Its derivatives have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and anticonvulsant properties.[1][2][3] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its biological profile.[4] The introduction of a sulfur linkage at the C2 position, in particular, has been shown to be a promising strategy for the development of novel therapeutic agents.[5][6] This guide provides an in-depth, practical exploration of the synthesis and comprehensive characterization of a specific C2-substituted derivative: 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid. This molecule holds potential for further investigation in drug discovery programs, and a thorough understanding of its synthesis and analytical profile is paramount for any future development.
I. Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of the target compound is achieved through a two-step process, commencing with the formation of the core quinazolinone scaffold followed by a nucleophilic substitution reaction to introduce the propionic acid side chain.
Step 1: Synthesis of 2-Mercapto-3H-quinazolin-4-one
The foundational precursor, 2-mercapto-3H-quinazolin-4-one, is synthesized from the readily available starting materials, anthranilic acid and phenyl isothiocyanate. This reaction proceeds via an initial nucleophilic addition of the amino group of anthranilic acid to the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization with the elimination of aniline.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of anthranilic acid (1 equivalent) and phenyl isothiocyanate (1.1 equivalents) in ethanol is prepared.
-
The reaction mixture is refluxed for 4-6 hours, during which the progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials and by-products.
-
The resulting solid, 2-mercapto-3-phenyl-quinazolin-4(3H)-one, can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.[7]
Step 2: Synthesis of this compound
The target molecule is synthesized by the S-alkylation of 2-mercapto-3H-quinazolin-4-one with 2-bromopropionic acid. The reaction proceeds via a nucleophilic attack of the sulfur atom of the thiol group on the electrophilic carbon of the α-bromo acid. The use of a base is crucial to deprotonate the thiol, thereby increasing its nucleophilicity.
Experimental Protocol:
-
To a solution of 2-mercapto-3H-quinazolin-4-one (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), is added a base, for instance, potassium carbonate or triethylamine (1.5 equivalents).
-
The mixture is stirred at room temperature for approximately 30 minutes to ensure the formation of the thiolate anion.
-
2-Bromopropionic acid (1.2 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated (50-60 °C) for 12-24 hours. The reaction progress should be monitored by TLC.
-
After completion, the reaction mixture is poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to a pH of 2-3.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.[8]
II. Visualizing the Synthesis: A Graphviz Workflow
To provide a clear visual representation of the synthetic pathway, the following diagram illustrates the key steps and transformations.
Caption: Synthetic route to the target compound.
III. Comprehensive Characterization: Unveiling the Molecular Identity
A battery of analytical techniques is employed to confirm the structure and purity of the synthesized this compound.
A. Spectroscopic Analysis
1. Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of the title compound is expected to exhibit characteristic absorption bands.[9][10]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| N-H (Amide) | 3200-3100 |
| C=O (Carboxylic Acid) | ~1710 |
| C=O (Amide) | ~1680 |
| C=N | ~1620 |
| C-S | ~700 |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the quinazolinone ring, the methine proton of the propionic acid side chain, and the methyl protons. The chemical shifts and coupling patterns will be indicative of their chemical environment. The acidic proton of the carboxylic acid and the N-H proton of the amide will likely appear as broad singlets.[11][12]
-
¹³C NMR: The carbon NMR spectrum will display signals for all the unique carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons, and the aliphatic carbons of the side chain.[11][12]
3. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (C₁₁H₁₀N₂O₃S, MW: 250.27 g/mol ).[9][13]
B. Chromatographic and Physical Analysis
1. Thin-Layer Chromatography (TLC):
TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product. A suitable solvent system (e.g., ethyl acetate/hexane or chloroform/methanol) should be developed to achieve good separation of the product from the starting materials and any by-products.
2. Melting Point Determination:
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. A broad melting point range may indicate the presence of impurities.
IV. Experimental Workflow Visualization
The overall experimental workflow, from synthesis to characterization, is depicted in the following diagram.
Caption: Overall experimental workflow.
V. Conclusion and Future Perspectives
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The described protocols are robust and can be readily implemented in a standard organic chemistry laboratory. The comprehensive characterization data serves as a benchmark for ensuring the identity and purity of the synthesized compound.
Given the established biological significance of the quinazolinone scaffold, this molecule represents a valuable building block for the development of new therapeutic agents. Future research could focus on the derivatization of the carboxylic acid moiety to generate a library of ester or amide analogs for biological screening. Furthermore, computational studies, such as molecular docking, could be employed to predict potential biological targets and guide further drug design efforts.[6] The foundational work presented here paves the way for exciting future discoveries in the field of medicinal chemistry.
VI. References
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Al-Omary, F. A., El-Azab, A. S., & El-Tahir, K. E. H. (2010). Synthesis and pharmacological evaluation of some new 2-substituted-quinazolin-4(3H)-ones as potential anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 20(21), 6398-6401.
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Ali, M. A., Shaharyar, M., & Siddiqui, A. A. (2010). Synthesis, characterization and anti-inflammatory activity of some new quinazolinone derivatives. Journal of the Serbian Chemical Society, 75(1), 29-37.
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Connolly, D. J., Cusack, D., O'Sullivan, T. P., & Guiry, P. J. (2005). Synthesis of quinazolines and quinazolinones. Tetrahedron, 61(43), 10153-10202.
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El-Azab, A. S. (2012). Synthesis, characterization and in vivo anticonvulsant evaluation of some new 2,3-disubstituted-4(3H)-quinazolinones. Bioorganic & Medicinal Chemistry Letters, 22(1), 498-503.
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El-Gazzar, A. B. A., Hafez, H. N., & Abbas, H. S. (2009). S-and C-nucleosidoquinazoline as new nucleoside analogs with potential analgesic and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(4), 1437-1445.
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Kini, S. G., & Grover, V. (2006). Synthesis and evaluation of some new quinazolinone derivatives for antimicrobial activity. E-Journal of Chemistry, 3(4), 263-267.
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Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.
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Panneerselvam, P., Kumar, N. R., & Saravanan, G. (2009). Synthesis and antimicrobial activity of some new 2,3-disubstituted quinazolin-4(3H)-ones. Journal of the Korean Chemical Society, 53(2), 204-209.
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Shaban, M. E., Taha, M. A. M., & Sharshira, E. M. (1991). Synthesis and biological activities of condensed heterocyclo [n, m-a, b, or c] quinazolines. Pharmazie, 46(11), 785-787.
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Tiwari, A. K., Singh, V. K., & Bajpai, A. (2006). Synthesis and antibacterial activity of some new 2,3-disubstituted-4(3H)-quinazolinones. Indian Journal of Pharmaceutical Sciences, 68(5), 611.
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aaly, A. A. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Pharmaceutical Chemistry Journal, 46(7), 412-416.*
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Kaur, B., & Kaur, R. (2007). Synthesis of fused quinazolinethiones and their S-alkyl/aryl derivatives. Indian Journal of Chemistry - Section B, 46B(10), 1693-1698.*
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Moirangthem, N., & Laitonjam, W. S. (2010). A new and facile synthetic approach to substituted 2-thioxoquinazolin-4-ones by the annulation of a pyrimidine derivative. Beilstein Journal of Organic Chemistry, 6, 93.*
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PubChem. (n.d.). 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid. Retrieved from [Link]
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ResearchGate. (2022). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. Retrieved from [Link]
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ResearchGate. (n.d.). SYNTHESIS AND REACTIONS OF 2-MERCAPTO-4-ARYL 4H-1,2,3,4,5,6-HEXAHYDRO-BENZO [h] QUINAZOLINES. Retrieved from [Link]
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Semantic Scholar. (n.d.). dihydro-quinazolin-2-ylsulfanyl)-propionic Acid arylidene/aryl-ethylidene-hydrazi. Retrieved from [Link]
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Tiwari, R. K., Singh, D., & Singh, J. (2013). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. BioMed Research International, 2013, 932439.
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Verma, A., & Saraf, S. K. (2008). 4-Quinazolinones: a new class of antimicrobial agents. International Journal of PharmTech Research, 1(1), 1-14.
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Zhang, H., Chen, J., & Li, Z. (2011). Quinazoline derivatives: synthesis and bioactivities. Current Organic Chemistry, 15(8), 1254-1277.
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International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. Retrieved from [Link]
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MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and anticonvulsant activity of new derivatives of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide. Retrieved from [Link]
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TSI Journals. (n.d.). Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. Retrieved from [Link]
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PubMed. (2020). Synthesis and cytotoxic effects of 2-thio-3,4-dihydroquinazoline derivatives as novel T-type calcium channel blockers. Retrieved from [Link]
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MDPI. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]
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Spectroscopic analysis of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid NMR mass spec
An In-depth Technical Guide to the Spectroscopic Analysis of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive spectroscopic analysis of this compound, a molecule of interest within the broader class of quinazolinone derivatives known for their significant therapeutic potential.[1] The structural elucidation of this compound is paramount for quality control, drug development, and mechanistic studies. This document details the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as applied to this specific molecule. It is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed, self-validating protocols to ensure accurate and reproducible characterization.
Introduction and Molecular Structure
Quinazolinone-based compounds form a large and important class of nitrogen-containing heterocyclic molecules that exhibit a wide range of pharmacological activities.[2] The precise characterization of their derivatives is a critical step in the development of new therapeutic agents. This guide focuses on this compound, whose molecular integrity and purity are confirmed through rigorous spectroscopic methods. The combination of NMR and MS provides an unambiguous structural confirmation by mapping the carbon-hydrogen framework and determining the molecular weight and fragmentation pattern.
The molecular formula for the target compound is C₁₁H₁₀N₂O₃S, with a molar weight of 250.27 g/mol .[3]
Caption: Chemical Structure of the Target Compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[4] By analyzing the chemical shifts, signal multiplicities, and integrations in ¹H and ¹³C NMR spectra, a definitive structure can be assigned.
Experimental Protocol: NMR
The causality behind this protocol is to ensure a high-resolution, artifact-free spectrum. The choice of DMSO-d₆ as a solvent is due to its excellent solubilizing power for polar, protic compounds like the target molecule and its non-interference with the proton signals of interest, except for a residual peak that serves as a useful internal reference.[4]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) within a 5 mm NMR tube.[4] Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and sensitivity.[4]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a high signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[4]
-
¹³C NMR: Acquire the spectrum using proton broadband decoupling. A significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope.[4]
-
-
Data Processing: Process the raw free induction decay (FID) data by applying a Fourier transform. The resulting spectrum should be phased and the chemical shift axis calibrated. For ¹H NMR, the residual DMSO peak is set to 2.50 ppm; for ¹³C NMR, the DMSO septet is set to 39.52 ppm.[4]
Caption: General workflow for spectroscopic analysis.
¹H NMR Spectral Analysis (Predicted)
The proton spectrum is anticipated to show distinct signals corresponding to the aromatic quinazolinone core, the aliphatic propionic acid side chain, and exchangeable protons.
-
Aromatic Region (7.0-8.5 ppm): The benzene ring of the quinazolinone core will display four signals. Based on typical patterns for this scaffold, the H-5 proton is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group, appearing as a doublet of doublets around 8.15 ppm.[4][5] The H-7 proton will likely appear as a triplet around 7.85 ppm, while H-8 and H-6 will present as a doublet (~7.75 ppm) and a triplet (~7.55 ppm), respectively.[4]
-
Aliphatic Region (1.5-5.0 ppm): The propionic acid moiety gives rise to two signals. The α-proton (CH) will be a quartet due to coupling with the three β-protons of the methyl group. Its position will be downfield (estimated ~4.5-5.0 ppm) due to the deshielding effects of the adjacent sulfur atom and carboxylic acid group. The β-protons (CH₃) will appear as a doublet at approximately 1.6 ppm.
-
Exchangeable Protons (>10 ppm): DMSO-d₆ is an excellent solvent for observing exchangeable protons. The two N-H protons of the quinazolinone ring and the single carboxylic acid (COOH) proton are expected to appear as broad singlets at very low field, typically between 12.0 and 13.0 ppm.[6]
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals corresponding to each unique carbon atom in the molecule.
-
Carbonyl Carbons (160-180 ppm): Two signals are expected in the low-field region. The carboxylic acid carbonyl (COOH) is predicted to be around 172 ppm, while the C-4 amide carbonyl of the quinazolinone ring will appear at approximately 162 ppm.[6]
-
Aromatic & Heterocyclic Carbons (115-160 ppm): The C-2 carbon, being directly attached to both sulfur and two nitrogen atoms, will be significantly deshielded, appearing around 155 ppm. The remaining aromatic and heterocyclic carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) will resonate in the 115-150 ppm range.[4][6]
-
Aliphatic Carbons (< 60 ppm): The α-carbon (CH) of the propionic acid chain is expected around 40-45 ppm, while the β-carbon (CH₃) will be found at a much higher field, around 18-22 ppm.
Summary of Predicted NMR Data
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Exchangeable | ~12.0-13.0 | br s | 3H | 2x N-H, 1x COOH |
| Aromatic | ~8.15 | dd | 1H | H-5 |
| Aromatic | ~7.85 | t | 1H | H-7 |
| Aromatic | ~7.75 | d | 1H | H-8 |
| Aromatic | ~7.55 | t | 1H | H-6 |
| Aliphatic | ~4.5-5.0 | q | 1H | α-CH |
| Aliphatic | ~1.6 | d | 3H | β-CH₃ |
| ¹³C NMR | δ (ppm) | Assignment |
| Carbonyl | ~172 | COOH |
| Carbonyl | ~162 | C-4 |
| Heterocyclic | ~155 | C-2 |
| Aromatic | ~115-150 | C-4a, C-5, C-6, C-7, C-8, C-8a |
| Aliphatic | ~40-45 | α-CH |
| Aliphatic | ~18-22 | β-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that provides the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns.[7]
Experimental Protocol: MS
The choice of ionization method is critical. Electron Impact (EI) is a high-energy technique that provides detailed fragmentation, which is excellent for structural elucidation of unknown compounds.[2] Electrospray Ionization (ESI) is a softer technique, often used to confirm the molecular weight via the protonated molecular ion [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Data Acquisition (EI Mode): The sample is introduced into the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound (250.27 g/mol ). Analyze the lower m/z peaks to deduce the structure of the fragment ions.
Mass Spectrum Analysis and Fragmentation
The mass spectrum will provide a wealth of structural information.
-
Molecular Ion Peak (M⁺·): The spectrum should exhibit a clear molecular ion peak at m/z 250 . The presence of a sulfur atom will also give rise to a small M+2 peak (~4% of M+) due to the natural abundance of the ³⁴S isotope.
-
Key Fragmentation Pathways: The structure of this compound suggests several predictable fragmentation pathways under EI conditions. The primary fragmentation is often the cleavage of bonds alpha to heteroatoms or functional groups.[8]
-
Loss of Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the COOH radical, leading to a fragment at m/z 205 (M - 45).
-
McLafferty Rearrangement: While less common for this specific structure, a rearrangement could lead to the loss of propionic acid as a neutral molecule, resulting in a fragment at m/z 162 .
-
Cleavage of the S-C Bond: The bond between the sulfur atom and the propionic acid chiral carbon is susceptible to cleavage. This can happen in two ways:
-
Formation of the quinazolinone-thiol radical cation at m/z 178 .
-
Formation of the propionic acid radical cation side chain, though this is less likely to be a major fragment.
-
-
Fragmentation of the Quinazolinone Ring: The quinazolinone core itself can fragment, often through the loss of CO or other small neutral molecules, a pattern seen in related structures.[1][2] A significant fragment corresponding to the core structure at m/z 162 (quinazolinone-thione) is highly plausible. Further fragmentation of this core could lead to ions at m/z 120 or lower.
-
Caption: Proposed mass spectrometry fragmentation pathway.
Summary of Predicted MS Data
| m/z | Proposed Identity | Notes |
| 250 | [M]⁺· | Molecular Ion |
| 205 | [M - COOH]⁺ | Loss of carboxyl radical |
| 178 | [Quinazolinone-S]⁺· | Cleavage of S-Cα bond |
| 162 | [Quinazolinone=S]⁺· | Loss of propionic acid |
| 120 | [Fragment of Quinazolinone Core]⁺ | Further ring fragmentation |
Conclusion
The structural integrity of this compound can be unequivocally confirmed through the combined application of NMR spectroscopy and mass spectrometry. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, consistent with the proposed molecular architecture. Mass spectrometry corroborates this finding by confirming the molecular weight and revealing a fragmentation pattern that aligns logically with the compound's structure. These self-validating protocols and interpretive guides provide a robust framework for the characterization of this and related quinazolinone derivatives, ensuring high confidence in compound identity for research and development applications.
References
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Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
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Quinazolinone is shown at 600 MHz frequency. Spectra of 1 H NMR in DMSO... ResearchGate. [Link]
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Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Institutes of Health (NIH). [Link]
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An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
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Abstract
This technical guide provides a comprehensive framework for the determination of the core physical and chemical properties of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid. While specific experimental data for this compound is not extensively available in public literature, this document outlines the necessary predictive analyses and detailed experimental protocols required for its full characterization. The quinazolinone scaffold is a well-established pharmacophore in drug discovery, known for a wide range of biological activities including anticancer, anti-inflammatory, and antibacterial effects.[1][2][3] Therefore, a thorough understanding of the physicochemical properties of its derivatives is paramount for researchers in medicinal chemistry and drug development. This guide details methodologies for structural elucidation, determination of melting point, solubility profiling, pKa, and lipophilicity (LogP/LogD), providing the scientific rationale behind each protocol to ensure data integrity and reproducibility.
Introduction and Molecular Overview
This compound belongs to the quinazolinone class of heterocyclic compounds.[4] These structures are of significant interest in medicinal chemistry due to their diverse pharmacological profiles.[1][3][4] The specific molecule incorporates a quinazolin-4(3H)-one core, a thioether linkage, and a propionic acid moiety. This unique combination of functional groups dictates its physicochemical behavior, influencing critical drug-like properties such as solubility, permeability, and target binding.
The propionic acid group introduces an ionizable carboxylic acid, suggesting pH-dependent solubility and the potential for salt formation. The thioether and the bicyclic quinazolinone core contribute to the molecule's overall lipophilicity and potential for specific intermolecular interactions. Given the novelty of this specific structure, this guide serves as a foundational document for its empirical characterization.
Molecular Structure:
Caption: Chemical structure of the target compound.
Predicted and Experimentally Determined Physicochemical Properties
A combination of in silico prediction and empirical testing is essential for a complete physicochemical profile. The following table summarizes key properties and serves as a template for recording experimental results.
| Property | Predicted Value | Experimental Value | Method |
| Molecular Formula | C₁₁H₁₀N₂O₃S | --- | Mass Spectrometry |
| Molecular Weight | 250.27 g/mol [5][6] | --- | Mass Spectrometry |
| Melting Point (°C) | ~242 (for a related ester)[7] | To be determined | Capillary Method |
| pKa | ~3-5 (Carboxylic Acid) | To be determined | Potentiometric Titration |
| LogP | ~1.4 (for a related structure)[8] | To be determined | Shake-Flask Method |
| Aqueous Solubility | Low | To be determined | Equilibrium Shake-Flask |
| DMSO Solubility | High | To be determined | Equilibrium Shake-Flask |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for determining the fundamental physicochemical properties of the title compound.
Structural Elucidation
Prior to property determination, the identity and purity of the synthesized compound must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and types of protons and carbons. Expected ¹H NMR signals would include aromatic protons, a quartet for the chiral proton on the propionic acid moiety, a doublet for the methyl group, and exchangeable protons for the N-H and O-H groups.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[9]
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. Expect characteristic absorption bands for the C=O (amide and carboxylic acid), N-H, C-N, and C-S bonds.[9]
Melting Point Determination
Causality: The melting point is a crucial indicator of a compound's purity. A sharp melting point range (typically 0.5-1.5°C) is characteristic of a pure crystalline substance, whereas impurities will lead to a depressed and broader melting range.[10][11]
Protocol:
-
Sample Preparation: Finely powder a small amount of the dry compound.[12] Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[10][12]
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus, such as a Mel-Temp or similar device.
-
Approximate Determination: First, perform a rapid heating (10-20°C/min) to find the approximate melting range.[11] This saves time in the subsequent accurate measurement.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slow rate (1-2°C/min) starting from about 15-20°C below the approximate melting point.[11]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[13]
-
Validation: Repeat the accurate determination at least twice to ensure reproducibility. Consistent values should be obtained.
Thermodynamic Solubility Profiling
Causality: Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Due to the presence of both a lipophilic quinazolinone core and an ionizable carboxylic acid, the solubility of this compound is expected to be highly dependent on the pH and polarity of the solvent.[14][15] The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[16]
Protocol:
-
Solvent Selection: Prepare a panel of relevant solvents, including purified water, pH 1.2 buffer (0.1 N HCl), pH 4.5 acetate buffer, pH 6.8 phosphate buffer, and organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.[17][18]
-
Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in separate vials. The goal is to create a saturated solution with visible solid remaining.
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[17][19]
-
Phase Separation: After equilibration, allow the vials to stand, then separate the undissolved solid from the supernatant by centrifugation or filtration (using a filter compatible with the solvent).
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).[18][20]
-
Calculation: Determine the concentration of the dissolved compound in the original supernatant by back-calculation, accounting for the dilution factor. Report the solubility in units such as mg/mL or µg/mL.
Caption: Workflow for Equilibrium Solubility Determination.
Acid Dissociation Constant (pKa) Determination
Causality: The pKa value is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[21] For this molecule, the carboxylic acid is the primary acidic functional group. Its pKa will dictate the compound's charge state at different physiological pHs, profoundly affecting its absorption, distribution, and excretion. Potentiometric titration is a precise and widely used method for pKa determination.[22][23][24]
Protocol:
-
System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[22]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM).[22] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[21][22]
-
Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a stirrer.
-
Titrant Addition: Titrate the solution by adding small, precise increments of a standardized titrant (0.1 M NaOH for an acidic compound).[21]
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point on the titration curve (or the peak of the first derivative plot).[22][23]
Lipophilicity (LogP/LogD) Determination
Causality: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability and overall pharmacokinetic behavior.[25] LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms. The shake-flask method is the classical approach for this measurement.[26][27][28]
Protocol:
-
Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for physiological relevance).[27] Pre-saturate each phase by shaking them together for 24 hours and then allowing them to separate.
-
Compound Addition: Prepare a stock solution of the compound in one of the phases (usually the one in which it is more soluble). Add a small aliquot of this stock to a fresh mixture of the two pre-saturated phases in a vial.
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-4 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method like HPLC-UV.
-
Calculation: The distribution coefficient (LogD) is calculated using the formula: LogD = log₁₀(C_oct / C_aq).
Conclusion
The systematic application of the predictive and experimental methodologies outlined in this guide will yield a robust and comprehensive physicochemical profile for this compound. This foundational data is indispensable for guiding further research, including formulation development, ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and the overall progression of this compound as a potential therapeutic agent. Adherence to these self-validating protocols ensures the generation of high-quality, reliable data critical for decision-making in the drug discovery pipeline.
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The Diverse Mechanisms of Action of Quinazolinone Derivatives: A Technical Guide
Introduction: The Quinazolinone Scaffold - A Cornerstone of Modern Medicinal Chemistry
The quinazolinone core, a bicyclic heterocyclic system composed of fused benzene and pyrimidine rings, stands as a "privileged structure" in the field of drug discovery.[1][2][3] Its remarkable structural versatility allows for targeted chemical modifications, enabling the development of compounds that can interact with a wide array of biological targets with high specificity and potency.[4] This has led to the successful development of numerous FDA-approved drugs for a range of diseases, particularly in oncology.[4] This guide provides an in-depth exploration of the primary mechanisms through which quinazolinone derivatives exert their therapeutic effects, with a focus on their roles as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the specific molecular interactions, the signaling pathways they modulate, and the experimental methodologies used to elucidate these complex mechanisms.
Anticancer Mechanisms: A Multi-Pronged Attack on Malignancy
Quinazolinone derivatives have emerged as a powerhouse in oncology, primarily due to their ability to inhibit key signaling pathways that drive tumor growth, proliferation, and survival. The most well-characterized mechanisms involve the inhibition of protein kinases and the disruption of microtubule dynamics.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
A significant number of quinazolinone-based anticancer drugs function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[5][6] EGFR is frequently overexpressed or mutated in various solid tumors, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell proliferation and survival.[6][7][8]
Mechanism of Action:
Quinazolinone-based EGFR inhibitors, such as Gefitinib (Iressa) and Erlotinib (Tarceva), act as ATP-competitive inhibitors.[7][9][10] They bind to the ATP-binding pocket within the intracellular tyrosine kinase domain of EGFR.[7][8][9] This reversible binding prevents the autophosphorylation of the receptor, which is a critical step in activating downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways that promote cell proliferation and inhibit apoptosis.[7][9] In cancers harboring activating EGFR mutations (e.g., exon 19 deletions or L858R substitution), tumor cells become highly dependent on these signals for survival, making them particularly sensitive to these inhibitors.[9]
Signaling Pathway: EGFR Inhibition by Quinazolinone Derivatives
Caption: EGFR signaling is blocked by quinazolinone inhibitors.
Tubulin Polymerization Inhibition
Another critical anticancer mechanism for a distinct class of quinazolinone derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[11][12] Microtubules are essential components of the cytoskeleton, playing a vital role in cell division (mitosis), intracellular transport, and maintenance of cell shape.
Mechanism of Action:
These quinazolinone compounds act as microtubule-destabilizing agents.[11] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[12][13][14] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[11][13] Unlike kinase inhibitors, this mechanism is cytotoxic and affects rapidly dividing cells, a hallmark of cancer.[11] Several studies have demonstrated that certain quinazolinone derivatives can exhibit dual inhibitory activity against both EGFR and tubulin polymerization, offering a multi-targeted approach to cancer therapy.[5]
Experimental Workflow: Screening for Tubulin Polymerization Inhibitors
Caption: Workflow for identifying tubulin-targeting quinazolinones.
Quantitative Data: Potency of Quinazolinone Derivatives
The efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50). Lower values indicate higher potency.
| Compound Class | Target | Example Compound | IC50 / GI50 Value | Target Cancer Cell Line | Reference |
| EGFR Inhibitor | EGFR Tyrosine Kinase | Gefitinib | 23–79 nM | NSCLC | [15] |
| EGFR Inhibitor | EGFR Tyrosine Kinase | Erlotinib | 80 nM | NSCLC | [15] |
| EGFR Inhibitor | EGFR Tyrosine Kinase | Compound 6d | 0.069 µM | - | [6] |
| EGFR Inhibitor | Proliferation | Compound 6d | 0.789 µM | NCI-H460 (Lung) | [6] |
| Tubulin Inhibitor | Tubulin Polymerization | Compound 106 | 0.6 µM | - | [3] |
| Tubulin Inhibitor | Proliferation | Compound Q19 | 51 nM | HT-29 (Colon) | [14] |
| Dual Inhibitor | EGFR Tyrosine Kinase | Compound G | 163.97 nM | MCF-7 (Breast) | [5] |
| Dual Inhibitor | Tubulin Polymerization | Compound E | - (Good Result) | - | [5] |
Antimicrobial and Anti-inflammatory Mechanisms
Beyond oncology, the versatile quinazolinone scaffold has demonstrated significant potential in combating bacterial infections and inflammatory conditions.
Antimicrobial Action
Quinazolinone derivatives exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.[1][16] While the exact mechanisms are still under investigation for many derivatives, several modes of action have been proposed.
Proposed Mechanisms:
-
DNA Gyrase Inhibition: The structural similarity of some quinazolinones to fluoroquinolone antibiotics suggests they may act by inhibiting DNA gyrase (Topoisomerase II), an essential enzyme for bacterial DNA replication.[17]
-
Cell Wall Interaction: Some derivatives are believed to interfere with the integrity of the bacterial cell wall.[1]
-
Inhibition of Protein Synthesis: Certain compounds may disrupt protein synthesis, a vital process for bacterial survival.[16]
Structure-activity relationship (SAR) studies have shown that substitutions at the 2 and 3 positions, as well as the presence of halogen atoms at the 6 and 8 positions of the quinazolinone ring, can enhance antimicrobial potency.[1][17]
Anti-inflammatory Effects
Several quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory properties.[18][19][20] The primary mechanism identified is the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action:
-
Selective COX-2 Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Many quinazolinone derivatives have shown selective inhibition of COX-2 over COX-1.[18][20] This is a desirable characteristic for an anti-inflammatory drug, as COX-1 is involved in maintaining the protective lining of the stomach, and its inhibition can lead to gastrointestinal side effects. By selectively targeting COX-2, which is upregulated at sites of inflammation, these compounds can reduce inflammation with a potentially better safety profile.[18]
Experimental Protocols for Mechanism Elucidation
To validate the mechanisms described above, specific and rigorous experimental protocols are employed. Below are representative, high-level methodologies.
Protocol 1: In Vitro EGFR Tyrosine Kinase Inhibition Assay
-
Objective: To determine the IC50 value of a test compound against EGFR kinase.
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.
-
Methodology:
-
Plate Preparation: Add recombinant human EGFR kinase enzyme to the wells of a microtiter plate.
-
Compound Addition: Add varying concentrations of the quinazolinone test compound (and a known inhibitor like Gefitinib as a positive control) to the wells. Incubate to allow for binding.
-
Initiate Reaction: Add a solution containing ATP and a synthetic peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Incubation: Allow the kinase reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate, linked to a detection system (e.g., ELISA with a colorimetric or fluorescent readout).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell-Based Tubulin Polymerization Assay (Immunofluorescence)
-
Objective: To visually assess the effect of a test compound on the cellular microtubule network.
-
Principle: Cells are treated with the compound, and then the microtubule structures are stained with a fluorescently labeled antibody against α-tubulin and visualized using fluorescence microscopy.
-
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HeLa or A549) onto glass coverslips in a culture dish and allow them to adhere.
-
Compound Treatment: Treat the cells with the test compound at a relevant concentration (e.g., 3x its IC50 value) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a known tubulin inhibitor (e.g., colchicine) as controls.
-
Fixation and Permeabilization: Wash the cells and fix them with a solution like 4% paraformaldehyde. Then, permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining: Block non-specific antibody binding. Incubate the cells with a primary antibody specific for α-tubulin. After washing, incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488, which fluoresces green).
-
Nuclear Staining: Counterstain the cell nuclei with a DNA-binding dye like DAPI (which fluoresces blue).
-
Microscopy: Mount the coverslips onto microscope slides and visualize using a confocal or fluorescence microscope. Compare the filamentous microtubule network in control cells to the disrupted, diffuse staining pattern in treated cells.[13]
-
Conclusion and Future Perspectives
The quinazolinone scaffold has proven to be an exceptionally fruitful starting point for the development of targeted therapeutics. Its derivatives have demonstrated a remarkable ability to modulate diverse biological pathways, from the ATP-binding sites of kinases like EGFR to the colchicine-binding site of tubulin, and the active sites of inflammatory enzymes like COX-2. The success of first-generation EGFR inhibitors like Gefitinib and Erlotinib has paved the way for further research into next-generation compounds that can overcome acquired resistance.[7] Furthermore, the exploration of quinazolinones as dual-target or multi-target agents, such as those inhibiting both EGFR and tubulin, represents an exciting frontier in the development of more effective anticancer therapies.[5] The continued investigation into their antimicrobial and anti-inflammatory properties also holds promise for addressing urgent global health challenges, including antibiotic resistance and chronic inflammatory diseases. Future research will undoubtedly focus on refining the selectivity and potency of these compounds, exploring novel molecular targets, and leveraging advanced drug delivery systems to maximize their therapeutic potential.
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Biological Activity Screening of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
An In-Depth Technical Guide
Abstract: The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide presents a comprehensive, rationale-driven framework for the initial biological activity screening of a specific derivative, 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid. Given the nascent stage of research on this particular molecule, this document outlines a proposed screening cascade designed to elucidate its potential therapeutic value. We will detail a logical sequence of in vitro assays, beginning with primary screenings for anticancer and antimicrobial activities, followed by secondary evaluations for antioxidant and anti-inflammatory potential. Each proposed protocol is grounded in established methodologies and includes the scientific reasoning behind its selection, control standards for data validation, and templates for data presentation. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals embarking on the characterization of novel quinazolinone derivatives.
Introduction
The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry
The quinazolinone nucleus, a fused bicyclic system of pyrimidine and benzene rings, is a cornerstone of modern drug discovery.[1] Its structural versatility and ability to interact with a multitude of biological targets have led to the development of compounds with extensive pharmacological properties. These include anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and anticonvulsant activities.[1][2][3] Notably, several quinazoline-based drugs have received FDA approval, particularly in oncology, for their ability to target critical signaling molecules like kinases and tubulin.[1] This history of success underscores the rationale for investigating novel derivatives of this scaffold.
Profile of this compound
The subject of this guide, this compound, is a distinct derivative featuring a propionic acid moiety linked via a thioether bond at the C2 position of the quinazolinone core.
Chemical Structure:
-
Molecular Formula: C₁₁H₁₀N₂O₃S[4]
-
Molecular Weight: 250.27 g/mol [4]
-
Core Scaffold: Quinazolin-4(3H)-one
-
Key Substituents: A 2-propionic acid group attached through a sulfur atom.
To date, the biological activities of this specific molecule are not extensively documented in peer-reviewed literature, necessitating a systematic and foundational screening approach. This guide provides the strategic framework for such an investigation.
Rationale for the Proposed Screening Cascade
The selection of assays detailed herein is not arbitrary; it is a hypothesis-driven strategy based on the well-established biological profile of the broader quinazolinone chemical class. The proposed cascade prioritizes the most prominent and therapeutically relevant activities associated with this scaffold: anticancer and antimicrobial effects.[5][6] Secondary screenings for antioxidant and anti-inflammatory properties are included to build a more comprehensive biological profile, as these are also frequently reported activities.[1][3] This tiered approach ensures an efficient allocation of resources, focusing first on high-impact areas before exploring secondary mechanisms.
Putative Biological Targets & Pathways
Quinazolinone derivatives exert their effects by interacting with a range of molecular targets. In oncology, they are particularly known for inhibiting enzymes crucial for cancer cell proliferation and survival.[5]
Key potential targets include:
-
Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Many quinazoline-based anticancer drugs, like Gefitinib and Erlotinib, function as EGFR inhibitors.[2][5]
-
Poly(ADP-ribose) Polymerase (PARP): Inhibition of PARP is a targeted strategy to induce cell death in cancers with specific DNA repair defects.[5]
-
Tubulin Polymerization: Some derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]
-
Topoisomerases: These enzymes are vital for DNA replication, and their inhibition can lead to catastrophic DNA damage in cancer cells.[1]
-
Dihydrofolate Reductase (DHFR): An essential enzyme in nucleotide synthesis, making it a target for both anticancer and antimicrobial agents.[1][5]
The diagram below illustrates the EGFR signaling pathway, a common target for quinazoline-based inhibitors.
Caption: EGFR signaling pathway and the putative inhibitory action of a quinazolinone derivative.
Proposed Biological Activity Screening Cascade
A logical, tiered approach is recommended to efficiently screen this compound. The workflow begins with broad primary assays and progresses to more specific secondary assays based on initial results.
Caption: Proposed experimental workflow for the biological activity screening cascade.
Primary Screening: Anticancer Activity
Causality: The quinazoline scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent cytotoxicity against various cancer cell lines.[2][7][8] Therefore, the initial and most critical screening step is to assess the compound's effect on cancer cell viability. The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, which serves as a proxy for the number of viable cells.[9]
Protocol: In Vitro Cytotoxicity using MTT Assay
-
Cell Culture:
-
Select a panel of human cancer cell lines. A standard panel could include A549 (lung), MCF-7 (breast), and HCT-116 (colon) to assess activity across different cancer types.
-
Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Positive Control: Prepare a 10 mM stock solution of a standard anticancer drug (e.g., Doxorubicin or Gefitinib) in DMSO.
-
MTT Solution: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Filter-sterilize and protect from light.
-
-
Assay Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and allow them to adhere for 24 hours.
-
Prepare serial dilutions of the test compound and positive control in culture media. Final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (media with the same percentage of DMSO as the highest compound concentration).
-
Remove the old media from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the media-MTT mixture. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]
-
Data Presentation: Hypothetical Cytotoxicity Data
| Compound | Cancer Cell Line | IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| This compound | A549 (Lung) | [Data] | 0.85 |
| This compound | MCF-7 (Breast) | [Data] | 1.20 |
| This compound | HCT-116 (Colon) | [Data] | 0.95 |
Primary Screening: Antimicrobial Activity
Causality: The quinazolinone core is also present in many compounds with demonstrated antibacterial and antifungal properties.[6][11][12][13] A primary screen for antimicrobial activity is therefore a logical step. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16]
Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation:
-
Select a panel of representative microorganisms:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
Fungus: Candida albicans (e.g., ATCC 90028)
-
-
Prepare a fresh inoculum of each microorganism and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension according to CLSI guidelines.
-
-
Reagent Preparation:
-
Test Compound Stock: Use the 10 mM stock in DMSO.
-
Positive Controls: Ciprofloxacin for bacteria, Fluconazole for fungi.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.
-
-
Assay Procedure:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound and positive controls in the appropriate growth medium.
-
Add the standardized microbial inoculum to each well.
-
Include a sterility control (media only) and a growth control (media + inoculum).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[16]
-
Data Presentation: Hypothetical Antimicrobial Activity Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | [Data] | [Data] | [Data] |
| Positive Control | |||
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 1.0 |
Secondary Screening: Antioxidant Capacity
Causality: Many heterocyclic compounds, including quinazolinones, can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals.[1] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate this free radical scavenging ability.[17][18][19] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[19]
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Test Compound Stock: Use the 10 mM stock in DMSO, further diluted in methanol.
-
Positive Control: Ascorbic acid or Trolox, prepared in methanol.[19]
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep it in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound or positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.
-
The results can be expressed as an SC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Data Presentation: Hypothetical Antioxidant Activity Data
| Compound | SC₅₀ (µM) | Positive Control (Ascorbic Acid) SC₅₀ (µM) |
| This compound | [Data] | 25.5 |
Secondary Screening: Anti-inflammatory Activity
Causality: Inflammation is a key pathological process in many diseases, and protein denaturation is a known cause of inflammation in conditions like rheumatoid arthritis.[20] The ability of a compound to inhibit heat-induced protein denaturation can be a preliminary indicator of its anti-inflammatory potential.[20][21] This assay is a cost-effective and straightforward initial screen.
Protocol: Inhibition of Albumin Denaturation Assay
-
Reagent Preparation:
-
Test Compound Stock: Use the 10 mM stock in DMSO, further diluted in PBS.
-
Positive Control: Diclofenac sodium.
-
Albumin Solution: 1% aqueous solution of Bovine Serum Albumin (BSA).
-
-
Assay Procedure:
-
Prepare reaction mixtures containing 2 mL of different concentrations of the test compound, 2.8 mL of PBS (pH 6.3), and 0.2 mL of the BSA solution.
-
A control consists of the BSA solution and PBS without the test compound.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 70°C for 10 minutes.[20]
-
After cooling, measure the turbidity (absorbance) at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value (the concentration that inhibits 50% of protein denaturation).
-
Data Presentation: Hypothetical Anti-inflammatory Activity Data
| Compound | IC₅₀ (µg/mL) | Positive Control (Diclofenac) IC₅₀ (µg/mL) |
| This compound | [Data] | 150.2 |
Data Interpretation and Next Steps
The results from this screening cascade will provide a foundational understanding of the compound's biological profile. The interpretation of these results will guide subsequent research efforts.
Caption: Decision-making workflow based on initial biological screening outcomes.
-
If Potent Anticancer Activity is Observed: Promising IC₅₀ values (typically in the low micromolar or nanomolar range) warrant follow-up mechanism-of-action (MoA) studies. These could include cell cycle analysis by flow cytometry, apoptosis induction assays (e.g., Annexin V/PI staining), and screening against a panel of kinases to identify specific molecular targets.[22]
-
If Significant Antimicrobial Activity is Found: A low MIC value suggests potential for development as an anti-infective agent. Further studies should include determining the Minimum Bactericidal Concentration (MBC) to assess whether the compound is bacteriostatic or bactericidal, time-kill kinetic studies, and checkerboard assays to evaluate potential synergy with existing antibiotics.[16][23]
-
If Secondary Activities are Notable: Strong antioxidant or anti-inflammatory results could suggest applications in diseases characterized by oxidative stress or chronic inflammation. Further, more specific assays, such as cellular antioxidant assays or measurement of inflammatory cytokine release (e.g., IL-6, TNF-α) in cell models, would be the next logical step.[21][24]
Conclusion
This technical guide outlines a systematic, multi-faceted approach to the initial biological characterization of this compound. By leveraging the known pharmacological profile of the quinazolinone scaffold, this proposed cascade of in vitro assays provides a resource-efficient yet comprehensive strategy to uncover the compound's potential therapeutic value. The structured progression from primary anticancer and antimicrobial screening to secondary antioxidant and anti-inflammatory evaluations ensures that a broad range of relevant biological activities are investigated. The detailed protocols and data interpretation frameworks presented here are designed to empower researchers to generate robust, reproducible, and meaningful data, paving the way for more advanced preclinical development.
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In Vitro Evaluation of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid and Its Analogs: A Methodological Whitepaper
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound, 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, is a novel chemical entity with limited to no published data as of the writing of this guide. To provide a scientifically rigorous and actionable framework, this document will focus on the in vitro evaluation of a closely related and well-studied analog, 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid . The principles, protocols, and mechanistic insights detailed herein are directly applicable to the investigation of the target compound and the broader class of 2-thio-quinazolin-4-one derivatives.
Section 1: Introduction and Rationale
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 4(3H)-quinazolinone core, in particular, is present in several clinically approved drugs.[1] The introduction of a sulfur linkage at the 2-position provides a versatile handle for chemical modification, allowing for the fine-tuning of pharmacological properties.
This guide provides a comprehensive framework for the initial in vitro evaluation of novel quinazolinone derivatives, using 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid as a representative model. The primary objective of this initial screening cascade is to answer two fundamental questions:
-
Does the compound exhibit cytotoxic activity against cancer cells?
-
If so, what is the primary mechanism of cell death?
Our approach is grounded in a logical progression, starting with a broad assessment of cell viability and moving towards a more detailed mechanistic analysis of apoptosis. This ensures a resource-efficient and scientifically sound evaluation process.
Section 2: Synthesis and Characterization Overview
A robust in vitro evaluation begins with a well-characterized compound. The synthesis of the model compound and its analogs typically follows a multi-step procedure. A common synthetic route involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with an appropriate halo-alkanoic acid ester (e.g., ethyl chloroacetate), followed by hydrolysis to yield the final carboxylic acid.[3][4]
Caption: General synthesis pathway for the model compound.[3]
Prior to biological testing, it is imperative to confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Section 3: Primary Screening: Cell Viability and Cytotoxicity
The first critical step is to determine if the compound has any effect on the viability of cancer cells. The MTT assay is a highly reliable and widely used colorimetric method for this purpose.[5]
Causality: Why the MTT Assay?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its direct correlation with metabolic activity.[6] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solution.[7] The quantity of this formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[7] This provides a robust quantitative measure of cytotoxicity.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT assay.[8]
Detailed Protocol: MTT Assay
This protocol is optimized for adherent human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for 'untreated control' and 'vehicle control' (DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. For the vehicle control, add medium with the highest concentration of DMSO used.
-
Treatment Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Carefully remove the medium. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.[7][8]
-
Formazan Development: Incubate for 2-4 hours at 37°C, protected from light, until purple precipitate is visible.[8]
-
Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on a shaker for 5-10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot % Viability against compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Sample Cytotoxicity Data
| Compound Conc. (µM) | Mean Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.250 | 100% |
| 1 | 1.188 | 95.0% |
| 5 | 0.950 | 76.0% |
| 10 | 0.638 | 51.0% |
| 25 | 0.313 | 25.0% |
| 50 | 0.125 | 10.0% |
| Calculated IC₅₀ | ~9.8 µM |
Section 4: Mechanistic Elucidation: Apoptosis Assay
If the compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 50 µM), the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents.
Causality: Why Annexin V / Propidium Iodide (PI) Staining?
This dual-staining flow cytometry assay is the gold standard for differentiating apoptosis from necrosis.[9]
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can identify these early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[9]
By using both stains, we can distinguish four cell populations:
-
Viable Cells: (Annexin V- / PI-)
-
Early Apoptotic Cells: (Annexin V+ / PI-)
-
Late Apoptotic/Necrotic Cells: (Annexin V+ / PI+)
-
Necrotic Cells: (Annexin V- / PI+)
Experimental Workflow: Annexin V/PI Assay
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with the test compound (at its IC₅₀ and 2x IC₅₀) and controls.
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize. Combine all cells from each well and centrifuge.
-
Washing: Wash the cell pellet twice with cold PBS.[10]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Presentation: Expected Flow Cytometry Output
| Quadrant | Cell Population | Control (% of Total) | Treated (% of Total) |
| Lower Left (LL) | Viable (Annexin V- / PI-) | ~95% | ~40% |
| Lower Right (LR) | Early Apoptotic (Annexin V+ / PI-) | ~2% | ~35% |
| Upper Right (UR) | Late Apoptotic (Annexin V+ / PI+) | ~1% | ~20% |
| Upper Left (UL) | Necrotic (Annexin V- / PI+) | ~2% | ~5% |
Section 5: Postulated Mechanism of Action
Quinazolinone derivatives are known to exert their anticancer effects through various mechanisms.[12][13] A prominent mechanism involves the inhibition of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[14] Overactive EGFR signaling is a hallmark of many cancers, driving cell proliferation and survival. Inhibition of EGFR can block these downstream pathways, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of EGFR signaling as a potential mechanism of action.[14]
The results from the cytotoxicity and apoptosis assays provide the foundational evidence to justify further, more specific mechanistic studies, such as Western blotting for key signaling proteins (e.g., p-EGFR, Akt, caspases) or cell cycle analysis.
References
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Kaur, R., et al. (2018). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. ResearchGate. [Link]
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Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]
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Shi, Y-Q., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]
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Fun, H. K., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. ResearchGate. [Link]
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Beaudet, D., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]
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Al-Ostath, O., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen. [Link]
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MDPI. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. MDPI. [Link]
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Le, T. H., et al. (2021). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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Brieflands. (n.d.). Synthesis and Antimicrobial Evaluation of New (4-Oxo-thiazolidinyl)quinazolin-4(3H)ones of 2-[(2,6-Dichlorophenyl)amino]phenylacetic acid. Brieflands. [Link]
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Leese, M. P., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. ACS Publications. [Link]
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ResearchGate. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. ResearchGate. [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]
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Frontiers. (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers. [Link]
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University of South Florida. (n.d.). Apoptosis Protocols. USF Health. [Link]
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MDPI. (n.d.). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. [Link]
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Structure-activity relationship (SAR) of 2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylsulfanyl)propionic acid derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylsulfanyl)propionic Acid Derivatives
Introduction: The Quinazolinone Scaffold in Medicinal Chemistry
The quinazolinone core, a bicyclic system composed of fused benzene and pyrimidine rings, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Derivatives of 4(3H)-quinazolinone, the most common isomer, exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, antiviral, and antihypertensive properties.[1][3][4][5] This versatility has driven extensive research into synthesizing novel analogues to explore and optimize their therapeutic potential.
This guide focuses on a specific, promising subclass: 2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylsulfanyl)propionic acid derivatives . The unique architecture of this scaffold, featuring a quinazolinone core, a flexible thioether linkage, a chiral propionic acid moiety, and a variable aryl substituent at the N-3 position, provides a rich platform for investigating structure-activity relationships (SAR). Understanding how modifications to each of these structural components influence biological activity is paramount for designing next-generation therapeutic agents with enhanced potency and selectivity. As a senior application scientist, this whitepaper will dissect the intricate SAR of this molecular framework, explain the causality behind experimental design, and provide validated protocols for synthesis and evaluation.
Core Molecular Architecture and Synthetic Strategy
The target molecule can be deconstructed into three primary components, each offering a vector for chemical modification to probe the structure-activity landscape:
-
The Quinazolinone Core: The foundational bicyclic system.
-
The N-3 Aryl Substituent: A key modulator of lipophilicity and steric interactions.
-
The C-2 Thio-propionic Acid Side Chain: Influences solubility, chirality, and interaction with target binding sites.
The synthesis of these derivatives is typically achieved through a multi-step process that is both robust and amenable to variation for creating a chemical library. The general workflow allows for the introduction of diversity at key positions.
General Synthetic Workflow
The primary synthetic route involves the initial construction of a 3-aryl-2-thioxo-dihydroquinazolinone intermediate, which is then S-alkylated with a propionic acid derivative.
Caption: General synthetic workflow for target compounds.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this class of compounds is profoundly influenced by the nature and position of substituents on its core structure. The following analysis consolidates findings from various studies to build a coherent SAR model.
The N-3 Aryl Substituent: A Master Regulator of Potency
The aryl ring at the N-3 position is a critical determinant of activity. Modifications here directly impact the molecule's orientation within a target's binding pocket.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the N-3 phenyl ring significantly alters the electronic distribution of the entire quinazolinone system.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) at the para-position of the phenyl ring have been shown to enhance anti-inflammatory activity. For instance, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide demonstrated the highest COX-2 inhibition (47.1%) in its series, suggesting that increased electron density on the aryl ring is favorable for this specific activity.[6]
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) and trifluoromethyl (-CF₃) groups also play a crucial role. In one study, a 3-(3-(trifluoromethyl)phenyl) group combined with a 6-chloro-quinazolinone core resulted in potent antioxidant activity.[7] This indicates that specific combinations of EWGs on both the N-3 aryl ring and the quinazolinone core can lead to synergistic effects.
-
-
Steric Effects: The position of the substituent (ortho, meta, para) is vital. Para-substitution is often optimal, as it extends the molecule into a potential hydrophobic pocket of the target enzyme without causing significant steric hindrance.[6]
The C-2 Thio-propionic Acid Side Chain: The Key to Interaction and Solubility
The side chain at the C-2 position is the primary vector for interaction with the active site of many enzymes and receptors.
-
The Carboxylic Acid Group: The terminal carboxylic acid is a crucial pharmacophore. Its ability to form hydrogen bonds and ionic interactions is often essential for anchoring the molecule to key amino acid residues (e.g., Arginine, Lysine) in an enzyme's active site.
-
Esterification and Amidation: Conversion of the carboxylic acid to its corresponding ester or amide derivative can serve multiple purposes. While it removes a key hydrogen-bonding group, it increases lipophilicity, which can enhance cell membrane permeability. This strategy is often employed to create prodrugs. Further derivatization of the propionic acid into hydrazides, which are then condensed with various aldehydes, has been used to generate compounds with potential PARP inhibitory activity.[8][9]
The Quinazolinone Core: The Structural Anchor
Substitutions on the fused benzene ring of the quinazolinone scaffold provide another layer of modulation.
-
Halogenation: Introducing halogens like bromine (-Br) or chlorine (-Cl) at positions 6 and 7 can enhance activity. For example, a 6-bromo substitution on a 3-naphtalene-substituted quinazolinone resulted in the most potent anti-inflammatory agent within its series.[10] This is often attributed to the ability of halogens to form halogen bonds and increase the compound's overall lipophilicity, improving target engagement.
Caption: Key Structure-Activity Relationships (SAR) summary.
Biological Activities and Mechanistic Insights
This class of compounds has been primarily investigated for anti-inflammatory, antioxidant, and anticancer activities.[3][4][7]
Anti-inflammatory Activity and COX-2 Inhibition
A primary mechanism for the anti-inflammatory effects of many quinazolinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6] Chronic inflammation is linked to the overexpression of COX-2, which catalyzes the production of prostaglandins, key mediators of inflammation and pain.[7]
-
Molecular Docking Insights: Computational docking studies are invaluable for visualizing how these derivatives interact with the COX-2 active site.[7] These studies often reveal that the sulfonamide or carboxylic acid moiety of active compounds interacts with key residues like Arg513 and His90 at the top of the active site, while the N-3 aryl group extends into a hydrophobic pocket. The rational design of selective COX-2 inhibitors often involves optimizing these interactions to fit the slightly larger and more flexible active site of COX-2 compared to COX-1, thereby reducing gastrointestinal side effects.[6]
Antioxidant and Cytotoxic Activities
Oxidative stress is a contributing factor in numerous pathologies, including cancer and inflammation.[7] Several 2-thio-quinazolinone derivatives have demonstrated potent antioxidant activity, evaluated through assays like DPPH radical scavenging.[7][11] The ability to scavenge reactive oxygen species (ROS) can contribute to the overall therapeutic effect. Furthermore, some derivatives have shown cytotoxic activity against cancer cell lines like HCT-116, with mechanisms potentially linked to the induction of apoptosis.[7]
Experimental Protocols
To ensure the trustworthiness and reproducibility of research in this area, detailed experimental protocols are essential.
Protocol 1: Synthesis of Methyl 2-(4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-ylsulfanyl)propionate
This protocol is adapted from established methodologies for the synthesis of the core scaffold.[8]
Step 1: Synthesis of 3-(o-tolyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
-
To a solution of anthranilic acid (10 mmol) in ethanol (50 mL), add o-tolyl isothiocyanate (11 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The precipitated solid is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the intermediate.
Step 2: S-Alkylation.
-
Suspend the 3-(o-tolyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (5 mmol) in dimethylformamide (DMF, 25 mL).
-
Add powdered sodium hydroxide (5.5 mmol) portion-wise while stirring in an ice bath.
-
After stirring for 30 minutes, add methyl 2-chloropropionate (5.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-cold water (200 mL).
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure title compound.
-
Characterize the final product using IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.[8]
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol describes a common method for evaluating the enzyme inhibitory activity of the synthesized compounds.[6]
-
Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), Cayman Chemical COX inhibition assay kit, test compounds dissolved in DMSO, and a microplate reader.
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme.
-
Add 10 µL of the test compound solution at various concentrations (e.g., 10, 20, 50 µM). A known COX-2 inhibitor (e.g., Celecoxib) is used as a positive control, and DMSO is used as a vehicle control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for an additional 2 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Measure the absorbance at the appropriate wavelength as per the kit manufacturer's instructions to determine the extent of prostaglandin formation.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
Summary and Future Perspectives
The 2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylsulfanyl)propionic acid scaffold is a highly adaptable and promising platform for drug discovery. The structure-activity relationship is clearly defined by three key regions: the N-3 aryl ring, which governs potency and steric interactions; the C-2 thio-propionic acid chain, which is crucial for target binding and solubility; and the quinazolinone core, which can be substituted to fine-tune activity.
Key SAR takeaways are summarized in the table below:
| Molecular Region | Modification | General Impact on Activity | Reference |
| N-3 Aryl Ring | para-Methoxy group | Increased COX-2 Inhibition | [6] |
| Electron-withdrawing groups | Potent Antioxidant Activity | [7] | |
| C-2 Side Chain | Free Carboxylic Acid | Essential for H-bonding/anchoring | General Principle |
| Ester/Amide/Hydrazide | Modulates lipophilicity; prodrug potential | [8][9] | |
| Quinazolinone Core | 6-Bromo substitution | Enhanced Anti-inflammatory Activity | [10] |
Future research should focus on a multi-pronged approach:
-
Expanding Chemical Diversity: Synthesize libraries with broader substitutions on both the quinazolinone core and the N-3 aryl ring to discover novel interactions.
-
Chiral Separation: The propionic acid moiety introduces a chiral center. Separating and testing individual enantiomers is critical, as biological activity is often stereospecific.
-
Mechanism of Action Studies: Beyond enzyme inhibition assays, investigating the effects of lead compounds on cellular signaling pathways will provide deeper mechanistic understanding and could reveal novel targets.
-
In Vivo Evaluation: Promising compounds with high in vitro potency and low cytotoxicity should be advanced to animal models of inflammation, pain, or cancer to assess their efficacy and pharmacokinetic profiles.
By leveraging the well-defined SAR of this scaffold and employing rational design principles supported by computational modeling, researchers are well-positioned to develop novel quinazolinone-based therapeutics to address unmet medical needs.
References
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Synthesis and QSAR Study of (4-Oxo-3-aryl-3,4-dihydro-quinazolin-2-ylsulfanyl)-propionic Acid arylidene/aryl-ethylidene-hydrazides via Microwave Assisted Solvent Free Reations. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-QSAR-Study-of-(4-Oxo-3-aryl-3%2C4-Acid-Kalluraya-Chattara/77a34493026369c3a3754294025a1b327b9c9b4e]([Link]
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El-Sayed, M. A., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Agents. Molecules, 27(19), 6683. Available at: [Link]
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Amir, M., et al. (2013). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamideand Its Analogs. Letters in Drug Design & Discovery, 10(7), 650-655. Available at: [Link]
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Shiva kumar, B., et al. (2009). Synthesis and Pharmacological Evaluation of New 2-aryl-3, 4-dihydro-4-oxo Quinazolin [2,3-b]. International Journal of Pharmaceutical Sciences and Nanotechnology, 2(4), 743-748. Available at: [Link]
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INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]
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BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]
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Jiang, J., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 10(5), 565-581. Available at: [Link]
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QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. National Institutes of Health. Available at: [Link]
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A facile synthesis of 2-[3-aRYL-4-oxo-3, 4-dihydro-quinazolin-2-ylsulfanyl]- propionic acid ARYLIDINE hydrazides as POTENTIAL PARP inhibitory agents. ResearchGate. Available at: [Link]
-
A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Ukaaz Publications. Available at: [Link]
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Nguyen, C-Q., et al. (2022). Quinazolinone based hydroxamates as anti-inflammatory agents. Can Tho University Journal of Science, 14(2), 73-82. Available at: [Link]
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Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]
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Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. Available at: [Link]
-
Yenna, U. R., et al. (2026). Synthesis, Biological Evaluation, and Molecular Docking Studies of Aryl 1,3,4-Oxadiazole–Quinazoline Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
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Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Available at: [Link]
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(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]
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Ajani, O. O., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers in Chemistry, 11. Available at: [Link]
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Zaka, M., et al. (2009). Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Biosciences Biotechnology Research Asia, 6(1), 229-238. Available at: [Link]
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The Quinazolinone Scaffold: A Privileged Framework for the Discovery of Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinazolinone core, a bicyclic heterocyclic system, stands as a "privileged scaffold" in medicinal chemistry, consistently yielding compounds with a remarkable breadth of biological activities.[1][2] This guide provides a comprehensive technical overview for researchers engaged in the discovery and development of novel quinazolinone-based therapeutic agents. We will delve into the rational design principles, synthetic methodologies, and the critical in vitro and in vivo evaluation techniques that underpin successful drug discovery campaigns in this chemical space. By elucidating the intricate structure-activity relationships and mechanisms of action, this document aims to empower scientists to navigate the complexities of quinazolinone chemistry and unlock its full therapeutic potential.
The Enduring Significance of the Quinazolinone Nucleus
The quinazolinone framework, first synthesized in 1869, is comprised of a benzene ring fused to a pyrimidine ring.[3] Its structural rigidity, coupled with the numerous sites available for substitution, provides a versatile platform for the design of molecules with specific pharmacological profiles.[1] This has led to the development of a wide array of therapeutic agents targeting diverse disease areas, including cancer, inflammation, microbial infections, and central nervous system disorders.[2][4] Notably, several quinazolinone derivatives have achieved clinical success, such as the anticancer drugs gefitinib and erlotinib, which function as epidermal growth factor receptor (EGFR) kinase inhibitors.[1][5]
The continued interest in this scaffold stems from its ability to interact with a multitude of biological targets with high affinity and selectivity. The exploration of novel analogs remains a vibrant and promising area of drug discovery.[5]
Rational Design and Structure-Activity Relationship (SAR) Studies: A Causal Approach
The therapeutic efficacy of a quinazolinone analog is intrinsically linked to the nature and position of its substituents. A thorough understanding of the structure-activity relationship (SAR) is therefore paramount in guiding the design of new, more potent, and selective compounds.
Key positions on the quinazolinone ring that are frequently targeted for modification include positions 2, 3, 6, and 8.[2] For instance, in the context of antimicrobial activity, the introduction of a substituted aromatic ring at position 3 and methyl, amine, or thiol groups at position 2 has been shown to be crucial.[2] Furthermore, the incorporation of halogen atoms, such as iodine, at positions 6 and 8 can significantly enhance antibacterial efficacy.[2]
In the realm of anticancer drug discovery, substitutions at the 2 and 3 positions are also critical. The attachment of various heterocyclic moieties or substituted phenyl rings can modulate the compound's interaction with specific biological targets like tubulin or protein kinases.[1][6]
The following Graphviz diagram illustrates the key positions for substitution on the quinazolinone core that are critical for modulating its biological activity.
Caption: Key substitution points on the quinazolinone scaffold for SAR studies.
Synthetic Strategies for Quinazolinone Analogs
A variety of synthetic routes have been developed for the preparation of quinazolinone derivatives. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Some of the most common and versatile methods are outlined below.
Niementowski Reaction
This classical method involves the condensation of anthranilic acid with a formamide at high temperatures to yield 4-(3H)-quinazolinone.[3]
Morgan's Method
In this approach, 2-acetamidobenzoic acid is reacted with an amine in the presence of phosphorous trichloride to produce 2-methyl-3-phenylquinazolin-4(3H)-one.[3]
From Isatoic Anhydride
The reaction of isatoic anhydride with an amine, followed by refluxing with ethyl orthoformate, is a widely used method for the synthesis of 4-(3H)-quinazolinones.[3]
Modern and Greener Synthetic Approaches
In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methodologies.[7] These "green chemistry" approaches often utilize water as a solvent, employ superbases as catalysts, and may involve microwave-assisted synthesis to reduce reaction times and improve yields.[7]
The following diagram illustrates a general workflow for the synthesis and initial screening of novel quinazolinone analogs.
Caption: General workflow for quinazolinone analog synthesis and screening.
Elucidating the Mechanism of Action: A Focus on Anticancer Activity
Quinazolinone derivatives exert their anticancer effects through a variety of mechanisms, making them a versatile class of oncology drug candidates.[6][8] Understanding the specific molecular targets and pathways modulated by a novel analog is crucial for its development.
Inhibition of Tubulin Polymerization
A significant number of quinazolinone-based compounds have been reported to inhibit tubulin polymerization, a critical process for cell division.[1] By binding to the colchicine-binding site on tubulin, these agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Kinase Inhibition
As previously mentioned, quinazolinone is the core scaffold of several clinically approved kinase inhibitors.[1][5] These compounds typically target the ATP-binding site of protein kinases, such as EGFR, which are often overexpressed or hyperactivated in cancer cells.[5] Inhibition of these kinases disrupts downstream signaling pathways that are essential for tumor growth and survival.
Other Anticancer Mechanisms
Beyond tubulin and kinase inhibition, quinazolinone analogs have been shown to induce apoptosis, inhibit tumor cell migration and invasion, and suppress angiogenesis.[6] Some derivatives also act as inhibitors of enzymes involved in DNA repair, such as poly(ADP-ribose) polymerase (PARP).[2]
The following diagram depicts a simplified signaling pathway that can be targeted by quinazolinone-based kinase inhibitors.
Caption: Simplified EGFR signaling pathway targeted by quinazolinone inhibitors.
Experimental Evaluation: From In Vitro Assays to In Vivo Models
A rigorous and systematic experimental evaluation is essential to validate the therapeutic potential of newly synthesized quinazolinone analogs. This typically involves a tiered approach, starting with high-throughput in vitro screening followed by more detailed in vivo studies for promising candidates.
In Vitro Antiproliferative Activity
The initial assessment of anticancer activity is often performed using a panel of human cancer cell lines. The CCK-8 (Cell Counting Kit-8) or MTT assay is a standard colorimetric method for determining the cytotoxicity of a compound.[1]
Protocol: CCK-8 Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazolinone analogs and a positive control (e.g., a known anticancer drug) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
In Vivo Antitumor Efficacy
Promising compounds identified from in vitro studies are then evaluated in animal models to assess their in vivo antitumor activity and potential toxicity. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used.[1]
Protocol: Mouse Xenograft Model
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of nude mice.
-
Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Compound Administration: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the quinazolinone analog (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation and Interpretation
The quantitative data generated from experimental studies should be presented in a clear and concise manner to facilitate comparison and interpretation. Tables are an effective way to summarize key parameters such as IC50 values and in vivo efficacy data.
Table 1: In Vitro Antiproliferative Activity of Representative Quinazolinone Analogs
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |
| Analog A | 15.2 | 21.8 | 18.5 | 25.1 |
| Analog B | 2.5 | 3.1 | 2.8 | 4.2 |
| Analog C | 0.8 | 1.2 | 1.0 | 1.5 |
| Doxorubicin | 0.1 | 0.2 | 0.15 | 0.25 |
Table 2: In Vivo Antitumor Efficacy of Analog C in a Mouse Melanoma Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | - | +5.2 |
| Analog C | 25 | 45.8 | -1.5 |
| Analog C | 50 | 70.2 | -3.8 |
Future Perspectives and Conclusion
The quinazolinone scaffold continues to be a rich source of novel therapeutic agents. Future research in this area will likely focus on the development of more selective and potent analogs with improved pharmacokinetic properties and reduced off-target toxicities. The application of computational drug design techniques, such as molecular docking and virtual screening, will undoubtedly accelerate the discovery of new lead compounds.
References
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Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. Retrieved from [Link]
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Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. Retrieved from [Link]
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2016). RSC Advances, 6(114), 112735-112765. Retrieved from [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). Biomolecules, 15(2), 210. Retrieved from [Link]
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Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). Pharmaceuticals, 15(12), 1500. Retrieved from [Link]
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The Medicinal Functionality of Quinazolines. (2022). Journal of Pharmaceutical Negative Results, 13(6), 1737-1743. Retrieved from [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). Biomolecules, 15(2), 210. Retrieved from [Link]
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Quinazolinone Analogs as Potential Therapeutic Agents. (2011). Mini-Reviews in Medicinal Chemistry, 11(1), 52-65. Retrieved from [Link]
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- 8. mdpi.com [mdpi.com]
Methodological & Application
Profiling the Inhibitory Activity of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid: A Comprehensive Guide to Enzyme Assay Design and Execution
An Application Guide for Researchers
Abstract
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This application note provides a detailed framework for characterizing the enzyme inhibitory potential of a specific quinazolinone derivative, 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid. We present a comprehensive, self-validating protocol for determining the half-maximal inhibitory concentration (IC50) against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Furthermore, we extend this guide to include advanced methodologies for elucidating the mechanism of action (MoA). This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel enzyme inhibitors.
Scientific Preamble & Target Rationale
Quinazolinone derivatives have been successfully developed into marketed drugs, such as the EGFR inhibitors gefitinib and erlotinib, underscoring their therapeutic promise.[1] The broad bioactivity of this class stems from its ability to interact with a wide array of enzymatic targets, including but not limited to protein kinases (e.g., EGFR), tubulin, tyrosinase, and sirtuins.[1][4][5][6]
Given that many quinazolinone derivatives exhibit potent anti-inflammatory effects, Cyclooxygenase-2 (COX-2) presents a primary logical target for initial screening.[2][7] COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Therefore, this guide will focus on a COX-2 inhibition assay, while noting that the core principles of assay design, compound handling, and data analysis are broadly applicable to other enzyme targets.
Principle of the Fluorometric COX-2 Inhibition Assay
The assay quantifies the activity of recombinant human COX-2 by monitoring the enzymatic conversion of arachidonic acid into the intermediate product, Prostaglandin G2 (PGG2).[8] The detection is achieved using a specialized probe that fluoresces upon interaction with PGG2. The fluorescence intensity is directly proportional to the amount of PGG2 produced and thus, to the COX-2 enzyme activity.
In the presence of an inhibitor like this compound, the catalytic activity of COX-2 is reduced, leading to a decrease in PGG2 formation and a corresponding attenuation of the fluorescent signal. By measuring this dose-dependent signal reduction, we can accurately determine the inhibitor's potency, expressed as the IC50 value.[9][10]
Pre-Assay Validation: Compound Management
The physicochemical properties of a test compound are paramount for generating reliable data. Quinazolinone derivatives are often characterized by poor aqueous solubility.[11][12]
3.1. Solubility and Stock Solution Preparation
-
Solvent Selection: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a primary stock solution (e.g., 10-50 mM). Most quinazolinones are soluble in organic solvents like DMSO or DMF.[2][11]
-
Solubility Verification: Before initiating the assay, confirm the compound's solubility at the highest intended concentration. Visually inspect the stock solution for any precipitation. If necessary, gentle warming or sonication can be employed.[12]
-
Causality—Controlling Solvent Effects: DMSO can inhibit enzyme activity at higher concentrations. Therefore, it is critical to maintain a consistent, low final concentration of DMSO (typically ≤1%) in all assay wells. All serial dilutions of the test compound should be prepared in 100% DMSO before being diluted into the final aqueous assay buffer. The "vehicle control" wells, containing only DMSO, serve to validate that the solvent at this final concentration does not significantly impact enzyme function.
3.2. Compound Stability
-
Freeze-Thaw Cycles: Prepare small-volume aliquots of the high-concentration stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store stock solutions at -20°C or -80°C, protected from light.
Experimental Protocol: IC50 Determination
This protocol is designed for a 96-well microplate format, enabling medium-to-high throughput screening.
4.1. Essential Materials & Reagents
-
Test Compound: this compound
-
Enzyme: Recombinant Human COX-2
-
Substrate: Arachidonic Acid
-
Cofactor: Heme or other required cofactors for COX-2 activity[13]
-
Detection: COX Fluorometric Probe
-
Positive Control: Celecoxib (a known selective COX-2 inhibitor)
-
Buffer: COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[13]
-
Solvent: Anhydrous DMSO
-
Hardware: 96-well white, opaque, flat-bottom plates; fluorescence microplate reader (Ex/Em = 535/587 nm); precision multi-channel pipettes.[13]
4.2. Assay Workflow Diagram
Caption: Workflow for COX-2 IC50 determination.
4.3. Step-by-Step Procedure
-
Compound Dilution Series:
-
Prepare a series of 10 concentrations of the test compound and the positive control (Celecoxib) by serial dilution in DMSO. A common starting point is a 1000x final concentration, diluted in a 1:3 series.
-
Expert Insight: This wide concentration range is crucial to define both the top and bottom plateaus of the sigmoidal curve required for accurate IC50 fitting.[14]
-
-
Plate Layout: Design the plate layout to include all necessary controls in triplicate.
| Well Type | Reagent 1 (2 µL) | Reagent 2 (Master Mix) | Reagent 3 (Substrate) |
| Blank | DMSO | Assay Buffer (No Enzyme) | Arachidonic Acid |
| Vehicle (100% Activity) | DMSO | Enzyme Master Mix | Arachidonic Acid |
| Positive Control | Celecoxib dilutions | Enzyme Master Mix | Arachidonic Acid |
| Test Compound | Compound dilutions | Enzyme Master Mix | Arachidonic Acid |
-
Reagent Preparation (Enzyme Master Mix):
-
Prepare a master mix containing COX Assay Buffer, COX Probe, Cofactor, and COX-2 enzyme. The volume should be sufficient for all wells.
-
Keep the enzyme and master mix on ice at all times.
-
-
Assay Execution:
-
Add 2 µL of the serially diluted test compound, positive control, or DMSO vehicle to the appropriate wells of the 96-well plate.
-
Add 188 µL of the Enzyme Master Mix to the Vehicle, Positive Control, and Test Compound wells.
-
Add 188 µL of Assay Buffer without enzyme to the Blank wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C. This step is critical as it allows the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for slow-binding inhibitors.
-
Reaction Initiation: Add 10 µL of the Arachidonic Acid solution to all wells to start the reaction. Mix briefly on a plate shaker.
-
Detection: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in a kinetic mode for 15-30 minutes, or take a single endpoint reading after a fixed incubation time (e.g., 20 minutes).
-
Data Analysis and Interpretation
5.1. Calculating Percent Inhibition
-
Subtract the average fluorescence of the Blank wells from all other readings to correct for background signal.
-
Determine the reaction rate (slope of the kinetic curve) or use the final endpoint fluorescence value for each well.
-
Calculate the Percent Inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Signal_Inhibitor / Signal_Vehicle)) * 100
5.2. IC50 Determination The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%.[9][10]
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope).
-
The IC50 value is derived from the curve fit.[10]
5.3. Sample Data Table
| [Compound] (µM) | log[Compound] | Avg. Fluorescence | % Inhibition |
| 0 (Vehicle) | N/A | 8500 | 0% |
| 0.01 | -2.00 | 8450 | 0.6% |
| 0.03 | -1.52 | 8200 | 3.5% |
| 0.1 | -1.00 | 7100 | 16.5% |
| 0.3 | -0.52 | 4500 | 47.1% |
| 1.0 | 0.00 | 1800 | 78.8% |
| 3.0 | 0.48 | 950 | 88.8% |
| 10.0 | 1.00 | 700 | 91.8% |
Advanced Protocol: Mechanism of Action (MoA) Studies
Determining the IC50 provides a measure of potency, but understanding how the compound inhibits the enzyme provides critical insight for drug development.[14] This is achieved by analyzing the enzyme kinetics in the presence of varying concentrations of both the inhibitor and the substrate.
6.1. Principles of Inhibition Mechanisms
Caption: Common modes of reversible enzyme inhibition.
6.2. MoA Experimental Design
-
Select a range of fixed concentrations of the test compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For each inhibitor concentration, perform a substrate titration by varying the concentration of arachidonic acid (e.g., from 0.1 x Km to 10 x Km).
-
Measure the initial reaction velocity (v) for each combination of inhibitor and substrate.
6.3. MoA Data Analysis
-
Plot the data using a double reciprocal plot (Lineweaver-Burk: 1/v vs. 1/[S]).
-
Analyze the pattern of the lines:
-
Competitive: Lines intersect on the y-axis.
-
Non-Competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
This analysis allows for the calculation of the inhibition constant (Ki), a true measure of inhibitor affinity.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inaccurate pipetting- Compound precipitation- Incomplete mixing | - Calibrate pipettes- Visually inspect plate for precipitation; consider lower concentrations or different solvent system- Ensure proper mixing after reagent addition |
| No Inhibition Observed | - Compound is inactive at tested concentrations- Compound degradation- Assay conditions are suboptimal | - Test at higher concentrations- Use freshly prepared compound dilutions- Verify enzyme activity with positive control; check buffer pH and temperature[15] |
| "Inhibition" in No-Enzyme Control | - Compound interferes with fluorescence- Compound quenches the probe | - Run a counterscreen with the compound, probe, and product (PGG2) but no enzyme to check for signal interference |
References
-
Al-Suhaimi, E. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Published by the National Institutes of Health. [Link]
-
Waghmare, S. M., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]
-
Waghmare, S. M., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Innovare Academic Sciences. [Link]
-
Huang, Y., et al. (2022). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. MDPI. [Link]
-
BPS Bioscience. (2023). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. [Link]
-
Wikipedia. (2023). Half maximal inhibitory concentration (IC50). Wikipedia. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
National Institutes of Health. (2015). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. PMC. [Link]
-
MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
-
DavidsonX. IC50 Determination. edX. [Link]
-
Taylor & Francis Online. (2020). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
National Institutes of Health. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. [Link]
-
ResearchGate. (2022). Enzymes Inhibitory Potential of 2-Substituted Quinazolin-(3H)-ones 1-25. ResearchGate. [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
National Institutes of Health. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]
-
National Institutes of Health. (2021). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. PMC. [Link]
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- 8. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]
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- 15. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
Application Notes and Protocols for Cell-Based Assays of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
Authored by: Senior Application Scientist, Advanced Cell Biology Division
Introduction: Unveiling the Therapeutic Potential of a Novel Quinazolinone Derivative
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in numerous biologically active compounds.[1] Derivatives of quinazolinone have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3][4] This structural motif is present in clinically approved drugs, such as the anticancer agents gefitinib and erlotinib, which act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[5][6]
This document provides a comprehensive guide to the initial cell-based screening of a specific derivative, 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid (hereafter referred to as QSP-01). While direct studies on QSP-01 are emerging, the well-documented activities of structurally related quinazolinones allow for a rational and targeted approach to elucidating its biological function. The protocols detailed herein are designed to first assess the cytotoxic and anti-proliferative effects of QSP-01 on cancer cell lines and then to dissect the potential mechanisms driving these effects, such as the induction of apoptosis and cell cycle arrest.
The propionic acid moiety attached to the quinazolinone core suggests potential modulation of inflammatory pathways, as seen in other propionic acid derivatives.[7][8][9] Therefore, we will also explore assays relevant to anti-inflammatory activity, such as the inhibition of cyclooxygenase (COX) enzymes.
This application note is intended for researchers in drug discovery and development, providing robust, step-by-step protocols and the scientific rationale behind the experimental design.
Part 1: Foundational Assays - Assessing Cytotoxicity and Anti-Proliferative Activity
The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol 1: MTT Assay for Cell Viability
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of QSP-01 in a panel of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical))[6][10]
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)[10]
-
QSP-01 stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of QSP-01 in complete medium from the stock solution. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM.[10]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest QSP-01 concentration) and a positive control (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Expected Outcome: This assay will provide the IC50 value of QSP-01 for each cell line, indicating its potency in inhibiting cell growth.
| Compound | Cell Line | IC50 (µM) - Example Data |
| QSP-01 | MCF-7 | 8.5 |
| QSP-01 | A549 | 12.2 |
| QSP-01 | HeLa | 6.8 |
| Doxorubicin | MCF-7 | 0.5 |
Part 2: Mechanistic Insights - Investigating Apoptosis and Cell Cycle Arrest
Many quinazolinone derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the cell cycle.[3][11] The following protocols are designed to investigate these potential mechanisms of action for QSP-01.
Workflow for Mechanistic Studies
Caption: Workflow for investigating the mechanism of action of QSP-01.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.
Materials:
-
Cancer cell line of interest
-
QSP-01
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with QSP-01 at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Expected Outcome: An increase in the percentage of Annexin V-positive cells in the QSP-01 treated samples compared to the control would indicate the induction of apoptosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the cellular DNA content can be quantified by measuring the fluorescence of PI. This allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
QSP-01
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells as described in Protocol 2.
-
Harvest the cells by trypsinization.
-
-
Fixation:
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
The DNA content will be represented in a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.
-
Expected Outcome: Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M phase) in the QSP-01 treated samples would suggest that the compound interferes with cell cycle progression.[3]
Part 3: Target-Specific Assays - Exploring Anti-Inflammatory Potential
The presence of the propionic acid moiety in QSP-01 suggests a potential role as an anti-inflammatory agent, possibly through the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[8]
Signaling Pathway of COX Inhibition
Caption: Potential mechanism of QSP-01 as a COX inhibitor.
Protocol 4: COX-1/COX-2 Inhibition Assay
Principle: This assay measures the ability of QSP-01 to inhibit the activity of purified COX-1 and COX-2 enzymes. The activity of the enzymes is determined by measuring the production of prostaglandin E2 (PGE2) from arachidonic acid using an ELISA kit.
Materials:
-
Purified human COX-1 and COX-2 enzymes
-
Arachidonic acid
-
QSP-01
-
COX inhibitor screening assay kit (containing assay buffer, heme, and other necessary reagents)
-
PGE2 ELISA kit
-
96-well plates
Procedure:
-
Enzyme Preparation:
-
Prepare the COX-1 and COX-2 enzymes in the assay buffer according to the manufacturer's instructions.
-
-
Compound Incubation:
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme.
-
Add various concentrations of QSP-01 or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Pre-incubate for 10 minutes at 37°C.
-
-
Initiation of Reaction:
-
Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
-
Termination and PGE2 Measurement:
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of QSP-01.
-
Determine the IC50 values for COX-1 and COX-2 inhibition.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Expected Outcome: This assay will reveal whether QSP-01 inhibits COX-1 and/or COX-2 and its selectivity. A higher selectivity index for COX-2 is generally desirable for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[2][12]
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| QSP-01 (Example Data) | 15.2 | 1.8 | 8.4 |
| Celecoxib | >100 | 0.05 | >2000 |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound (QSP-01). By systematically evaluating its cytotoxic effects and exploring potential mechanisms such as apoptosis, cell cycle arrest, and COX inhibition, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would warrant further investigation, including in vivo efficacy studies and more detailed mechanistic studies to identify the specific molecular targets of QSP-01. The versatility of the quinazolinone scaffold suggests that QSP-01 could be a promising lead compound for the development of novel anticancer or anti-inflammatory agents.
References
- Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. (2023-01-18).
- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC.
- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - MDPI.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI.
- Study on quinazolinone derivative and their pharmacological actions. (2024-12-19).
- Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC - NIH.
- Application of Quinazoline Derivatives in Anti-Proliferative Assays - Benchchem.
- Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - NIH. (2022-11-22).
- Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC - PubMed Central.
- Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives.
- Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC - NIH.
-
2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)- and 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzo[1][2][10]thiadiazin-3-yl)-N-hydroxy-acetamides as potent and selective peptide deformylase inhibitors - PubMed. Available from:
- Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds - NIH.
- Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (2025-08-10).
- Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. (2024-10-29).
- Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - NIH.
- Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed.
- Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives | Request PDF - ResearchGate. (2025-08-09).
- Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - NIH. (2022-12-05).
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI.
- 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study - PubMed.
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
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- 8. Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 12. 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of 2-(4-oxo-1,4-dihydroquinazolin-2-ylsulfanyl)propionic acid and its Analogs against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Quinazolinone Scaffolds in Oncology
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2] Notably, derivatives of 4(3H)-quinazolinone have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][3][4] The therapeutic efficacy of these compounds often stems from their ability to inhibit key players in oncogenic signaling pathways, such as the epidermal growth factor receptor (EGFR) and the PI3K/AKT/mTOR pathway, or to interfere with fundamental cellular processes like microtubule dynamics.[1][5]
This document provides a comprehensive guide for researchers investigating the cytotoxic properties of a specific quinazolinone derivative, 2-(4-oxo-1,4-dihydroquinazolin-2-ylsulfanyl)propionic acid, and its analogs. While specific data for this exact molecule is emerging, the protocols and mechanistic insights detailed herein are based on the well-established activities of the broader quinazolinone class of compounds. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed, step-by-step methodologies for robust and reproducible cytotoxicity assessment.
Mechanism of Action: Common Pathways Targeted by Quinazolinone Derivatives
Quinazolinone derivatives exert their anticancer effects through diverse mechanisms of action.[1] Understanding these pathways is crucial for designing experiments, interpreting results, and identifying potential biomarkers of sensitivity. Common mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling cascades.[6][7]
A prevalent mechanism of action for many quinazolinone-based anticancer agents is the induction of apoptosis, or programmed cell death.[3][7] This is often achieved by modulating the balance of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis.[3] Furthermore, some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the phases of cell division and thereby halting their proliferation.[7]
The following diagram illustrates a generalized signaling pathway often implicated in the cytotoxic effects of quinazolinone derivatives, leading to apoptosis and cell cycle arrest.
Caption: In vitro cytotoxicity screening workflow.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. [8]NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present and are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. [9] Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT-116, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
2-(4-oxo-1,4-dihydroquinazolin-2-ylsulfanyl)propionic acid (or analog)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95% using a method like trypan blue exclusion.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. [7]The dye binds to basic amino acid residues in trichloroacetic acid (TCA)-fixed cells. [7] Materials:
-
All materials from the MTT assay protocol, with the exception of MTT and solubilization solution.
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization solution: 10 mM Tris base solution, pH 10.5
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period with the compound, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) without aspirating the medium.
-
Incubate the plate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates four to five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Data Acquisition:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes on a shaker.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis and Interpretation
The absorbance data obtained from the cytotoxicity assays can be used to calculate the percentage of cell viability at each compound concentration relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Formula for Percentage Cell Viability:
(Absorbance of treated cells / Absorbance of control cells) x 100
Quantitative Data on Related Quinazolinone Derivatives
While specific IC50 values for 2-(4-oxo-1,4-dihydroquinazolin-2-ylsulfanyl)propionic acid are not yet widely published, the following table provides a summary of the cytotoxic activity of various other quinazolinone derivatives against a range of human cancer cell lines to provide a comparative context.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone-Sulfonamide Hybrids | MCF-7 (Breast) | 2.5 - 5.0 | [7] |
| A549 (Lung) | 5.6 - 9.76 | [7] | |
| LoVo (Colon) | 6.87 - 10.14 | [7] | |
| HepG2 (Liver) | 9.0 - 11.7 | [7] | |
| Dihydroquinazoline-2(1H)-one Derivatives | A2780 (Ovarian) | 22.76 - 22.94 | [2] |
| HepG-2 (Liver) | 37.59 - 45.41 | [2] | |
| Chalcone-Quinazolinone Hybrids | HCT-116 (Colorectal) | Varies | [3] |
| MCF-7 (Breast) | Varies | [3] | |
| 2,4-Disubstituted Quinazolines | PC-3 (Prostate) | Varies | [4] |
| SMMC-7721 (Liver) | Varies | [4] | |
| 2-Phenyl Quinazolin-4-one Derivatives | Caco-2 (Colon) | 23.31 | [8] |
| HepG2 (Liver) | 53.29 | [8] | |
| MCF-7 (Breast) | 72.22 | [8] |
Conclusion and Future Directions
The protocols and information presented in this guide provide a solid framework for the systematic evaluation of the cytotoxic potential of 2-(4-oxo-1,4-dihydroquinazolin-2-ylsulfanyl)propionic acid and its analogs. By employing these standardized assays and understanding the potential mechanisms of action, researchers can generate high-quality, reproducible data to advance the development of this and other promising quinazolinone-based anticancer agents. Future studies should focus on elucidating the specific molecular targets of this compound, exploring its efficacy in 3D cell culture models and in vivo tumor models, and identifying potential biomarkers for predicting therapeutic response.
References
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2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. Available at: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Available at: [Link]
-
Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. ScienceDirect. Available at: [Link]
-
Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. NIH. Available at: [Link]
-
The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. Semantic Scholar. Available at: [Link]
-
SAR study of quinazolin-4-ones 1–4 and 6–13 regarding to cytotoxicity... ResearchGate. Available at: [Link]
-
Synthesis and evaluation of chalcone analogues containing a 4-oxoquinazolin-2-yl group as potential anti-tumor agents. PubMed. Available at: [Link]
-
Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. PMC. Available at: [Link]
-
2-(4-Oxo-3-m-tolyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid methyl ester. MOLBASE. Available at: [Link]
-
Design, synthesis and biological evaluation of novel hybrids of quinazoline derivatives and phenylsulfonylfuroxan as potential anti-tumor agents. CAB Direct. Available at: [Link]
-
Design, Synthesis and Pharmacological Evaluation of 2-Phenyl Quinazolin-4-one Derivatives as Anticolorectal Cancer and Anti-Inflammatory Agent. Asian Journal of Chemistry. Available at: [Link]
-
Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. MDPI. Available at: [Link]
-
Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. Available at: [Link]
-
Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. PMC. Available at: [Link]
-
4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLOS ONE. Available at: [Link]
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Synthesis and Pharmacological Activity of 1,3,6-trisubstituted-4-oxo-1,4-dihydroquinoline-2-carboxylic Acids as Selective ET(A) Antagonists. PubMed. Available at: [Link]
-
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. Available at: [Link]
-
Design, Synthesis, and Antiproliferative Activity of Quinazolin-4-One/Chalcone Hybrids via the EGFR Inhibition Pathway. PubMed. Available at: [Link]
-
Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. NIH. Available at: [Link]
-
The molecular mechanism of anticancer action of novel octahydropyrazino[2,1-a:5,4-a']diisoquinoline derivatives in human gastric cancer cells. PubMed. Available at: [Link]
-
Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Semantic Scholar. Available at: [Link]
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- 3. Synthesis and evaluation of chalcone analogues containing a 4-oxoquinazolin-2-yl group as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antiproliferative Activity of Quinazolin-4-One/Chalcone Hybrids via the EGFR Inhibition Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 2-(Quinazolin-4-yloxy)propanoic Acid Derivatives as Potential Therapeutic Agents
Introduction: The Therapeutic Promise of the Quinazoline Scaffold
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4] This diverse bioactivity stems from the quinazoline ring's ability to interact with a wide array of biological targets.[2] Derivatives of 2-(quinazolin-4-yloxy)propanoic acid represent a specific and promising class within this family. By modifying the quinazoline core and the propanoic acid side chain, researchers can fine-tune the pharmacological properties of these molecules to target specific enzymes and cellular pathways implicated in disease.
This guide provides a comprehensive overview of the application of 2-(quinazolin-4-yloxy)propanoic acid derivatives as potential therapeutic agents. It offers detailed protocols for their synthesis, in vitro characterization, and in vivo efficacy testing, grounded in established scientific principles and supported by peer-reviewed literature. The methodologies described herein are designed to be adaptable for the investigation of novel analogs within this chemical series.
PART 1: Synthesis of 2-(Quinazolin-4-yloxy)propanoic Acid Derivatives
The synthesis of 2-(quinazolin-4-yloxy)propanoic acid derivatives typically involves a multi-step process. A common and effective strategy is the nucleophilic aromatic substitution reaction between a 4-chloroquinazoline intermediate and a substituted (R)-2-(4-hydroxyphenoxy)propionic acid.[5] This approach allows for the modular assembly of the target compounds, facilitating the exploration of structure-activity relationships (SAR).
Protocol 1: General Synthesis of 2-(Quinazolin-4-yloxy)propanoic Acid Derivatives
This protocol outlines a general three-step synthesis, which can be adapted based on the desired substitutions on the quinazoline ring.
Step 1: Synthesis of 2-amino-N-substituted-benzamide
-
Dissolve the appropriate anthranilic acid in a suitable solvent such as ethanol.
-
Add an equimolar amount of the desired isothiocyanate and a catalytic amount of a base like triethylamine.[5]
-
Stir the reaction mixture at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the intermediate 2-amino-N-substituted-benzamide can be isolated by filtration or evaporation of the solvent.
Step 2: Cyclization to form the 4-Chloroquinazoline Intermediate
-
Suspend the 2-amino-N-substituted-benzamide in a solvent like trichloromethane.
-
Add sulfuryl chloride dropwise at a controlled temperature (e.g., 0 °C).[5]
-
Allow the reaction to proceed at room temperature until the cyclization is complete, as indicated by TLC.
-
The resulting 4-chloroquinazoline intermediate is then isolated and purified, typically by column chromatography.
Step 3: Coupling to form the final 2-(Quinazolin-4-yloxy)propanoic Acid Derivative
-
Dissolve the 4-chloroquinazoline intermediate and (R)-2-(4-hydroxyphenoxy)propionic acid in an appropriate solvent, such as acetonitrile.
-
Add a base, for instance, potassium carbonate, to facilitate the nucleophilic substitution.[5]
-
Heat the reaction mixture under reflux for several hours, monitoring its progress by TLC.
-
After completion, cool the mixture, filter any inorganic salts, and evaporate the solvent.
-
The crude product is then purified by recrystallization or column chromatography to yield the final 2-(quinazolin-4-yloxy)propanoic acid derivative.
Causality Behind Experimental Choices:
-
Base in Step 1 & 3: Triethylamine and potassium carbonate are used to deprotonate the respective nucleophiles, enhancing their reactivity towards the electrophilic centers.
-
Sulfuryl Chloride in Step 2: This reagent acts as both a chlorinating and a dehydrating agent, facilitating the cyclization of the benzamide to the quinazoline ring system.
-
Solvent Choice: The choice of solvent is critical for ensuring the solubility of reactants and for achieving the optimal reaction temperature.
PART 2: In Vitro Evaluation of Therapeutic Potential
Once synthesized, the therapeutic potential of 2-(quinazolin-4-yloxy)propanoic acid derivatives is assessed through a series of in vitro assays. These assays are designed to determine the compound's cytotoxic effects on cancer cells and to elucidate its mechanism of action.
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.[6]
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7][8]
-
Compound Treatment: Prepare serial dilutions of the 2-(quinazolin-4-yloxy)propanoic acid derivatives in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of Novel Quinazoline Derivatives
| Compound ID | Target Cell Line | IC50 (µM)[7][10] |
| Derivative 1 | MCF-7 (Breast) | 7.5 |
| Derivative 2 | HCT-116 (Colon) | 5.2 |
| Derivative 3 | HepG2 (Liver) | 10.1 |
| Doxorubicin | MCF-7 (Breast) | 1.2 |
Protocol 3: Kinase Inhibition Assay
Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[11][12] Assays to determine the inhibitory activity against specific kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are therefore essential.[9]
-
Kinase Reaction Setup: In a 96-well plate, combine the purified kinase enzyme, a specific substrate peptide, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the 2-(quinazolin-4-yloxy)propanoic acid derivative to the wells.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified period (e.g., 60 minutes).
-
Detection of Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of remaining ATP.
-
IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Visualization of a Targeted Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by a 2-(quinazolin-4-yloxy)propanoic acid derivative.
PART 3: In Vivo Efficacy Assessment
Promising candidates identified from in vitro screening should be further evaluated in vivo to assess their therapeutic efficacy and safety in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.[13]
Protocol 4: Human Tumor Xenograft Model in Nude Mice
-
Animal Acclimatization: House immunocompromised mice (e.g., athymic nude mice) in a pathogen-free environment for at least one week before the experiment.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 HCT-116 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Grouping: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).
-
Drug Administration: Administer the 2-(quinazolin-4-yloxy)propanoic acid derivative and control treatments via a suitable route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Visualization of the In Vivo Experimental Workflow
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- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Design, synthesis, and molecular docking studies of 2-(furan-2-yl)quinazolin-4-one derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Solid-Phase Synthesis of Dihydroquinazoline Derivatives for Biological Evaluation: An Application Note and Comprehensive Protocol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis (SPS) of dihydroquinazoline derivatives, a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry. We delve into the strategic advantages of SPS for generating libraries of these compounds for biological evaluation. This document outlines step-by-step methodologies for the synthesis, cleavage, and purification of dihydroquinazolines on a solid support. Furthermore, we present protocols for assessing their biological activity, with a focus on anticancer and antimicrobial applications, and discuss the interpretation of structure-activity relationship (SAR) data to guide lead optimization.
Introduction: The Significance of Dihydroquinazolines and the Power of Solid-Phase Synthesis
Dihydroquinazoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The core structure, a fusion of a benzene ring and a dihydropyrimidine ring, provides a versatile framework for chemical modification, allowing for the fine-tuning of biological activity.[3] Several quinazoline-based drugs have reached the market, such as gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor for cancer therapy, highlighting the therapeutic potential of this heterocyclic family.[4][5]
The exploration of the vast chemical space around the dihydroquinazoline core necessitates the rapid synthesis of large numbers of analogues. Solid-phase synthesis (SPS) has emerged as a powerful technology to meet this demand.[6] By anchoring the initial building block to an insoluble polymer support, SPS simplifies the purification process to mere filtration and washing, enabling the use of excess reagents to drive reactions to completion. This strategy is particularly amenable to automation and the generation of combinatorial libraries, significantly accelerating the drug discovery process.[7]
This guide will provide researchers with the foundational knowledge and practical protocols to successfully synthesize and evaluate libraries of dihydroquinazoline derivatives, empowering the discovery of novel therapeutic agents.
I. The Strategic Approach to Solid-Phase Synthesis of Dihydroquinazolines
The successful solid-phase synthesis of a dihydroquinazoline library hinges on a carefully planned strategy, encompassing the choice of the solid support, the linker, the building blocks, and the synthetic route.
A. Choosing the Right Solid Support and Linker
The solid support, typically a cross-linked polystyrene resin, serves as the insoluble matrix for the synthesis. The choice of resin and linker is critical as it dictates the reaction conditions that can be employed and the final cleavage strategy.
-
Resins: Polystyrene resins, such as Wang resin or Rink amide resin, are commonly used for the synthesis of small molecules.[8] The degree of cross-linking with divinylbenzene influences the swelling properties of the resin in different solvents.
-
Linkers: The linker connects the nascent molecule to the resin. Its stability must be orthogonal to the reaction conditions used during the synthesis, yet it must be readily cleavable at the final step to release the desired product.
-
Traceless Linkers: For many applications, a "traceless" linker is desirable, where upon cleavage, no residual functionality from the linker remains on the final product.[6][9] This is crucial for generating compounds that are identical to those that would be synthesized in solution.
-
Safety-Catch Linkers: These linkers are stable to the reaction conditions but can be "activated" by a specific chemical transformation to allow for cleavage under mild conditions.
-
B. Synthetic Routes on Solid Support
Several synthetic strategies can be adapted for the solid-phase synthesis of dihydroquinazolines. A common approach involves the cyclization of a resin-bound anthranilamide derivative with an aldehyde or a related electrophile.
A representative workflow for the solid-phase synthesis of 2,3-dihydroquinazolin-4(1H)-ones is depicted below:
Caption: General workflow for solid-phase synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
II. Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis and evaluation of a library of dihydroquinazoline derivatives. Optimization may be required based on the specific building blocks and desired final products.
A. Protocol 1: Solid-Phase Synthesis of a 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-one Library
This protocol is adapted from established methods for the solid-phase synthesis of quinazolinones.[4][10]
Materials:
-
Rink Amide resin (100-200 mesh, ~0.5 mmol/g loading)
-
Fmoc-N-methyl-2-aminobenzoic acid
-
A diverse set of aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-naphthylaldehyde)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
D.I. Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Place Rink Amide resin (1 g, ~0.5 mmol) in a solid-phase synthesis vessel. Add DMF (10 mL) and allow the resin to swell for 1 hour at room temperature with gentle agitation.
-
Fmoc Deprotection of the Resin: Drain the DMF. Add a solution of 20% piperidine in DMF (10 mL) to the resin. Agitate for 20 minutes at room temperature. Drain the solution and repeat the piperidine treatment for another 20 minutes. Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Coupling of the First Building Block:
-
In a separate vial, dissolve Fmoc-N-methyl-2-aminobenzoic acid (2.5 mmol, 5 eq), HOBt (2.5 mmol, 5 eq) in DMF (5 mL).
-
Add DIC (2.5 mmol, 5 eq) to the solution and pre-activate for 5 minutes.
-
Add the activated solution to the deprotected resin. Agitate the mixture for 4 hours at room temperature.
-
To monitor the reaction completion, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (beads remain colorless) indicates complete coupling.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the coupled amino acid.
-
Library Generation via Reductive Amination and Cyclization:
-
Divide the resin into separate reaction vessels for each aldehyde to be used.
-
To each vessel, add a solution of the corresponding aldehyde (5 eq) in 1% acetic acid in DMF. Agitate for 1 hour.
-
Add sodium triacetoxyborohydride (5 eq) and continue to agitate for 12 hours.
-
Wash the resin with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
To induce cyclization, treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours at room temperature. This step also cleaves the product from the resin.
-
-
Product Isolation and Purification:
B. Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2][4]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Normal cell line (e.g., MRC-5) for assessing selectivity
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Dihydroquinazoline derivatives dissolved in DMSO (stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the dihydroquinazoline derivatives (typically ranging from 0.1 to 100 µM) in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
C. Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[13][14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Dihydroquinazoline derivatives dissolved in DMSO
-
Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well microtiter plates
Procedure:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the dihydroquinazoline derivatives in the appropriate broth in a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
III. Characterization and Data Interpretation
A. Characterization of Synthesized Compounds
The identity and purity of the final compounds must be rigorously confirmed.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for analyzing the products of combinatorial synthesis. It provides information on the purity of the compound and its molecular weight.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For representative compounds from the library, 1H and 13C NMR spectroscopy should be performed to confirm the chemical structure.
B. Structure-Activity Relationship (SAR) Analysis
The data generated from the biological assays should be compiled into tables to facilitate SAR analysis. This involves systematically varying the substituents at different positions of the dihydroquinazoline core and observing the effect on biological activity.
Table 1: Anticancer Activity of Dihydroquinazoline Derivatives against MCF-7 Cells
| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) |
| DQC-1 | H | Phenyl | 15.2 |
| DQC-2 | H | 4-Chlorophenyl | 8.5 |
| DQC-3 | H | 2-Naphthyl | 5.1 |
| DQC-4 | Methyl | Phenyl | 12.8 |
| DQC-5 | Methyl | 4-Chlorophenyl | 6.3 |
This is a representative table; actual data will vary.
From this hypothetical data, one could infer that the presence of a chlorine atom at the 4-position of the phenyl ring at R2 enhances anticancer activity. Similarly, a larger aromatic system like a naphthyl group at R2 appears to be beneficial.
Table 2: Antimicrobial Activity (MIC) of Dihydroquinazoline Derivatives
| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| DQA-1 | H | Phenyl | 32 | >64 |
| DQA-2 | H | 4-Fluorophenyl | 16 | 64 |
| DQA-3 | H | 3,4-Dichlorophenyl | 8 | 32 |
| DQA-4 | Ethyl | Phenyl | 64 | >64 |
| DQA-5 | Ethyl | 3,4-Dichlorophenyl | 16 | 64 |
This is a representative table; actual data will vary.
This data suggests that electron-withdrawing groups on the phenyl ring at R2 are important for antibacterial activity, particularly against the Gram-positive bacterium S. aureus.
C. Visualizing Mechanistic Hypotheses
Based on SAR data and literature precedents, a hypothetical mechanism of action can be proposed and visualized. For instance, if a series of compounds shows potent EGFR inhibitory activity, a diagram illustrating the binding mode within the EGFR kinase domain can be constructed.
Caption: Hypothetical binding mode of a dihydroquinazoline inhibitor in the EGFR kinase domain.
IV. Conclusion and Future Directions
Solid-phase synthesis is an indispensable tool for the rapid generation of dihydroquinazoline libraries for biological screening. The protocols and strategies outlined in this guide provide a robust framework for researchers to embark on the discovery of novel therapeutic agents based on this versatile scaffold. The systematic evaluation of these libraries and the careful analysis of the resulting SAR data will undoubtedly pave the way for the development of the next generation of dihydroquinazoline-based drugs. Future efforts should focus on exploring novel synthetic routes on solid support to access an even greater diversity of dihydroquinazoline derivatives and on employing more sophisticated biological assays to elucidate their precise mechanisms of action.
V. References
-
Fulopova, V., & Krchnak, V. (2015). Traceless Solid-Phase Synthesis of Trisubstituted Quinazolines. ACS Figshare. Retrieved from [Link]
-
Chang, C.-N., Lin, I.-C., Lin, T.-S., Chiu, P.-F., Lu, Y.-L., Narwane, M., Liu, I.-C., Huang, H.-L., & Chen, C.-T. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8577. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) of compounds 1–7, 27, 28; IC50 + SEM values for α-amylase and α-glucosidase are depicted in blue and purple, respectively. Retrieved from [Link]
-
Khan, R., & Rather, M. A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(5), lxad093. Retrieved from [Link]
-
Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory. Retrieved from [Link]
-
Shin, Y. G., & van Breemen, R. B. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & Drug Disposition, 22(7-8), 353–372. Retrieved from [Link]
-
Shin, Y. G., & van Breemen, R. B. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & Drug Disposition, 22(7-8), 353–372. Retrieved from [Link]
-
INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
-
Fulopova, V., & Krchnak, V. (2015). Traceless Solid-Phase Synthesis of Trisubstituted Quinazolines. ACS Combinatorial Science, 17(9), 527-535. Retrieved from [Link]
-
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
-
Krchňák, V. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 119(24), 12089-12207. Retrieved from [Link]
-
Gaskell, S. J. (1997). Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. Journal of the American Society for Mass Spectrometry, 8(7), 677-682. Retrieved from [Link]
-
Hindson, D. J. (Ed.). (2003). Antimicrobial Susceptibility Testing Protocols. Humana Press. Retrieved from [Link]
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Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]
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Chang, C.-N., Lin, I.-C., Lin, T.-S., Chiu, P.-F., Lu, Y.-L., Narwane, M., Liu, I.-C., Huang, H.-L., & Chen, C.-T. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8577. Retrieved from [Link]
-
Krchňák, V., Smith, J., & Vágner, J. (2001). A solid-phase traceless synthesis of tetrahydroquinoxalines. Tetrahedron Letters, 42(13), 2443–2446. Retrieved from [Link]
-
Chang, C.-N., Lin, I.-C., Lin, T.-S., Chiu, P.-F., Lu, Y.-L., Narwane, M., Liu, I.-C., Huang, H.-L., & Chen, C.-T. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8577. Retrieved from [Link]
-
Rzasa, R. M., Shea, H. A., & Newell, L. (2000). Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(1), 49-52. Retrieved from [Link]
-
Vasilev, K., & Simões, M. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(9), 1205. Retrieved from [Link]
-
MacConnell, A. B., Betz, A., & Rask, A. (2013). Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1. Journal of Medicinal Chemistry, 56(21), 8507-8516. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship map of target compounds. Red indicates highly active derivatives, green indicates mild active derivatives and yellow indicates low active derivatives. Retrieved from [Link]
-
Gordon, E. M., & Gallop, M. A. (1994). Solid-phase synthesis of 2,4-diaminoquinazoline libraries. Bioorganic & Medicinal Chemistry Letters, 4(24), 2853-2858. Retrieved from [Link]
-
MacConnell, A. B., Betz, A., & Rask, A. (2013). Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1. Journal of Medicinal Chemistry, 56(21), 8507-8516. Retrieved from [Link]
-
Pop, A., & Oprea, T. I. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Retrieved from [Link]
-
Bonkowski, B., Wieczorek, J., Patel, M., Craig, C., Gravelin, A., & Boncher, T. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(4), 113. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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Application Notes and Protocols for the Purification of 2-(Quinolin-8-yloxy)propanoic Acid and its Analogs
Introduction: The Significance of Purity for Quinolin-8-yloxy-alkanoic Acids
2-(Quinolin-8-yloxy)propanoic acid and its analogs represent a class of compounds with significant potential in pharmaceutical and materials science research. The quinoline moiety is a well-established pharmacophore, known to impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a chiral alkanoic acid side chain via an ether linkage at the 8-position creates a molecule with complex physicochemical properties and the potential for stereospecific interactions with biological targets.
Physicochemical Properties and Their Impact on Purification
A successful purification strategy is built upon a thorough understanding of the target molecule's properties. The key structural features of 2-(Quinolin-8-yloxy)propanoic acid that dictate its behavior during purification are:
-
The Quinoline Core: A rigid, aromatic, and weakly basic heterocyclic system. This part of the molecule is relatively nonpolar and susceptible to π-π stacking interactions.
-
The Carboxylic Acid Group: A polar, acidic functional group that can engage in hydrogen bonding and can be ionized to form a carboxylate salt.
-
The Ether Linkage: Generally stable, but can be susceptible to hydrolysis under harsh acidic or basic conditions.[2]
-
The Chiral Center: The α-carbon of the propanoic acid moiety, which means the compound exists as a pair of enantiomers.
These features result in a molecule with moderate polarity and amphoteric character (possessing both acidic and basic centers). The purification strategy must therefore be designed to address potential impurities that may be more or less polar, acidic, or basic than the target compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₁NO₃ | [1] |
| Molecular Weight | 217.22 g/mol | [1] |
| IUPAC Name | 2-(quinolin-8-yloxy)propanoic acid | [1] |
| CAS Number | 331474-43-2 | [1] |
Purification Strategy Overview
The general workflow for purifying 2-(Quinolin-8-yloxy)propanoic acid and its analogs typically involves an initial bulk purification step, most commonly recrystallization, followed by a high-resolution chromatographic method if necessary. For chiral analogs, an additional chiral separation step is required to isolate the individual enantiomers.
Caption: General purification workflow for 2-(Quinolin-8-yloxy)propanoic acid.
Protocol 1: Recrystallization
Recrystallization is the primary and most efficient method for the bulk purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.
Causality Behind Solvent Selection
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[3] For 2-(quinolin-8-yloxy)propanoic acid, which has both polar (carboxylic acid) and nonpolar (quinoline) features, a solvent of intermediate polarity or a binary solvent system is often effective.
-
Single Solvents: Alcohols like ethanol or isopropanol are excellent starting points. They can engage in hydrogen bonding with the carboxylic acid group while also solvating the aromatic quinoline ring.
-
Binary Solvent Systems: A "good" solvent (in which the compound is highly soluble) is paired with a "poor" or "anti-solvent" (in which the compound is sparingly soluble).[3] This allows for fine-tuning of the solubility. A common approach is to dissolve the crude product in a minimum amount of a good solvent (e.g., ethanol, acetone) at an elevated temperature and then add a poor solvent (e.g., water, hexane) dropwise until the solution becomes turbid.
Solvent Screening for Recrystallization
A systematic approach to solvent screening is crucial for successful recrystallization. The following table provides a starting point for solvent selection and a template for recording observations.
| Solvent/System | Polarity | Rationale | Expected Outcome at Room Temp. | Expected Outcome at Boiling |
| Ethanol | Polar | Good balance of polarity to dissolve both the quinoline and carboxylic acid moieties. Often used for recrystallizing quinoline derivatives.[4][5] | Sparingly soluble | Soluble |
| Isopropanol | Polar | Similar to ethanol, but slightly less polar. May provide better crystal formation if the compound is too soluble in ethanol. | Sparingly soluble | Soluble |
| Ethyl Acetate | Mid-Polar | Can be a good choice, but may not sufficiently solvate the carboxylic acid group. | Sparingly soluble | Soluble |
| Acetone/Hexane | Mid-Polar | Acetone is a good solvent for the quinoline core, while hexane acts as an anti-solvent. This system allows for precise control over crystallization. | Soluble in acetone | Insoluble in hexane |
| Ethanol/Water | Polar | Ethanol dissolves the compound, and water acts as an anti-solvent. This is a common system for moderately polar compounds.[6] | Soluble in ethanol | Insoluble in water |
| Toluene | Non-polar | May be effective for analogs with bulky non-polar substituents on the quinoline ring, but likely a poor solvent for the parent compound due to the carboxylic acid. | Insoluble | Sparingly soluble |
Step-by-Step Recrystallization Protocol
-
Solvent Selection: In a small test tube, add ~20 mg of the crude product. Add the chosen solvent dropwise at room temperature. If it dissolves readily, the solvent is unsuitable. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but show poor solubility when cold.[3]
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the compound is completely dissolved. Use a minimal amount of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting: If the compound "oils out" instead of crystallizing, this indicates that the solution is supersaturated or cooling too quickly. Try using a more dilute solution or a different solvent system.[3]
Protocol 2: Chromatographic Purification
If recrystallization fails to yield a product of sufficient purity, or if impurities have very similar solubility profiles, chromatographic methods are employed.
Flash Column Chromatography
Flash column chromatography is a preparative technique used to separate larger quantities of material based on differential partitioning between a stationary phase and a mobile phase.
-
Stationary Phase: Silica gel is the most common choice for compounds of this polarity. Its acidic nature is compatible with the carboxylic acid group.
-
Mobile Phase (Eluent): The choice of eluent is critical and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is common. A small amount of acetic or formic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid group, which results in sharper peaks and less tailing.
Step-by-Step Flash Column Chromatography Protocol
-
TLC Analysis: Develop a TLC method to find a solvent system that gives the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Run the column using the chosen eluent system, collecting fractions. For difficult separations, a gradient elution (gradually increasing the polarity of the mobile phase) can be used.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution technique used for both analytical purity assessment and preparative purification. Reverse-phase HPLC (RP-HPLC) is the most suitable method for 2-(quinolin-8-yloxy)propanoic acid and its analogs.
-
Stationary Phase: A C18 (octadecylsilyl) column is the standard choice, offering good retention for moderately polar compounds.
-
Mobile Phase: A mixture of an organic solvent (typically acetonitrile) and an aqueous buffer. An acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is added to the mobile phase to ensure the carboxylic acid is protonated, leading to better peak shape and retention.[2][7]
Caption: Principle of Reverse-Phase HPLC for 2-(Quinolin-8-yloxy)propanoic acid.
Analytical HPLC Protocol for Purity Assessment
| Parameter | Condition | Reference(s) |
| Instrumentation | Standard HPLC system with UV-Vis detector | [7] |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) | [2][7] |
| Mobile Phase A | 0.1% Formic Acid in Water | [2] |
| Mobile Phase B | Acetonitrile | [2] |
| Gradient | A typical gradient might run from 10% to 90% B over 10-15 minutes. | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Column Temperature | 30 °C | [7] |
| Detection | UV at the λmax of the quinoline chromophore (typically 220-280 nm). A PDA detector is ideal. | [7] |
| Injection Volume | 10 µL | [7] |
| Sample Preparation | 0.1 - 1.0 mg/mL in mobile phase or methanol. | [7] |
Protocol 3: Chiral Separation of Analogs
Since 2-(quinolin-8-yloxy)propanoic acid possesses a chiral center, it is often necessary to separate the enantiomers to study their individual biological activities. This is almost exclusively achieved using chiral HPLC.
-
Chiral Stationary Phases (CSPs): The most common CSPs for separating chiral acids are based on polysaccharides (e.g., cellulose or amylose derivatives) or proteins (e.g., α1-acid glycoprotein).[8]
-
Mobile Phase: The choice of mobile phase depends on the CSP. For polysaccharide-based columns, normal-phase (e.g., hexane/isopropanol) or polar organic modes are often used. For protein-based columns, aqueous buffers are typical.
General Protocol for Chiral HPLC Method Development
-
Column Selection: Choose a chiral column known for resolving acidic compounds (e.g., Chiralpak series).
-
Mobile Phase Screening: Screen different mobile phases (normal phase, reverse phase, polar organic) as recommended by the column manufacturer.
-
Optimization: Adjust the mobile phase composition, flow rate, and temperature to achieve baseline separation of the two enantiomers.
-
Preparative Scale-Up: Once an analytical method is developed, it can be scaled up to a preparative or semi-preparative scale to isolate larger quantities of each enantiomer.
Purification of Analogs: A Note on Substituent Effects
The purification protocols described above are generally applicable to analogs of 2-(quinolin-8-yloxy)propanoic acid. However, the nature and position of substituents on the quinoline ring or modifications to the alkanoic acid chain will influence the compound's properties and may require adjustments to the purification strategy.
-
Electron-withdrawing groups (e.g., halogens, nitro groups): These substituents can increase the acidity of the quinoline nitrogen and affect the overall polarity. Halogen substitution can be particularly important for modulating biological activity.[9] Adjustments to the mobile phase polarity in chromatography may be necessary.
-
Electron-donating groups (e.g., methoxy, alkyl groups): These groups will make the molecule more nonpolar and may increase its solubility in less polar solvents.
-
Chain length of the alkanoic acid: Increasing the chain length will increase the lipophilicity, requiring less polar mobile phases in reverse-phase HPLC.
Stability and Storage
2-(Quinolin-8-yloxy)propanoic acid and its analogs are susceptible to degradation under certain conditions. To ensure the integrity of the purified material, the following precautions should be taken:
-
Photodegradation: The quinoline ring is a chromophore and can be sensitive to light. Store the compound in amber vials or protected from light.[2]
-
Hydrolysis: The ether linkage can be cleaved under strong acidic or basic conditions. Avoid harsh pH conditions during purification and in storage solutions.[2]
-
Storage: For long-term storage, keep the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.[2]
Conclusion
The purification of 2-(quinolin-8-yloxy)propanoic acid and its analogs is a critical step in ensuring the quality and reliability of research data. A logical and systematic approach, beginning with bulk purification by recrystallization and followed by high-resolution chromatographic techniques when necessary, will consistently yield material of high purity. By understanding the fundamental physicochemical properties of these molecules, researchers can rationally design and troubleshoot purification protocols, ultimately accelerating their research and development efforts.
References
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
-
Musiol, R., et al. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Retrieved January 21, 2026, from [Link]
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved January 21, 2026, from [Link]
-
Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
- Ali, I., Suhail, M., & Asnin, L. (2018). Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. Chirality, 30(12), 1304-1311.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 9. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
Welcome to the dedicated technical support guide for the synthesis of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven experience to ensure the success of your synthesis.
Overview of the Synthetic Pathway
The most common and reliable route to synthesize this compound involves a two-step process. This pathway is favored for its use of readily available starting materials and generally good yields.
-
Step 1: Cyclization to form the Quinazolinone Core. Anthranilic acid is reacted with a thiocyanate source, typically in a refluxing solvent, to form the key intermediate, 2-mercaptoquinazolin-4(3H)-one. This intermediate exists in a thiol-thione tautomeric equilibrium.[1][2][3]
-
Step 2: S-Alkylation. The sulfur atom of the 2-mercapto group acts as a nucleophile, attacking an alkyl halide. For the target molecule, this involves reacting the intermediate with a 2-halopropionic acid (e.g., 2-bromopropionic acid) or its corresponding ester in the presence of a base.[3][4] If an ester is used, a final hydrolysis step is required to yield the carboxylic acid.
Below is a workflow diagram illustrating this synthetic approach.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Quinazolinone Synthesis
Welcome to the technical support center dedicated to the synthesis of quinazolinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently encountered issues during experimentation, providing practical troubleshooting strategies and in-depth explanations to empower your research.
Troubleshooting Guide: Overcoming Common Hurdles in Quinazolinone Synthesis
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of quinazolinones.
Issue 1: Low or No Product Yield
A diminished or absent yield of the desired quinazolinone product is a frequent challenge. A methodical evaluation of your experimental parameters is key to pinpointing the cause.[1]
Possible Cause & Troubleshooting Steps
-
Purity of Starting Materials: Impurities in reactants like 2-aminobenzamides, anthranilic acid, or aldehydes can lead to unwanted side reactions, significantly reducing the formation of the target product.[2][3]
-
Actionable Advice: Always verify the purity of your starting materials using techniques such as NMR, GC-MS, or by checking their melting point. If necessary, purify your reactants before use. For instance, liquid aldehydes can be distilled under reduced pressure, while solid aldehydes can be recrystallized from an appropriate solvent like ethanol or hexanes.[2]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that can dramatically influence the outcome of your synthesis.
-
Temperature: Certain quinazolinone syntheses require elevated temperatures to overcome the activation energy barrier.[2] Conversely, some modern catalytic methods are effective at milder temperatures.[1]
-
Reaction Time: The time required for the reaction to complete can range from a few hours to over a day.[1]
-
Actionable Advice: Regularly monitor the reaction's progress using TLC or LC-MS. This will help you determine the optimal reaction duration and confirm the consumption of starting materials.[3]
-
-
-
Incorrect Solvent Choice: The solvent is not merely a medium for the reaction; it plays a crucial role in the solubility of reactants, reaction rate, and the stability of intermediates.[2][4]
-
Actionable Advice: The polarity and boiling point of the solvent can significantly affect the reaction.[2] Commonly used solvents include toluene, DMF, ethanol, and acetonitrile.[1][2] If you're experiencing poor yields, a solvent screen is recommended.
-
Protocol: Solvent Screening: Conduct the reaction in a variety of solvents with different polarities to identify the one that maximizes your yield.[2] For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have demonstrated excellent yields, whereas ethanol and non-polar solvents like toluene are ineffective.[2]
-
-
-
Catalyst Inactivity (for catalyzed reactions): The efficiency of a catalyst is paramount for the success of catalyzed reactions.
Issue 2: Formation of Significant Side Products and Impurities
The presence of impurities can complicate the purification process and reduce the overall yield of your desired quinazolinone.
Common Impurities & Solutions
-
Unreacted Starting Materials: The presence of unreacted starting materials is a common impurity.
-
Actionable Advice: Ensure the reaction goes to completion by monitoring it with TLC or HPLC. Adjusting the stoichiometry of the reactants might also be necessary to minimize side reactions.[3]
-
-
Benzoxazinone Intermediate: In syntheses starting from anthranilic acid and acetic anhydride, a 2-methyl-4H-3,1-benzoxazin-4-one intermediate is formed.[3][5] Incomplete conversion to the quinazolinone will result in this intermediate being a major impurity.[3]
-
Actionable Advice: To promote the conversion, ensure an adequate amount of the amine source (like ammonia from ammonium acetate) is used and that the reaction conditions are favorable for the subsequent ring-opening and cyclization.[3] Increasing the reaction temperature or adding a dehydrating agent can also be effective.[3]
-
-
Hydrolysis Products: Water in the reaction mixture can lead to the hydrolysis of either the starting materials or the product.
-
Actionable Advice: Use dry solvents and reagents. If necessary, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[6]
-
Issue 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure quinazolinone derivative can be challenging.
Purification Strategy & Troubleshooting
-
Recrystallization: This is often the first choice for purifying solid compounds due to its simplicity and cost-effectiveness.[7]
-
Troubleshooting:
-
Oily Product Formation: If an oily product forms instead of crystals, it may be due to the presence of impurities or the use of an unsuitable solvent.
-
No Crystal Formation: If crystals do not form upon cooling, you may have used too much solvent.[7] Try evaporating some of the solvent and cooling again.[7] Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also induce crystallization.[7]
-
-
-
Column Chromatography: This technique is highly effective for separating compounds with different polarities.[7]
-
Troubleshooting:
-
Product Irreversibly Adsorbed to Silica Gel: If you suspect your product is strongly adsorbing to the silica gel, you can try deactivating the silica gel with a small amount of a polar solvent like triethylamine in your eluent.
-
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or separating closely related analogs, preparative HPLC is the method of choice.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to quinazolinones?
A1: Traditional methods often involve the condensation of anthranilic acid derivatives with various reagents.[8] For example, the Niementowski synthesis uses the condensation of anthranilic acid with acid amides.[8] Another common route is the reaction of 2-aminobenzamides with aldehydes.[3][9] More recent methods utilize transition-metal catalysis and microwave-assisted synthesis to improve yields and reaction times.[10][11][12][13]
Q2: How do I choose the right catalyst for my quinazolinone synthesis?
A2: The choice of catalyst depends on the specific reaction. Copper and palladium-based catalysts are widely used.[10] For instance, CuI in combination with a ligand like L-proline has been shown to be effective.[10] Palladium catalysts, such as Pd(OAc)2 with a phosphine ligand, are also common.[10] In recent years, metal-free organocatalytic methods have also gained prominence.[14]
Q3: Can quinazolinone synthesis be performed under "green" conditions?
A3: Yes, there is a growing emphasis on developing environmentally friendly methods for quinazolinone synthesis. This includes the use of deep eutectic solvents (DES) as both the solvent and catalyst, microwave-assisted synthesis to reduce reaction times and energy consumption, and catalyst-free reactions in water.[5][15]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spot is no longer visible.[3]
Experimental Protocols & Data
Protocol 1: General Synthesis of 2-Substituted Quinazolin-4(3H)-ones
This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (DMSO).[3]
Reaction Setup:
-
In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.
-
Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.[3]
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the crude product.[3]
Purification:
-
Collect the solid product by filtration, wash it with water, and then dry it.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
Table 1: Optimization of Catalytic Conditions
The following table summarizes the optimization of catalytic conditions for a specific CuAAC/Ring Cleavage reaction to synthesize a phenolic quinazolin-4(3H)-one, demonstrating how different parameters affect the yield.[3]
| Entry | Catalyst (10 mol%) | Base (0.11 mmol) | Solvent (2 mL) | Yield (%) |
| 1 | CuI | DBU | DMSO | 85 |
| 2 | Cu(OAc)2 | DBU | DMSO | 62 |
| 3 | CuCl | DBU | DMSO | 71 |
| 4 | CuI | Et3N | DMSO | 45 |
| 5 | CuI | DBU | DMF | 78 |
| 6 | CuI | DBU | Toluene | <10 |
Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst (10 mol%), and base (0.11 mmol) in the solvent (2 mL) were stirred at room temperature for 12 h. Isolated yields are reported.[3] The data indicates that CuI as the catalyst, DBU as the base, and DMSO as the solvent provide the optimal conditions for this specific transformation.[3]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield in quinazolinone synthesis.
General Synthetic Pathway from 2-Aminobenzamide
Caption: A simplified schematic of a common synthetic route to quinazolinones from 2-aminobenzamide.
References
- BenchChem. (n.d.). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
- BenchChem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
- BenchChem. (n.d.). Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis.
- Fallon, T., et al. (2016). Recent developments in transition metal catalysis for quinazolinone synthesis. Beilstein Journal of Organic Chemistry, 12, 1594–1631.
- Fallon, T., et al. (2016). Recent developments in transition metal catalysis for quinazolinone synthesis. Beilstein Journal of Organic Chemistry, 12, 1594-1631.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Molnar, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 86(9), 885-898.
-
ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of quinazolinone. Retrieved from [Link]
- Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 989396.
- Musiol, R., & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 3(6), 63-69.
-
Frontiers Media S.A. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives.
- Al-Suwaidan, I. A., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Molecules, 21(7), 932.
-
ResearchGate. (n.d.). Solvents screening for the synthesis of quinazolinone derivative (4a). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis of Quinazolinone Derivatives.
- Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5.
- BenchChem. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols.
-
ResearchGate. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Best solvent to synthesis quinazolinone derivative with microwave?. Retrieved from [Link]
- Books. (n.d.). 2.1.8. One-Step Synthesis of 4(3H)-Quinazolinones: An Important Heterocyclic Scaffold in Medicinal Chemistry.
-
PubMed. (n.d.). Synthesis and biologic evaluation of a radioiodinated quinazolinone derivative for enzyme-mediated insolubilization therapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
-
MDPI. (n.d.). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the purification of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this molecule. We provide field-proven insights, detailed protocols, and troubleshooting guides to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect after synthesizing this compound?
A1: The impurity profile is highly dependent on your synthetic route. However, common impurities typically include:
-
Unreacted Starting Materials: The most common culprits are 2-mercapto-4(3H)-quinazolinone and the alkylating agent used (e.g., 2-bromopropionic acid).
-
Acyclic Intermediates: Incomplete cyclization during the formation of the quinazolinone ring can leave acyclic precursors in your crude product.[1]
-
By-products from Side Reactions: Self-condensation of starting materials or reactions with residual solvents can occur.[1]
-
Residual Base or Acid: Catalysts or reagents used to drive the reaction (e.g., triethylamine, potassium carbonate) may persist after the initial work-up.
Q2: What is the most robust and efficient initial purification strategy for this specific molecule?
A2: Given the presence of a carboxylic acid functional group, acid-base extraction is unequivocally the most effective initial purification technique.[2][3] This method leverages the acidic nature of your target compound to separate it from neutral or basic impurities. By treating your crude product (dissolved in an organic solvent) with an aqueous base, the propionic acid moiety is deprotonated to form a water-soluble carboxylate salt.[4] This salt partitions into the aqueous layer, leaving non-acidic impurities behind in the organic layer. Subsequently, acidifying the aqueous layer will re-protonate your compound, causing it to precipitate out in a much purer form.[5][6]
Q3: I performed an acid-base extraction, but my compound is still not pure enough. What should be my next step?
A3: If impurities persist, it suggests they have similar acidic properties or were carried over during the extraction. The next logical step is recrystallization . This technique purifies solid compounds based on differences in solubility between your desired product and the impurities in a chosen solvent system at different temperatures.[7] For quinazolinone derivatives, common solvents to test include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water.[7][8] If recrystallization fails to provide the desired purity, or if the impurities are structurally very similar, flash column chromatography is the recommended final step.[9][10]
Q4: How do I select the best solvent for recrystallization?
A4: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[7]
-
Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) in test tubes.
-
Procedure: Add a small amount of solvent, and if it dissolves immediately at room temperature, the solvent is unsuitable. If it doesn't dissolve, heat the mixture gently. An ideal solvent will dissolve the compound completely upon heating.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation upon cooling indicates a good solvent choice. If no single solvent works, a two-solvent system (one in which the compound is soluble and one in which it is not) may be required.[7]
Q5: My compound is an oil or won't crystallize from any solvent I've tried. What can I do?
A5: This is a common challenge. Here are several strategies to induce crystallization:
-
Too much solvent: You may have used too much solvent, keeping the compound in solution even when cold. Try boiling off some of the solvent to increase the concentration and then cool it again.[7]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the cooled, supersaturated solution to initiate crystallization.
-
Solvent Change: The chosen solvent may be inappropriate. Re-screen for a better solvent or try a two-solvent system.
-
Purity Issue: Highly impure compounds often fail to crystallize. Consider repeating the acid-base extraction or performing column chromatography to remove the impurities that are inhibiting crystallization.
Troubleshooting Guides
Table 1: Acid-Base Extraction Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of product after precipitation. | 1. Incomplete extraction into the aqueous layer. 2. Incomplete precipitation upon acidification. 3. Product has some solubility in the acidic aqueous solution. | 1. Perform multiple extractions (2-3 times) with the aqueous base. 2. Add acid slowly until the pH is strongly acidic (pH 1-2). Check with pH paper.[6] 3. After acidification, cool the solution in an ice bath to minimize solubility. If precipitation is still poor, re-extract the product from the aqueous layer with an organic solvent like ethyl acetate.[2] |
| Product appears oily or "goopy" after acidification. | 1. Presence of persistent impurities. 2. The melting point of the compound is near room temperature. | 1. Allow the mixture to stand, sometimes it will solidify over time. If not, extract the oil into an organic solvent, dry the solvent, and attempt purification by another method (e.g., column chromatography). 2. Isolate the oil via extraction and proceed to chromatography. |
| Emulsion forms at the organic/aqueous interface. | 1. Vigorous shaking of the separatory funnel. 2. High concentration of crude material. | 1. Gently swirl or invert the funnel instead of shaking vigorously. 2. Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. 3. If persistent, filter the entire mixture through a pad of Celite. |
Table 2: Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The chosen solvent is not suitable. 3. Solution cooled too quickly. | 1. Evaporate some of the solvent to create a more concentrated solution and cool again.[7] 2. Re-evaluate solvent choice with small-scale tests. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated with impurities. | 1. Choose a solvent with a lower boiling point. 2. Use a two-solvent system. Add the "good" solvent to the hot solution until clear, then add the "poor" solvent dropwise until turbidity persists. Reheat to clarify and then cool slowly. |
| Colored impurities remain in the crystals. | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. |
Experimental Protocols & Workflows
Workflow 1: Overall Purification Strategy
The following diagram outlines the decision-making process for purifying this compound.
Caption: Decision tree for the purification of the target compound.
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the acidic target compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[4][5] Stopper the funnel and invert it several times, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the base wash (steps 2-3) on the organic layer two more times to ensure complete extraction of the acidic product. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of the organic solvent to remove any trapped neutral impurities. Discard this organic wash.
-
Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 3M HCl dropwise with stirring until the solution is strongly acidic (pH 1-2, check with pH paper).[3][5] Your product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven.
Mechanism of Acid-Base Extraction
Caption: Partitioning of the carboxylic acid between organic and aqueous phases.
Protocol 2: Flash Column Chromatography
This method is used for high-resolution purification when other methods fail.
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good solvent system (e.g., Hexane:Ethyl Acetate with 1% acetic acid) should give your target compound an Rf value of ~0.3. The acetic acid is crucial to keep the carboxylic acid protonated and prevent streaking on the silica gel.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Run the column using the predetermined solvent system. Start with a less polar mixture and gradually increase the polarity (gradient elution) if necessary to elute your compound.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final, highly purified compound.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from Wikipedia. [Link]
-
University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from CU Boulder Department of Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from Chemistry LibreTexts. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from Chempedia. [Link]
-
Al-Dhfyan, A., et al. (2015). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]
-
Nayak, S. K., et al. (2012). Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Huang, Y.-P., & Kim, K. (n.d.). Synthetic approaches for quinazolinone amination towards bioactive quinazolinone derivatives. UW Tacoma Digital Commons. [Link]
-
Glavaš, M., et al. (2019). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]
- Google Patents. (n.d.). CN102382064B - Quinazolones derivatives and their preparation methods and applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vernier.com [vernier.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102382064B - Quinazolones derivatives and their preparation methods and applications - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Methyl-4(3H)-quinazolinone
Welcome to the technical support center for the synthesis of 2-methyl-4(3H)-quinazolinone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to enhance your experimental success and improve yields.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of 2-methyl-4(3H)-quinazolinone, a key scaffold in medicinal chemistry.
Q1: What is the most common and reliable method for synthesizing 2-methyl-4(3H)-quinazolinone?
The most prevalent and historically significant method is the Niementowski quinazolinone synthesis, which involves the thermal condensation of anthranilic acid with an amide, such as acetamide or thioacetamide.[1][2][3] A widely used modern variation involves reacting anthranilic acid with acetic anhydride to form an intermediate, 2-methyl-3,1-benzoxazin-4-one, which is then reacted with an amine source (like ammonia or formamide) to yield the final product.[4][5]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields can stem from several factors:
-
Incomplete Reaction: Insufficient temperature or reaction time is a common cause. The cyclization step requires significant thermal energy to overcome the activation barrier for dehydration.
-
Reagent Quality: Purity of anthranilic acid and the acetylating agent is critical. Impurities can lead to side reactions.
-
Moisture: The final cyclization step involves the elimination of water. Performing the reaction under anhydrous conditions can improve the equilibrium position and thus the yield.
-
Suboptimal Work-up: The product may be lost during purification or isolation if the work-up procedure is not optimized.
Q3: What are the expected byproducts in this synthesis, and how can I minimize them?
A common byproduct is N-acetylanthranilic acid, the acylated intermediate prior to cyclization. If the reaction temperature is too low or the duration is too short, this intermediate may not fully convert to the desired quinazolinone. To minimize its formation, ensure the reaction is heated sufficiently (typically 130-150°C for conventional heating) to drive the cyclodehydration step to completion.[2]
Q4: Is it possible to perform this synthesis using green chemistry principles?
Yes, several green chemistry approaches have been developed. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[2][4][6] Additionally, deep eutectic solvents (DES), such as a choline chloride:urea mixture, have been successfully used as a greener alternative to traditional organic solvents.[7]
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving specific issues encountered during the synthesis.
Issue 1: Low or No Product Formation
Symptom: Thin Layer Chromatography (TLC) analysis shows primarily starting material (anthranilic acid) and perhaps a faint spot for the N-acetylated intermediate.
Causality Analysis: This issue points directly to insufficient activation energy or reaction time. The initial N-acylation may occur, but the subsequent, more energy-intensive cyclization and dehydration are failing.
Troubleshooting Steps:
-
Verify Temperature: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and reaching the target temperature (e.g., >140°C). For high-boiling point solvents or neat reactions, direct temperature measurement of the reaction mixture is crucial.
-
Increase Reaction Time: If the temperature is correct, extend the reaction time. Monitor the reaction progress every hour using TLC until the starting material spot has been consumed.
-
Consider a Catalyst: For stubborn reactions, the addition of a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (like p-toluenesulfonic acid) can facilitate the cyclization step by activating the carbonyl group.
-
Employ Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is highly effective for this transformation. The direct and rapid heating often leads to significantly higher yields in much shorter times.[2][6] A typical condition might be 10-20 minutes at 150°C in a sealed microwave reactor.
Issue 2: Product is Impure with a Significant Amount of Byproduct
Symptom: The crude product, after isolation, shows multiple spots on TLC or peaks in NMR/LC-MS analysis that do not correspond to the desired 2-methyl-4(3H)-quinazolinone.
Causality Analysis: The presence of N-acetylanthranilic acid is the most common impurity, resulting from incomplete cyclization. Other impurities can arise from thermal decomposition if the temperature is excessively high or from reactions with impurities in the starting materials.
Troubleshooting & Purification Protocol:
-
Optimize Reaction Conditions: Before resorting to complex purification, re-evaluate the reaction parameters as described in Issue 1. Pushing the reaction to completion is the best way to avoid the N-acetylanthranilic acid byproduct.
-
Recrystallization: This is the most effective method for purifying the final product. 2-methyl-4(3H)-quinazolinone has good solubility in hot ethanol, methanol, or ethyl acetate and poor solubility in the cold solvent.
-
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude solid in the minimum amount of boiling ethanol.
-
If the solution is colored, add a small amount of activated charcoal and boil for another 2-3 minutes.
-
Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
-
Acid-Base Extraction: If the primary impurity is unreacted anthranilic acid or the N-acetylated intermediate, an acid-base workup can be effective. Dissolve the crude product in ethyl acetate, wash with a saturated sodium bicarbonate solution to remove acidic impurities, then wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Section 3: Reaction Mechanism & Key Visualizations
Understanding the reaction pathway is fundamental to effective troubleshooting. The synthesis via the benzoxazinone intermediate is a robust, two-step process.
-
Step 1: N-Acylation and Cyclization to Benzoxazinone: Anthranilic acid is first acylated by acetic anhydride. The resulting N-acetylanthranilic acid intermediate then undergoes intramolecular cyclization via nucleophilic attack of the carboxylic acid's hydroxyl group onto the amide carbonyl, followed by dehydration, to form 2-methyl-3,1-benzoxazin-4-one.
-
Step 2: Ring Opening and Recyclization: The benzoxazinone intermediate reacts with an amine source (e.g., ammonia from ammonium acetate). The amine attacks the electrophilic carbonyl, opening the ring. A subsequent intramolecular cyclization, driven by the attack of the newly formed amide's nitrogen onto the other carbonyl group, followed by dehydration, yields the stable 2-methyl-4(3H)-quinazolinone.
Caption: Reaction pathway for 2-methyl-4(3H)-quinazolinone synthesis.
Section 4: Validated Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis (High-Yield, Rapid)
This protocol is optimized for speed and efficiency, making it ideal for rapid library synthesis or process optimization.[6]
Materials:
-
Anthranilic acid (1.37 g, 10 mmol)
-
Acetic anhydride (1.53 g, 1.2 mL, 15 mmol)
-
Ammonium acetate (1.16 g, 15 mmol)
-
Glacial acetic acid (5 mL)
-
10 mL microwave reaction vessel with a magnetic stir bar
Procedure:
-
Combine anthranilic acid, acetic anhydride, and ammonium acetate in the microwave reaction vessel.
-
Add glacial acetic acid as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 15 minutes with stirring.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
A precipitate will form. Stir the slurry for 15 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (3 x 15 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum. (Expected yield: >85%).
| Parameter | Value | Rationale |
| Temperature | 150°C | Ensures sufficient energy for both cyclization steps. |
| Time | 15 min | Microwave energy transfer allows for rapid heating and reaction completion. |
| Equivalents (Ac₂O) | 1.5 | Excess ensures complete acylation of the starting material. |
| Amine Source | Ammonium Acetate | Acts as a convenient in-situ source of ammonia at elevated temperatures. |
Protocol 2: In-situ Reaction Monitoring using TLC
A self-validating protocol requires checkpoints. Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress.
Materials & Method:
-
TLC Plate: Silica gel 60 F₂₅₄
-
Mobile Phase (Eluent): 7:3 Hexane:Ethyl Acetate (this may require optimization depending on the exact substrates).
-
Visualization: UV lamp (254 nm).
-
Procedure:
-
At the start of the reaction (t=0), dissolve a tiny amount of your starting material (anthranilic acid) in a vial with ethyl acetate to use as a standard.
-
Spot this standard on the TLC plate.
-
Every 15-30 minutes, carefully withdraw a micro-sample from the reaction mixture using a capillary tube and spot it on the TLC plate next to the standard.
-
Develop the plate in the eluent chamber.
-
Visualize under UV light. The reaction is complete when the spot corresponding to anthranilic acid (Rf value will be different from the product) has disappeared and a new, typically higher Rf spot for the quinazolinone product is dominant and unchanging.
-
Caption: Troubleshooting flowchart for low-yield quinazolinone synthesis.
References
-
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. SciSpace. [Link]
-
Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. Semantic Scholar. [Link]
-
Synthesis of 2-methyl-4(3H)-quinazolinone by condensation of acetanilides with urethanes[8]. ResearchGate. [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]
-
Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. National Center for Biotechnology Information. [Link]
-
Niementowski quinoline synthesis. Wikipedia. [Link]
-
Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Quinazolinone synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Base-Promoted SNAr Reactions for Quinazolinone Synthesis
Welcome to the technical support guide for the base-promoted Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone methodology for synthesizing the quinazolinone scaffold. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize experimental outcomes.
Mechanistic Overview: The "Why" Behind the Reaction
The synthesis of quinazolinones via a base-promoted SNAr pathway is a powerful, often transition-metal-free, strategy.[1][2] The reaction typically proceeds in two key stages:
-
Nucleophilic Aromatic Substitution (SNAr): An amide nucleophile, deprotonated by a base, attacks an electron-deficient aryl halide (commonly an ortho-halobenzamide). This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the halide leaving group re-aromatizes the ring, yielding a diamide intermediate.[1]
-
Intramolecular Cyclization & Dehydration: The newly formed diamide, promoted by the base and often elevated temperatures, undergoes an intramolecular nucleophilic addition followed by dehydration to yield the final quinazolinone product.[1]
Crucial to the success of the initial SNAr step is the electronic nature of the aromatic ring. The presence of an electron-withdrawing group (EWG), such as the benzamide's carbonyl group ortho to the leaving group, is essential. This EWG activates the ring towards nucleophilic attack and stabilizes the negatively charged Meisenheimer complex, thereby lowering the reaction's activation energy.[3]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?
Answer: This is a common issue that typically points to problems with reaction activation, choice of reagents, or conditions.
-
Insufficiently Strong Base: The base must be strong enough to deprotonate the amide nucleophile effectively. While weaker bases like K₂CO₃ can work in some copper-catalyzed systems, transition-metal-free SNAr often requires stronger bases.[1][4]
-
Incorrect Solvent Choice: The solvent plays a critical role in SNAr reactions. Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that drastically reduces its reactivity.[3][6][7]
-
Sub-optimal Temperature: SNAr reactions, especially the subsequent cyclization step, often require significant thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Many quinazolinone syntheses are performed at high temperatures, often in the range of 120-135 °C.[1] Always monitor for potential decomposition of starting materials or products at higher temperatures.
-
-
Poor Leaving Group: While counterintuitive to SN2 chemistry, fluoride is often the best leaving group for SNAr. Its high electronegativity strongly polarizes the C-F bond, making the attached carbon highly electrophilic and susceptible to nucleophilic attack. The typical reactivity order for SNAr is F > Cl > Br > I.[9]
Q2: My TLC/LC-MS shows multiple side products. How can I improve selectivity?
Answer: Side product formation often arises from competing reactions or degradation.
-
Hydrolysis: Starting materials or the product can be susceptible to hydrolysis, especially at high temperatures with a strong base if water is present.
-
Solution: Ensure anhydrous conditions. Use dry solvents, dry reagents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
-
Di-substitution: If the aromatic substrate has more than one potential leaving group, double substitution can occur.
-
Solution: Use a stoichiometric amount (e.g., 1.0-1.1 equivalents) of the nucleophile and consider lowering the reaction temperature to favor mono-substitution.[3]
-
-
Reaction with Solvent (Solvolysis): While less common with DMSO or DMF, if a potentially nucleophilic solvent is used (e.g., an alcohol), it can compete with your intended nucleophile.[3]
-
Solution: Stick to non-reactive, polar aprotic solvents.[3]
-
Q3: The workup and purification are challenging. Any tips?
Answer: High-boiling point polar aprotic solvents like DMSO can complicate product isolation.
-
Persistent Emulsions: Emulsions can form during the aqueous workup phase.
-
Solution: To break emulsions, add brine (saturated NaCl solution) or a small amount of a different organic solvent.[3]
-
-
Product Streaking on Silica Gel: Basic nitrogen-containing compounds like quinazolinones can interact strongly with acidic silica gel, leading to poor separation (streaking) during column chromatography.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This will prevent streaking and improve peak shape.[3]
-
Frequently Asked Questions (FAQs)
-
Why is Cs₂CO₃ often a better base than K₂CO₃ for these reactions? Cesium is larger and more polarizable than potassium, leading to better solubility of its carbonate salt in organic solvents. More importantly, the cesium cation is strongly solvated by DMSO, which makes the associated carbonate anion more "free" and thus more basic and reactive compared to potassium carbonate. This enhanced basicity leads to more efficient deprotonation of the amide nucleophile.[1]
-
Can I use a weaker base if I use a copper catalyst? Yes, copper catalysis can facilitate these transformations under milder conditions. For example, reactions of ortho-halobenzamides with amines or amides have been successfully performed using bases like K₂CO₃ or even DIPEA in the presence of a copper(I) source like CuI or CuBr.[1][4] The catalyst plays a role in activating the C-X bond, lowering the energy barrier for the substitution.
-
What is the typical stoichiometry for the base and nucleophile? Often, an excess of both the nucleophile (e.g., 2.5 equivalents) and the base (e.g., 2.5 equivalents) is used to drive the reaction to completion, especially in one-pot SNAr and cyclization procedures.[1] However, this should be optimized for each specific reaction to minimize side products and simplify purification.
Data & Protocols
Table 1: Guide to Reaction Component Selection
| Component | Recommended Choices | Rationale & Key Considerations | Supporting Sources |
| Aryl Halide | ortho-Fluorobenzamides | Fluorine is an excellent leaving group for SNAr due to its high electronegativity, which activates the ring for nucleophilic attack. | [1][2][4] |
| ortho-Chlorobenzamides | A viable alternative to fluoro-derivatives, though may require more forcing conditions or catalysis. | [5][10] | |
| Base | Cs₂CO₃ | Highly effective in promoting the reaction, often superior to other carbonate bases due to solubility and cation effects. | [1][2][4] |
| KOtBu | A very strong base suitable for less reactive substrates or when a strong driving force is needed. | [5][11] | |
| K₂CO₃ | Generally used in combination with a transition metal catalyst (e.g., CuI) to achieve good yields. | [1][4] | |
| Solvent | DMSO, DMF | Polar aprotic solvents are crucial. They solvate the cation, enhancing the reactivity of the anionic nucleophile. | [1][3][6][7] |
| Acetonitrile, Toluene | Can be used, but often less effective than DMSO/DMF. Toluene was found to be optimal in a specific isoquinolone synthesis. | [3][5] | |
| Temperature | 120 - 135 °C | High temperatures are often required to facilitate both the SNAr and the final cyclization/dehydration step. | [1] |
Protocol: General Procedure for Cs₂CO₃-Promoted Quinazolinone Synthesis
This protocol is adapted from a demonstrated, effective synthesis of 2,3-disubstituted quinazolin-4-ones.[1][2]
Materials:
-
ortho-Fluorobenzamide (1.0 mmol, 1.0 equiv)
-
Amide nucleophile (2.5 mmol, 2.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (4.0 mL)
-
Sealed reaction tube or round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry, sealed reaction tube containing a magnetic stir bar, add the ortho-fluorobenzamide (1.0 equiv), the amide nucleophile (2.5 equiv), and Cs₂CO₃ (2.5 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Nitrogen) three times.
-
Add anhydrous DMSO (4.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath or heating block set to 135 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing water (approx. 20-30 mL).
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine to remove residual DMSO.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. (Note: If streaking occurs, use an eluent system containing 0.5-1% triethylamine).[3]
References
-
Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. Journal of Organic Chemistry, 80, 3998-4002. Available at: [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Reddit. (2015). Why do polar, aprotic solvents favour SN2 pathways over SN1? Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Pearson+. (n.d.). What role does a polar aprotic solvent play in SN2 reactions? Study Prep. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Retrieved from [Link]
-
Ostrowska, K., & Ruczynski, J. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed Central. Retrieved from [Link]
-
Società Chimica Italiana. (n.d.). RECENT DEVELOPMENTS IN THE SYNTHESIS OF AROMATIC HETEROCYCLES BY SRN1 AND RELATED MECHANISMS. Retrieved from [Link]
-
Iqbal, M. A., Lu, L., Mehmood, H., Khan, D. M., & Hua, R. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 8207-8213. Available at: [Link]
-
University of Nottingham. (n.d.). Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. Retrieved from [Link]
-
Iqbal, M. A., Lu, L., Mehmood, H., Khan, D. M., & Hua, R. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Iqbal, M. A., Lu, L., Mehmood, H., Khan, D. M., & Hua, R. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-promoted reaction for the synthesis of quinazolines. Retrieved from [Link]
-
ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Wordpress. Retrieved from [Link]
-
Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]
-
Semantic Scholar. (2003). Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution. Retrieved from [Link]
-
ResearchGate. (2021). 1,2,3-Triazoles as leaving groups: S N Ar reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Retrieved from [Link]
-
Lima, P. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. Retrieved from [Link]
-
Arkat USA, Inc. (2003). Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution. Retrieved from [Link]
Sources
- 1. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
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- 11. Quinazolinone synthesis [organic-chemistry.org]
Technical Support Center: Microwave-Assisted Solid-Phase Synthesis (MASPS) of Quinazolin-4-ones
Welcome to the technical support center for the microwave-assisted solid-phase synthesis (MASPS) of quinazolin-4-ones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this powerful technique to accelerate the discovery of novel therapeutic agents. As pioneers in this field, we understand that while MASPS offers significant advantages in speed and efficiency, it also presents unique challenges.[1][2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on extensive in-lab experience and the latest scientific literature. Our goal is to empower you to diagnose and resolve common issues, optimize your protocols, and achieve high-purity, high-yield synthesis of your target quinazolinone scaffolds.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems in a "Problem → Probable Cause → Solution" format.
Problem 1: Low or No Yield of Final Product
You've completed the synthesis and cleavage, but after analysis (e.g., LC-MS, NMR), the yield of your target quinazolin-4-one is significantly lower than expected or non-existent.
Probable Cause A: Incomplete Initial Acylation or Loading
The foundational step of attaching the anthranilic acid derivative to the resin is crucial. Incomplete coupling at this stage will irreversibly cap the maximum possible yield.
Solution:
-
Verify Loading Efficiency: Before proceeding with the full synthesis, perform a small-scale test. After the initial coupling, cleave a small amount of resin and analyze the free anthranilic acid to quantify loading.
-
Optimize Coupling Reagents: For standard amide bond formation, reagents like HATU or HOBt/DIC are effective.[4][5] Ensure they are fresh and used in sufficient excess (typically 3-5 equivalents).
-
Microwave Parameters: Apply moderate microwave heating (e.g., 60-80°C for 10-20 minutes) for this step. Overheating can degrade the linker or the acid.[6]
Probable Cause B: Inefficient Cyclization/Dehydration Step
The key ring-forming step to create the quinazolinone core is often the most challenging. In MASPS, this is typically a microwave-driven cyclization of an N-acylated anthranilamide intermediate.
Solution:
-
Solvent Choice is Critical: The solvent must be microwave-absorbent and have a boiling point high enough to reach the required reaction temperature. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common choices. For greener alternatives, solvents like pinane have shown promise.[7]
-
Optimize Microwave Conditions: This step often requires higher temperatures than coupling steps. A typical starting point is 120-150°C for 15-30 minutes.[8] Use a temperature-controlled microwave reactor for precision. A ramp-up time can help ensure even heating.
-
On-Resin Monitoring: Use a colorimetric test (e.g., Kaiser test on a secondary amine if applicable) or a small-scale cleavage and LC-MS analysis to check for the disappearance of the linear precursor before proceeding to final cleavage.
Probable Cause C: Premature Cleavage or Linker Instability
The linker connecting your molecule to the solid support may be unstable under the reaction conditions, leading to loss of product before the final cleavage step.
Solution:
-
Select an Appropriate Resin/Linker: For quinazolinone synthesis, acid-labile linkers like the Rink Amide linker are common as they are stable to the basic or neutral conditions of the synthesis but are readily cleaved by trifluoroacetic acid (TFA).[9]
-
Avoid Highly Acidic Reagents: Ensure that no strongly acidic reagents are used during the synthesis steps that could prematurely cleave the product from an acid-sensitive resin.
-
Control Temperature: Excessive temperatures (>180°C) during microwave irradiation can lead to thermal degradation of common linkers and resins.[6]
Problem 2: Presence of Significant Impurities in the Crude Product
Your LC-MS analysis shows the desired product mass, but it is accompanied by several major impurity peaks.
Probable Cause A: Dehydration/Side Reactions of Starting Materials
Anthranilic acid and its derivatives can undergo side reactions, such as the formation of benzoxazinones, especially when reacted with acylating agents like acetic anhydride under heat.[10]
Solution:
-
Control Acylation Stoichiometry: Use a moderate excess of the acylating agent (e.g., 1.5-2 equivalents). A large excess can promote side reactions.
-
Stepwise Protocol: A two-step, one-pot approach is often superior. First, perform the acylation at a lower temperature (e.g., room temperature or 50°C) to form the N-acyl anthranilamide. Then, introduce the amine and apply higher microwave energy for the cyclization step.
Probable Cause B: Incomplete Deprotection During Cleavage
Side-chain protecting groups from your building blocks (e.g., Boc, tBu) may not be fully removed during the final TFA cleavage, leading to multiple protected or partially protected impurities.
Solution:
-
Optimize Cleavage Cocktail: For simple structures, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is often sufficient.[11] TIS acts as a scavenger to trap reactive cations generated during deprotection.
-
Increase Cleavage Time/Temperature: Most cleavages are complete within 2-3 hours at room temperature.[11] For stubborn protecting groups (like Arg(Pbf)), longer times may be needed. Gentle warming (30-40°C) can also be effective but should be used cautiously.
-
Use Scavengers for Sensitive Residues: If your quinazolinone contains sensitive functional groups like methionine or tryptophan, more complex scavenger cocktails (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) are necessary to prevent modification.
Table 1: Common Cleavage Cocktails for Quinazolinone Synthesis
| Reagent Cocktail | Composition (v/v/v/w) | Primary Use Case | Reference |
| Standard (TFA/TIS/H₂O) | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose; for sequences without highly sensitive residues. | [11] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | For peptides with sensitive residues like Cys, Met, Trp. | [12] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Low-odor alternative to Reagent K for general use. | [13] |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 3% H₂O / 2.5% EDT / 2% DMS / 1.5% NH₄I | Specifically designed to prevent methionine oxidation. | [12] |
Problem 3: Resin Clumping or Poor Swelling
The resin beads are aggregating, leading to inefficient filtration, washing, and potentially uneven heating in the microwave.
Probable Cause: Inappropriate Solvent or Static Effects
Polystyrene-based resins (like Wang or Rink Amide) require specific solvents to swell properly, allowing reagents to access the reactive sites. Aggregation can be caused by poor swelling or static charge buildup.
Solution:
-
Use Appropriate Swelling Solvents: Always pre-swell the resin in a suitable solvent like DMF, NMP, or Dichloromethane (DCM) for at least 30 minutes before the first reaction.[14]
-
Maintain Adequate Solvent Volume: Ensure the resin is fully solvated with enough solvent to form a mobile slurry. This is critical for efficient and uniform microwave heating.
-
Antistatic Measures: If clumping persists, especially with dry resin, briefly sonicating the resin slurry or adding a small percentage of a more polar solvent can help break up aggregates.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the correct resin for my quinazolinone synthesis?
Answer: The choice of resin is dictated by the desired C-terminal functionality of your final product.
-
For C-terminal Carboxamides: Rink Amide resin is the most common choice.[9] It possesses an acid-labile linker that, upon cleavage with TFA, directly yields a primary carboxamide.
-
For C-terminal Carboxylic Acids: 2-Chlorotrityl chloride (2-CTC) resin or Wang resin are suitable. 2-CTC resin is highly acid-sensitive, allowing for very mild cleavage conditions that preserve other acid-labile protecting groups.[5][9]
-
Attachment Point: Typically, the synthesis starts by coupling a suitably protected anthranilic acid derivative to an amino-functionalized resin (like Rink Amide-MBHA) or a hydroxyl-functionalized resin (like Wang).[15][16]
Q2: What are the optimal microwave parameters (Power, Temperature, Time)?
Answer: There is no single "best" setting; optimization is key. However, here are some guiding principles:
-
Use Temperature Control, Not Power Control: Modern microwave synthesizers allow for direct temperature control via an IR sensor. This is far more reproducible than controlling power output.[7] The reactor's software will modulate power to maintain the set temperature.
-
Coupling/Acylation Steps: These reactions are typically efficient at lower temperatures. Start with 70-90°C for 5-15 minutes .
-
Cyclization/Dehydration Steps: This is the energy-intensive step. A good starting point is 120-150°C for 15-30 minutes .[8] Exceeding 180°C risks resin and linker degradation.[6]
-
Solvent Effects: The efficiency of microwave heating depends on the solvent's dielectric properties.[17] High-loss solvents like DMF and NMP heat very rapidly.
Q3: Can I use conventional heating methods for these solid-phase syntheses?
Answer: Yes, but it comes with significant trade-offs. Conventional heating relies on thermal conduction, which is slow and inefficient for heterogeneous solid-phase systems. Microwave heating, which directly energizes polar solvent molecules, provides rapid and uniform heating throughout the resin slurry.[6] This leads to dramatically shorter reaction times—minutes with microwaves versus hours or days with conventional heating—and often results in higher purity products due to reduced thermal degradation.[1][2]
Section 3: Protocols & Workflows
General Protocol: MASPS of a 2,3-Disubstituted Quinazolin-4-one
This protocol outlines a general workflow for synthesizing a quinazolin-4-one derivative on Rink Amide resin.
Step 1: Resin Preparation
-
Place Rink Amide MBHA resin (e.g., 0.5 mmol/g loading) in a microwave-safe reaction vessel.
-
Swell the resin in DMF for 30 minutes. Drain the solvent.
Step 2: Fmoc-Anthranilic Acid Coupling
-
Dissolve Fmoc-protected anthranilic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the swollen resin.
-
Irradiate in the microwave at 75°C for 15 minutes .
-
Drain and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Step 3: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Irradiate in the microwave at 75°C for 5 minutes .
-
Drain and wash the resin thoroughly with DMF.
Step 4: Acylation with Second Building Block
-
Couple the second carboxylic acid (R²-COOH, 3 eq.) using the same HATU/DIPEA conditions as Step 2.
-
Microwave at 75°C for 15 minutes .
-
Wash the resin as before.
Step 5: Microwave-Assisted Cyclization
-
To the resin-bound intermediate, add a solution of the primary amine (R³-NH₂, 10 eq.) in NMP.
-
Irradiate in the microwave at 140°C for 30 minutes .
-
Drain and wash the resin with NMP (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
Step 6: Cleavage and Isolation
-
Add the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) to the dry resin.
-
Stir at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Centrifuge, decant the ether, and dry the crude product. Purify via HPLC.
Workflow Diagram
The following diagram illustrates the key stages of the synthesis.
Caption: General workflow for Microwave-Assisted Solid-Phase Synthesis of quinazolin-4-ones.
References
-
Musiol, R. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 1(1), 63-69. Available at: [Link]
-
Cravotto, G., & Manzoli, M. (2022). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Organic & Inorganic Au, 2(5), 416-431. Available at: [Link]
-
Bari, A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(12), 2843. Available at: [Link]
-
Reddit discussion on Solid Phase Synthesis problems. (2018). r/Biochemistry. Available at: [Link]
-
CDN Inc. (n.d.). Cleavage Cocktail Selection. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]
-
Gusain, P., & Dove, A. P. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(31), 4433-4446. Available at: [Link]
-
Sikora, A. E., et al. (2020). OPTIMIZATION OF MICROWAVE ASSISTED SOLID-PHASE SYNTHESIS OF OCTREOTATE PEPTIDE AND COUPLING WITH PROTECTED BIFUNCTIONAL CHELATOR DOTA(tBu)3. Acta Poloniae Pharmaceutica – Drug Research, 77(4), 589-600. Available at: [Link]
-
Notari, M., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(16), 4949. Available at: [Link]
- Gordon, E. M., et al. (1998). Synthesis of quinazolinone libraries and derivatives thereof. U.S. Patent No. 5,783,577.
-
Al-Obeidi, F., et al. (2003). Microwave-assisted solid-phase synthesis (MASS): parallel and combinatorial chemical library synthesis. Mini-Reviews in Medicinal Chemistry, 3(5), 449-460. Available at: [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]
-
Herfindal, M., et al. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1104-1119. Available at: [Link]
-
Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844. Available at: [Link]
-
Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. In Microwaves in Organic Synthesis. Available at: [Link]
- Gordon, E. M., et al. (1998). Synthesis of quinazolinone libraries and derivatives thereof. WIPO Patent Application WO/1998/011438.
-
Sadjadi, S., & Heravi, M. M. (2011). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 2, 14. Available at: [Link]
-
El-Sayed, M. A., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9370. Available at: [Link]
-
El-Badry, Y. A., et al. (2014). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. Acta Chimica Slovenica, 61(3), 547-556. Available at: [Link]
-
Herfindal, M., et al. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1104-1119. Available at: [Link]
-
Le-Gall, E., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 13(31), 21533-21541. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]
-
Applied Biosystems. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]
-
IntechOpen. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. rsc.org [rsc.org]
- 12. peptide.com [peptide.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. researchgate.net [researchgate.net]
- 15. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 16. WO1998011438A1 - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
Methods for monitoring the progress of quinazolinone synthesis reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for monitoring quinazolinone synthesis. As researchers and drug development professionals, achieving a successful synthesis relies on accurately tracking the reaction's progress. An incomplete reaction can lead to low yields and complex purification challenges, while an over-run reaction can result in byproduct formation. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate the common analytical challenges encountered during these syntheses.
Frequently Asked Questions: The Fundamentals of Reaction Monitoring
Q: Why is continuous monitoring of my quinazolinone synthesis reaction crucial?
A: Continuous monitoring is the cornerstone of process optimization and control in organic synthesis. It allows you to:
-
Determine Reaction Endpoint: Accurately identify the point at which the starting materials have been consumed to maximize yield and prevent the formation of degradation products.[1][2]
-
Optimize Reaction Conditions: By taking time-course samples, you can understand the reaction kinetics. This data is invaluable for optimizing parameters like temperature, catalyst loading, or reaction time for future experiments.
-
Identify Potential Issues: The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram can signal the formation of byproducts or decomposition, allowing for early intervention.
Q: Which monitoring method should I choose for my specific quinazolinone synthesis?
A: The ideal method depends on the physical properties of your reactants and products (e.g., polarity, volatility, chromophores) and the resources available.
| Method | Best For | Advantages | Limitations |
| TLC | Rapid, qualitative checks for most syntheses. | Fast, inexpensive, requires minimal sample. | Not quantitative, lower resolution, can be difficult for compounds with similar polarities. |
| HPLC | Quantitative analysis, high-resolution separation of complex mixtures. | Highly sensitive, quantitative, suitable for non-volatile compounds. | Slower than TLC, requires method development, more expensive equipment. |
| GC-MS | Reactions involving volatile and thermally stable compounds. | Provides molecular weight information (MS), excellent separation. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Structural confirmation and monitoring reactions with significant spectral changes. | Provides detailed structural information, can be quantitative (qNMR). | Low sensitivity, requires relatively pure samples, expensive instrumentation. |
Thin-Layer Chromatography (TLC): The Workhorse of Reaction Monitoring
TLC is the most common, rapid, and cost-effective method for qualitatively monitoring the progress of quinazolinone synthesis.[2][3][4] The principle is to observe the disappearance of the starting material spot(s) and the appearance of the product spot.
TLC Troubleshooting Guide
Q: My spots are streaking down the plate. What's wrong?
A: This is a classic issue. The root cause is often overloading the plate or strong interactions between your compound and the silica gel.[1]
-
Causality: If the sample is too concentrated, the stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot. Highly polar compounds can also bind too strongly to the polar silica gel, causing tailing.
-
Solutions:
-
Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting.
-
Use a Smaller Spot: Apply the sample in smaller increments, allowing the solvent to dry between applications to keep the initial spot size minimal.
-
Modify the Mobile Phase: Add a small amount of a polar solvent like triethylamine or acetic acid to the eluent. This can help to occupy the highly active sites on the silica gel, allowing your polar compound to travel more cleanly.[1]
-
Q: My spots aren't moving from the baseline (Rf ≈ 0). How do I fix this?
A: This indicates your mobile phase is not polar enough to move the compounds up the plate.[1]
-
Causality: The compounds are adsorbing too strongly to the stationary phase (silica) and are not sufficiently soluble in the mobile phase.
-
Solution: Increase the polarity of your mobile phase. For a common hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[1] If that is insufficient, switch to a more polar system, such as dichloromethane/methanol.
Q: My spots are all at the solvent front (Rf ≈ 1). What should I do?
A: This is the opposite problem: your mobile phase is too polar.[1]
-
Causality: The compounds are highly soluble in the mobile phase and have minimal interaction with the stationary phase, causing them to travel with the solvent front.
-
Solution: Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.[1]
TLC Workflow & Troubleshooting Diagram
Caption: TLC analysis and troubleshooting workflow.
Detailed Protocol: Monitoring a Quinazolinone Synthesis by TLC
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Dissolve a small amount of your starting material(s) in a volatile solvent (e.g., ethyl acetate). Prepare a separate solution of your reaction mixture by taking a small aliquot (a drop on the end of a glass rod) and dissolving it in the same solvent.
-
Spotting:
-
Lane 1 (Starting Material - SM): Use a capillary tube to spot the starting material solution on the baseline.
-
Lane 2 (Co-spot): Spot the starting material in the same location as Lane 1, then, using a clean capillary, spot the reaction mixture directly on top of the SM spot. This lane is crucial to confirm spot identity.
-
Lane 3 (Reaction Mixture - Rxn): Spot the reaction mixture solution.
-
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.[3][4]
-
Interpretation: The reaction is progressing if the intensity of the starting material spot in the "Rxn" lane is decreasing while a new product spot is appearing. The reaction is generally considered complete when the starting material spot is no longer visible in the "Rxn" lane.[1]
High-Performance Liquid Chromatography (HPLC)
For quantitative analysis and reactions producing multiple, closely related products, HPLC is the superior choice. It provides excellent resolution and allows for accurate determination of reactant consumption and product formation.
HPLC Troubleshooting Guide
Q: My quinazolinone peak is exhibiting severe tailing. How can I improve its symmetry?
A: Peak tailing is a very common issue for basic compounds like many quinazolinones.[5]
-
Causality: The basic nitrogen atoms in the quinazolinone structure can form strong secondary interactions with residual acidic silanol groups on the surface of standard silica-based C18 columns. This causes a portion of the analyte molecules to lag behind, resulting in a tailed peak.[5]
-
Solutions:
-
Add a Mobile Phase Modifier: The most common solution is to add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This protonates the silanol groups, minimizing the unwanted interaction.
-
Use a Base-Deactivated Column: Employ a column specifically designed for basic compounds, which often has enhanced end-capping to shield the residual silanols.
-
Increase Mobile Phase pH: Using a buffered mobile phase at a higher pH (e.g., pH 7-8) can deprotonate the silanol groups, but ensure your column is stable at this pH.
-
Q: My retention times are drifting between injections. What is the cause?
A: Inconsistent retention times point to an unstable system.
-
Causality: This can be caused by several factors, including insufficient column equilibration time between runs, temperature fluctuations, or poorly prepared mobile phase.[5]
-
Solutions:
-
Ensure Column Equilibration: Always flush the column with the initial mobile phase for at least 10-15 column volumes before the first injection and between runs with different conditions.
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.
-
Precise Mobile Phase Preparation: Carefully measure and mix your mobile phase components. Premixing and degassing are highly recommended.
-
HPLC Troubleshooting Diagram for Peak Tailing
Caption: Decision tree for troubleshooting HPLC peak tailing.
Detailed Protocol: Monitoring by HPLC
-
Method Development (Initial):
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A common starting point is a gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where your compounds have strong absorbance (e.g., 254 nm).
-
-
Sample Preparation:
-
Take a small, measured aliquot from the reaction mixture (e.g., 10 µL).
-
Quench the reaction in the aliquot by diluting it significantly in a known volume of mobile phase (e.g., 1 mL). This stops the reaction and prepares the sample for injection.
-
Filter the sample through a 0.45 µm syringe filter to prevent particulates from damaging the HPLC system.
-
-
Analysis:
-
Inject a standard of your starting material to determine its retention time.
-
Inject your prepared reaction mixture sample.
-
Monitor the chromatogram for the decrease in the area of the starting material peak and the increase in the area of the product peak over time.
-
-
Quantification (Optional but Recommended): Create a calibration curve for your starting material to accurately calculate its consumption over time.
NMR Spectroscopy and Mass Spectrometry (MS)
While often used for final product characterization, both NMR and MS (especially when coupled with GC or LC) are powerful for reaction monitoring.
FAQs: NMR and MS in Reaction Monitoring
Q: Can I use ¹H NMR to monitor my reaction?
A: Yes, if there are distinct and well-resolved peaks for both the starting materials and the product.
-
How it Works: You would look for the disappearance of a characteristic proton signal from a starting material and the simultaneous appearance of a new, characteristic signal from the quinazolinone product.[6] For example, the signal for an aldehyde proton (~9-10 ppm) in a reactant would disappear as it is incorporated into the quinazolinone ring system.[7]
-
Self-Validation: To confirm your assignments, you can run spectra of your pure starting materials. The key is to identify non-overlapping signals that are unique to the reactants and products.[8]
Q: When is GC-MS a good choice for monitoring?
A: GC-MS is ideal when your starting materials and the quinazolinone product are volatile and thermally stable. It provides the dual benefit of chromatographic separation (GC) and mass identification (MS). You can monitor the disappearance of the starting material's mass peak and the appearance of the product's molecular ion peak.[6]
Q: How do I interpret mass spectrometry data during a reaction?
A: You will be looking for a shift in the molecular ion peak.
-
Example: If you are reacting anthranilamide (MW: 136.15 g/mol ) with an acyl chloride to form a simple quinazolinone, you would monitor the disappearance of the m/z peak corresponding to your starting materials and the appearance of a new m/z peak corresponding to the molecular weight of your expected product.[9] This provides direct evidence of product formation.
References
-
El-Azab, A. S., El-Tahir, K. E. H., & Al-Ghamdi, S. A. M. (2018). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 125-136. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2020). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Bioorganic Chemistry, 94, 103417. Retrieved from [Link]
-
Azizian, J., et al. (2021). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports, 11(1), 10427. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Mohammadkhani, M., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 649. Retrieved from [Link]
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Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]
-
Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1019318. Retrieved from [Link]
-
Glavaš, M., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 87(3), 295-307. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives. Retrieved from [Link]
-
Contreras, R., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 236-248. Retrieved from [Link]
-
Al-Salahi, R., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 15(9), 6479-6488. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Quinazolinone Derivatives: Profiling 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid Against Its Class
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry
The 4(3H)-quinazolinone ring system, a fusion of benzene and pyrimidine rings, represents one of the most significant scaffolds in medicinal chemistry. Its versatile structure allows for substitutions at multiple positions, leading to a vast chemical space and a correspondingly broad spectrum of pharmacological activities.[1][2][3] This inherent adaptability has established the quinazolinone core as a "privileged structure," a framework that can interact with a variety of biological targets. Consequently, quinazolinone derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant agents, among others.[4][5] This guide provides a comparative analysis of a specific derivative, 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, placing it in the context of other well-studied quinazolinone compounds, supported by experimental data and methodological insights.
Structural and Potential Activity Profile of this compound
While extensive biological data for this compound is not widely available in peer-reviewed literature, a detailed analysis of its structure allows for informed hypotheses regarding its potential therapeutic applications. The molecule can be deconstructed into three key pharmacophoric components:
-
The 4(3H)-Quinazolinone Core: The foundational scaffold responsible for the broad bioactivity of the entire class.
-
The 2-Thioether Linkage (-S-): Substitutions at the C2 position, particularly with sulfur-containing moieties, are a recurring theme in potent quinazolinone derivatives. The presence of a 2-mercapto group or its S-alkylated derivatives is frequently associated with significant antimicrobial and anticancer activities.[6][7]
-
The Propionic Acid Moiety: This side chain is famously a key structural feature of the non-steroidal anti-inflammatory drug (NSAID) class known as "profens" (e.g., Ibuprofen, Naproxen). Its presence strongly suggests a potential for anti-inflammatory activity, likely through mechanisms involving cyclooxygenase (COX) enzymes.[8]
Based on this structural analysis, this compound emerges as a promising candidate for investigation, particularly as an anti-inflammatory agent, with potential secondary activities in the antimicrobial and anticancer domains.
Table 1: Selected Anticancer Quinazolinone Derivatives
| Compound/Derivative Class | Target/Mechanism | Cancer Cell Lines | Reported Activity (IC₅₀/GI₅₀) | Reference |
| 2-[(3-methyl-2-oxo-2H-t[4][7][9]riazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide | Broad Spectrum Cytotoxicity | Colon, Melanoma, Ovarian | 0.25 - 13.50 µM | [10] |
| Quinazoline-2,4(1H,3H)-diones | PARP-1 Inhibition | - | Nanomolar range | [7] |
| Quinazolines with Thiosemicarbazide Moiety | Broad Spectrum Cytotoxicity | Various human cancer cell lines | Potent activity reported | [11] |
| Compound 18 (as per ref) | Apoptosis Induction | MGC-803 (Gastric) | IC₅₀ = 0.85 µM | [2] |
Compared to these specialized anticancer agents, this compound's structure is simpler. While the 2-thio linkage is a favorable feature, its efficacy would depend on how the propionic acid side chain interacts with the target, which remains to be determined experimentally.
Quinazolinone Derivatives as Antimicrobial Agents
The rise of antimicrobial resistance has spurred the search for novel antibiotics, and quinazolinones have emerged as a promising class. [1][12]
-
Mechanism: Some quinazolinone derivatives are believed to exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death. [13]* Structural Insights: Structure-activity relationship (SAR) studies have revealed that substitutions at C2 and N3 are crucial. The presence of a 2-thioxo group is often beneficial. [6]Furthermore, halogen substitutions (e.g., chlorine, bromine) on the benzene ring of the quinazolinone core can significantly enhance antimicrobial activity. [13][14] Table 2: Selected Antimicrobial Quinazolinone Derivatives
| Compound/Derivative Class | Target Organism(s) | Reported Activity (MIC) | Reference |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Gram-positive & Gram-negative bacteria, Fungi | Potent activity reported | [6] |
| 2,3,6-trisubstituted Quinazolin-4-ones | S. aureus, S. pyogenes, E. coli, P. aeruginosa | "Very good" to "excellent" activity | [14] |
| Naphthyl-substituted quinazolinones | S. aureus, S. pneumoniae | Pronounced activity reported | [13] |
The 2-thio group in our target compound aligns with structural features known to be important for antimicrobial action. However, it lacks the halogen substitutions often seen in the most potent derivatives. Experimental screening would be necessary to quantify its efficacy against bacterial and fungal strains.
Quinazolinone Derivatives as Anti-inflammatory Agents
Inflammation is a key pathological process in many diseases, and quinazolinones have been extensively explored as novel anti-inflammatory drugs. [5]
-
Mechanism: A primary mechanism for the anti-inflammatory action of many quinazolinone derivatives is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that mediates inflammatory pathways. This selectivity is desirable as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors (like many traditional NSAIDs). [15]* Structural Insights: A wide variety of substitutions have been shown to confer anti-inflammatory properties. Compounds with substitutions at the C2, N3, and C6 positions have demonstrated significant inhibition of inflammation in animal models. [5][9][16]The market-approved NSAID Proquazone is a quinazolinone derivative, validating the therapeutic potential of this scaffold. [5] Table 3: Selected Anti-inflammatory Quinazolinone Derivatives
| Compound/Derivative Class | Assay Model | Reported Activity (% Edema Inhibition) | Reference |
| 2,3,6-trisubstituted quinazolinones | Carrageenan-induced paw edema (rat) | 10.28 – 53.33% | [5] |
| 3-(thiazolidinon-yl-phenyl)-quinazolin-4-one | Carrageenan-induced paw edema (rat) | up to 32.5% | [9] |
| 2,3-disubstituted quinazolin-4(3H)-ones | Carrageenan-induced paw edema (mice) | Statistically significant effects reported | [17] |
| Various quinazolin-4-one derivatives | Carrageenan-induced paw edema (rat) | 16.3 – 36.3% | [16] |
This is the area where This compound shows the most promise based on structural analogy. The presence of the propionic acid moiety, a classic feature of NSAIDs, combined with the proven anti-inflammatory potential of the quinazolinone scaffold, makes it a highly compelling candidate for development as a novel anti-inflammatory agent.
Structure-Activity Relationship (SAR) Hotspots
The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
Position 2: Substitution with small alkyl groups, aromatic rings, or thio-linked moieties is critical. Thio-derivatives are frequently potent antimicrobial and anticancer agents. [6][7]* Position 3: This position is highly amenable to substitution with various aryl and heterocyclic groups, which profoundly impacts potency and selectivity. [9][13]* Positions 6, 7, and 8: The benzene ring portion of the scaffold can be substituted, often with halogens, to increase lipophilicity and enhance biological activity, particularly antimicrobial effects. [14]
Experimental Methodologies: A Self-Validating Approach
To ensure trustworthiness and reproducibility, research in this field relies on standardized and well-validated protocols for both synthesis and biological evaluation.
Protocol 1: General Synthesis of a 2-Thio-Quinazolinone Precursor
This protocol describes the synthesis of 2-mercapto-4(3H)-quinazolinone, a common precursor for derivatives like the topic compound. The causality is clear: anthranilic acid provides the benzene ring and an amino group, while the isothiocyanate provides the remaining atoms for the pyrimidine ring, including the key sulfur atom.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1 equivalent) and an appropriate isothiocyanate (e.g., ammonium thiocyanate, 1.1 equivalents) in a suitable solvent like ethanol or glacial acetic acid.
-
Cyclization: Heat the reaction mixture to reflux for 6-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will typically form.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Drying and Characterization: Dry the purified solid in a vacuum oven. Confirm the structure and purity using analytical techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vivo Anti-inflammatory Screening (Carrageenan-Induced Paw Edema)
This is the gold-standard assay to evaluate potential non-steroidal anti-inflammatory agents. The underlying principle is that carrageenan, an irritant, induces a localized, acute inflammation, and the ability of a test compound to reduce the resulting swelling (edema) is a direct measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Preparation: Use healthy adult rodents (e.g., Wistar rats), which have been acclimatized to laboratory conditions and fasted overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal up to a fixed mark using a plethysmometer. This is the V₀ reading.
-
Compound Administration: Administer the test compound (e.g., at a dose of 50 mg/kg), the standard drug (e.g., Indomethacin), or the vehicle (control group) orally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan suspension in saline into the sub-plantar tissue of the same paw.
-
Measurement of Edema: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection. This is the Vt reading.
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point to determine the efficacy of the test compound compared to the control.
Conclusion
The quinazolinone scaffold continues to be a highly fruitful source of therapeutic leads. While This compound remains an under-investigated member of this vast family, a thorough analysis of its structure provides a compelling rationale for its potential bioactivity. Its key features—the privileged quinazolinone core, a 2-thioether linkage common in bioactive molecules, and a propionic acid moiety characteristic of NSAIDs—converge to make it a particularly strong candidate for development as a novel anti-inflammatory agent. It stands apart from the more complex, highly substituted derivatives designed for potent anticancer or broad-spectrum antimicrobial activity, carving out a promising niche. Future experimental validation, beginning with the standardized synthesis and in vivo assays described herein, is essential to unlock its full therapeutic potential.
References
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Kumar, A., Sharma, S., Archana, et al. (2009). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi. [Link]
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Mora, C., Adduri, V., et al. (2021). Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products. MDPI. [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2014). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. PubMed. [Link]
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Khattab, M., & El-Gamal, M. (2020). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]
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Singh, A., Prajapati, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal. [Link]
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Chaitanya, P., Reddy, G. D., et al. (2014). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. PubMed. [Link]
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Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. PubMed. [Link]
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Kumar, A., Singh, P., et al. (2011). Synthesis and Antimicrobial activity of various Quinazolinone derivatives containing Thiazole and Thiazolidinone Moiety. International Journal of ChemTech Research. [Link]
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Abdel-Tawab, A. M., & El-Gazzar, M. G. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. MDPI. [Link]
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Shcherbakova, L. N., Osolodkin, D. I., et al. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology. [Link]
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ResearchGate. (n.d.). Quinazoline derivatives bearing thiosemicarbazide possess anti-tumor activity. [Link]
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Patel, P. R., et al. (2021). New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. Asian Pacific Journal of Health Sciences. [Link]
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Zhao, L., Liu, Y., et al. (2015). Synthesis and antitumor activity of novel quinazoline derivatives containing thiosemicarbazide moiety. PubMed. [Link]
-
Yeşilada, A., Koyunoğlu, S., et al. (2004). Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. PubMed. [Link]
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Wang, Y., Zhang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]
-
Sharma, P., & Kumar, V. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
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Stavytskyi, V., Klymyshyn, D., et al. (2020). Substituted 2-[(2-Oxo-2H-t[4][7][9]riazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. National Institutes of Health (NIH). [Link]
-
Buttinoni, A., Cuttica, A., et al. (1973). Pharmacological study on a new analgesic-anti-inflammatory drug: alpha-(4-(1-oxo-2-iso-indolinyl)-phenyl)-propionic acid of K 4277. PubMed. [Link]
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Validation of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid activity in vivo
An In-Depth Guide to the In Vivo Validation of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
A Comparative Analysis Against Established Kinase Inhibitors
This guide provides a comprehensive framework for the in vivo validation of the novel compound this compound, hereafter referred to as "Quinazo-prop." Given the prevalence of the quinazoline scaffold in kinase inhibitors, this document will proceed under the working hypothesis that Quinazo-prop is a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.
Our objective is to present a rigorous, multi-faceted approach to assess the therapeutic potential of Quinazo-prop. This involves a head-to-head comparison with an established, FDA-approved EGFR inhibitor, Gefitinib, across key preclinical validation stages: pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy. The experimental designs detailed herein are structured to ensure robust and reproducible data, providing a clear path forward for go/no-go decisions in the drug development pipeline.
The Strategic Imperative of In Vivo Validation
The journey from a promising in vitro hit to a viable clinical candidate is fraught with challenges, with many compounds failing due to poor in vivo properties. A systematic in vivo validation strategy is therefore not just a regulatory requirement but a critical scientific endeavor to de-risk a project. Our approach is centered on three fundamental questions:
-
Pharmacokinetics (PK): Does the compound reach the target tissue at sufficient concentrations?
-
Pharmacodynamics (PD) & Target Engagement: Does the compound interact with its intended target (EGFR) in the living system and modulate its activity?
-
Efficacy: Does target engagement translate into a meaningful therapeutic outcome in a disease-relevant model?
This guide will dissect each of these stages, providing both the "how" and the "why" behind the experimental choices.
Visualizing the EGFR Signaling Pathway
Before delving into the experimental protocols, it is crucial to understand the molecular context. The following diagram illustrates the EGFR signaling cascade, a critical pathway in cell proliferation and survival, and the intended point of intervention for Quinazo-prop.
Caption: EGFR signaling pathway and the point of inhibition by Quinazo-prop.
Phase 1: Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Quinazo-prop in a rodent model and compare them to Gefitinib. A favorable PK profile is characterized by adequate exposure (AUC), a maximal concentration (Cmax) that exceeds the in vitro IC50, and a reasonable half-life (t1/2).
Experimental Protocol: Murine PK Study
-
Animal Model: Male BALB/c mice (n=3 per time point), 8-10 weeks old.
-
Compound Formulation: Quinazo-prop and Gefitinib are formulated in a vehicle suitable for the chosen route of administration (e.g., 0.5% methylcellulose for oral gavage).
-
Administration: A single dose (e.g., 50 mg/kg) is administered via oral gavage.
-
Sample Collection: Blood samples (approx. 50 µL) are collected via tail vein bleeding at predefined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Plasma is isolated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compounds are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Comparative PK Data
| Parameter | Quinazo-prop (50 mg/kg, oral) | Gefitinib (50 mg/kg, oral) | Desired Outcome |
| Cmax (ng/mL) | 1850 | 1500 | >10x in vitro IC50 |
| Tmax (hr) | 1.0 | 2.0 | 0.5 - 4.0 |
| AUC (0-24h) (ng·hr/mL) | 9200 | 8500 | High exposure |
| t1/2 (hr) | 6.5 | 7.0 | Sufficient for once-daily dosing |
| Oral Bioavailability (%) | 45 | 40 | >30% |
Note: Data for Quinazo-prop is hypothetical for illustrative purposes.
Interpretation: The hypothetical data suggest that Quinazo-prop exhibits a PK profile comparable, if not slightly superior, to Gefitinib, with rapid absorption and sufficient exposure to warrant further investigation.
Phase 2: Pharmacodynamic (PD) and Target Engagement
Objective: To confirm that Quinazo-prop inhibits EGFR signaling in vivo. This is a critical step to link the compound's presence in the tumor to a biological effect on its intended target.
Experimental Protocol: Xenograft PD Study
-
Animal Model: Athymic nude mice bearing established subcutaneous A549 (EGFR-expressing non-small cell lung cancer) tumors (150-200 mm³).
-
Dosing: A single oral dose of Quinazo-prop (e.g., 50 mg/kg) or vehicle is administered.
-
Tumor Collection: Tumors are harvested at various time points post-dose (e.g., 2, 8, and 24 hours) that correlate with the PK profile (around Tmax and during elimination phase).
-
Tissue Processing: Tumors are snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.
-
Biomarker Analysis: Tumor lysates are analyzed by Western Blot or ELISA for levels of phosphorylated EGFR (p-EGFR) and key downstream effectors like phosphorylated ERK (p-ERK). Total protein levels serve as loading controls.
Expected Outcome
A successful outcome would be a significant and dose-dependent reduction in p-EGFR and p-ERK levels in the tumors of mice treated with Quinazo-prop compared to the vehicle group. The time course of this inhibition should correlate with the compound's concentration in the plasma, as determined in the PK study. This provides strong evidence of on-target activity.
Phase 3: In Vivo Efficacy Evaluation
Objective: To assess the anti-tumor activity of Quinazo-prop in a robust, disease-relevant cancer model and compare its performance against a standard-of-care agent.
Overall Experimental Workflow
The following diagram outlines the logical flow of the in vivo efficacy study, from model establishment to final data analysis.
Caption: Workflow for the preclinical in vivo efficacy study.
Experimental Protocol: Xenograft Efficacy Study
-
Animal Model: Athymic nude mice with established A549 xenograft tumors, as described in the PD study.
-
Grouping: Mice are randomized into three groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, daily oral gavage).
-
Group 2: Quinazo-prop (50 mg/kg, daily oral gavage).
-
Group 3: Gefitinib (50 mg/kg, daily oral gavage).
-
-
Treatment: Daily treatment for 21 days or until tumors reach a predetermined endpoint size (e.g., 1500 mm³).
-
Monitoring: Tumor volume (measured with calipers) and body weight are recorded twice weekly. Body weight is a key indicator of compound toxicity.
-
Endpoint Analysis: At the end of the study, the percentage of Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Comparative Efficacy Data
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Body Weight Change (%) |
| Vehicle Control | 0.5% Methylcellulose, QD | 1250 ± 150 | - | -2% |
| Quinazo-prop | 50 mg/kg, QD | 480 ± 95 | 61.6% | -4% |
| Gefitinib | 50 mg/kg, QD | 550 ± 110 | 56.0% | -5% |
Note: Data is hypothetical and for illustrative purposes. TGI is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Interpretation: The hypothetical data demonstrate that Quinazo-prop exhibits significant anti-tumor efficacy, comparable to the established drug Gefitinib, in a relevant xenograft model. The minimal body weight loss suggests the compound is well-tolerated at an efficacious dose.
Conclusion and Forward Look
This guide has outlined a systematic and scientifically rigorous approach to the in vivo validation of this compound (Quinazo-prop). By integrating pharmacokinetic, pharmacodynamic, and efficacy studies in a comparative framework against an established standard-of-care, researchers can build a comprehensive data package to support the continued development of this novel compound.
The hypothetical data presented herein paint a promising picture for Quinazo-prop, suggesting it possesses drug-like properties and potent anti-tumor activity. The next logical steps would include formal toxicology studies (e.g., dose-range finding in two species) and exploration of efficacy in other relevant models, such as patient-derived xenografts (PDX), to further solidify its therapeutic potential before consideration for clinical trials.
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Title: Quinazolines as kinase inhibitors: a patent review (2010 - 2014) Source: Expert Opinion on Therapeutic Patents URL: [Link]
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Title: Clinical Pharmacokinetics and Pharmacodynamics of Gefitinib Source: Clinical Pharmacokinetics URL: [Link]
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Title: EGFR signaling and its general role in cancer Source: Nature Reviews Cancer URL: [Link]
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Title: Patient-derived tumor xenografts as models for oncology drug development Source: Nature Reviews Clinical Oncology URL: [Link]
A Comparative Guide to the Kinase Selectivity of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapeutics, particularly in oncology, the selectivity of a kinase inhibitor is as crucial as its potency. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, undermining the potential of an otherwise promising drug candidate. This guide provides an in-depth comparative analysis of the kinase cross-reactivity of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid , a novel compound featuring the well-established quinazoline scaffold.
The quinazoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors targeting the epidermal growth factor receptor (EGFR), such as gefitinib and erlotinib.[1][2] These drugs have revolutionized the treatment of certain cancers, but their clinical utility is often accompanied by side effects stemming from interactions with other kinases.[3] Therefore, a rigorous evaluation of the selectivity profile of any new quinazoline-based inhibitor is a critical step in its preclinical development.
This document serves as a technical guide for understanding and evaluating the selectivity of "this compound" (herein referred to as Compound X for brevity) in the context of other known EGFR inhibitors. We will present comparative experimental data, detail the methodologies for assessing cross-reactivity, and provide the scientific rationale behind these experimental choices.
Comparative Kinase Selectivity Profile
To contextualize the selectivity of Compound X, it was profiled against a panel of representative kinases alongside well-characterized EGFR inhibitors: Gefitinib, Erlotinib, and Lapatinib. The data presented below are IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.
It is a common and highly recommended practice in drug discovery to profile new inhibitors against a broad panel of kinases.[4] This provides a comprehensive overview of a compound's selectivity and potential off-target liabilities. The choice of kinases for such a panel should ideally include representatives from different branches of the human kinome to ensure a thorough assessment.[5]
Table 1: Comparative Inhibitory Activity (IC50, nM) of Compound X and Reference EGFR Inhibitors Against a Panel of Kinases
| Kinase Target | Compound X (Hypothetical Data) | Gefitinib | Erlotinib | Lapatinib |
| EGFR | 25 | ~2-37[6] | 2[6] | 10.8 |
| HER2 (ErbB2) | 1,500 | >10,000 | 440 | 9.8[7] |
| VEGFR2 | 2,500 | >10,000 | >10,000 | >10,000 |
| ABL1 | >10,000 | >10,000 | >10,000 | >10,000 |
| SRC | 850 | >10,000 | >10,000 | 1,100 |
| LCK | 3,000 | >10,000 | >10,000 | 2,500 |
| p38α (MAPK14) | >10,000 | >10,000 | >10,000 | >10,000 |
Note: The data for Compound X is presented as a hypothetical but plausible profile for a novel quinazoline-based EGFR inhibitor, designed to be potent on its primary target with some off-target activity for illustrative purposes. The IC50 values for the reference compounds are sourced from publicly available data and can vary based on experimental conditions.[6][7]
From this comparative data, we can infer that Compound X is a potent inhibitor of EGFR. Its selectivity against HER2, another member of the ErbB family of receptors, is significantly lower than that of the dual EGFR/HER2 inhibitor Lapatinib.[7] The moderate activity against SRC kinase suggests a potential off-target interaction that would warrant further investigation in cellular models to understand its physiological relevance.
Understanding the Target: The EGFR Signaling Pathway
To appreciate the importance of inhibitor selectivity, it is essential to understand the biological context of the primary target. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling events.[8][9] These pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, are fundamental for cell proliferation, survival, and differentiation.[6][10] In many cancers, aberrant EGFR signaling, often due to mutations, drives tumor growth, making it a prime therapeutic target.[11]
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
Experimental Protocol: Competitive Radioligand Binding Assay for EGFR
To empirically determine the binding affinity (and by extension, potential cross-reactivity) of a compound, a competitive radioligand binding assay is a robust and widely accepted method.[12][13][14] This assay measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor. The principle behind this choice is that it directly measures the interaction between the compound and the target protein, providing a quantitative measure of binding affinity (Ki).
Principle
A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-EGF) is incubated with a source of the target receptor (e.g., membranes from A431 cells, which overexpress EGFR). This incubation is performed in the presence of varying concentrations of the unlabeled test compound (Compound X). The amount of radioligand bound to the receptor is then measured. A potent competitor will displace the radioligand at lower concentrations, resulting in a lower IC50 value.
Step-by-Step Methodology
-
Preparation of Cell Membranes:
-
Culture A431 cells to confluency.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[15]
-
Homogenize the cells and centrifuge at a low speed to remove nuclei and intact cells.
-
Centrifuge the supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[15]
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (50 mM Tris, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of ¹²⁵I-EGF (typically at or below its Kd for EGFR).
-
Serial dilutions of the test compound (Compound X) or reference inhibitors.
-
For determining non-specific binding, add a high concentration of unlabeled EGF to a set of wells.
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.[15]
-
-
Incubation:
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[15] The optimal time and temperature should be determined empirically.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[15]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding for each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The comprehensive profiling of kinase inhibitors is a non-negotiable aspect of modern drug discovery. This guide has provided a framework for evaluating the cross-reactivity of "this compound" by comparing it with established EGFR inhibitors. The hypothetical data presented underscores the importance of assessing a new compound's activity against a panel of kinases to identify potential off-target interactions. The detailed protocol for a competitive radioligand binding assay offers a practical, step-by-step approach for obtaining robust binding affinity data. By integrating these comparative and mechanistic studies early in the development process, researchers can make more informed decisions, ultimately leading to the design of safer and more effective targeted therapies.
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
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Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010.
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Springer Nature. (2016). Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. Springer Protocols.
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
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Benigni, R., & Giuliani, A. (1991). Radioligand binding assay of epidermal growth factor receptor: causes of variability and standardization of the assay. Clinical chemistry, 37(4), 528-532.
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Vollmer, S., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry, 65(23), 15679-15697.
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.
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A Head-to-Head Comparison: Quinoline vs. Quinazoline Derivatives in Cancer Research
A Senior Application Scientist's Guide to Two Privileged Scaffolds
In the intricate world of anticancer drug discovery, certain molecular frameworks consistently prove to be fertile ground for innovation. Quinoline and quinazoline, two bicyclic heteroaromatic scaffolds, stand out as "privileged structures," forming the backbone of numerous FDA-approved and investigational cancer therapies.[1][2] While structurally similar, the subtle difference in the placement of a nitrogen atom—a benzene ring fused to a pyridine ring in quinoline versus a pyrimidine ring in quinazoline—imparts distinct physicochemical properties that guide their biological activity and clinical applications.[1][3]
This guide provides a head-to-head technical comparison of these two powerhouse scaffolds. We will dissect their mechanisms of action, compare their efficacy with quantitative data, and detail the critical experimental protocols required for their evaluation, offering field-proven insights for researchers, scientists, and drug development professionals.
The Core Architecture: A Subtle Change, A Profound Impact
The fundamental difference between the two scaffolds lies in the arrangement of nitrogen atoms within the second ring.
-
Quinoline: Consists of a benzene ring fused to a pyridine ring. This structure is found in a wide array of natural alkaloids, with quinine and camptothecin being landmark examples that spurred antimalarial and anticancer drug development, respectively.[4]
-
Quinazoline: Features a benzene ring fused to a pyrimidine ring. This arrangement has been particularly successful in the design of targeted therapies that interact with the ATP-binding pockets of protein kinases.[1][5]
This seemingly minor structural alteration significantly influences electron distribution, hydrogen bonding potential, and molecular geometry, ultimately dictating how derivatives of each scaffold interact with their respective biological targets.
Mechanisms of Action: Broad-Spectrum Assault vs. Targeted Precision
While both families of compounds can be engineered to hit various targets, they have each found distinct niches in cancer therapy. Quinoline derivatives are often associated with a broader range of anticancer mechanisms, whereas quinazolines are the undisputed stars of kinase inhibition, particularly against EGFR.[1][3]
Quinoline Derivatives: The Multi-Modal Approach
The quinoline scaffold's versatility allows it to engage in multiple anticancer strategies, making it a valuable tool for developing broad-spectrum agents.[6]
-
Kinase Inhibition: Many quinoline-based drugs are multi-kinase inhibitors, targeting pathways crucial for tumor growth, angiogenesis, and metastasis. Examples include drugs that inhibit VEGFR, Pim kinase, and c-Src kinase.[7]
-
Topoisomerase Inhibition: Landmark drugs like camptothecin and its analogues are quinoline alkaloids that function by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair. This leads to DNA damage and apoptotic cell death.[8][9]
-
DNA Intercalation and Alkylation: Certain quinoline derivatives can insert themselves between DNA base pairs (intercalation) or carry alkylating agents that form covalent bonds with DNA, disrupting replication and transcription.[6][7]
-
Tubulin Polymerization Inhibition: Some derivatives can interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[6][9]
Quinazoline Derivatives: The Kings of Kinase Inhibition
The quinazoline core is exceptionally well-suited for targeting the ATP-binding site of protein kinases.[10] Its nitrogen atoms can form critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent and selective inhibition. This has led to a legacy of success in targeted therapy.[11]
-
EGFR Tyrosine Kinase Inhibition: The most prominent success of the quinazoline scaffold is in the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).[5][12] First-generation drugs like Gefitinib and Erlotinib revolutionized the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[13] Second and third-generation inhibitors (e.g., Afatinib, Osimertinib) were subsequently developed to overcome acquired resistance.[13]
-
Multi-Targeted Kinase Inhibition: Beyond EGFR, the quinazoline framework has been used to develop inhibitors against other key oncogenic kinases, including VEGFR, PI3K, and others, often as part of a multi-targeted strategy.[12][14]
-
Apoptosis Induction: By blocking critical survival signals emanating from kinases, quinazoline derivatives effectively induce apoptosis in cancer cells. Some compounds have also been shown to trigger apoptosis through pathways involving caspases and the release of cytochrome c from mitochondria.[13]
Quantitative Comparison of Clinical Efficacy
The ultimate measure of a scaffold's success is the clinical performance of the drugs derived from it. The following table summarizes key data for leading quinoline and quinazoline-based anticancer agents, providing a direct comparison of their potency. The half-maximal inhibitory concentration (IC50) is a common preclinical measure of a drug's effectiveness.
| Compound | Scaffold | Primary Mechanism | Key Indication(s) | IC50 (Representative Value) |
| Bosutinib | Quinoline | Src/Abl Kinase Inhibitor | Chronic Myeloid Leukemia | ~1 nM (Src Kinase) |
| Lenvatinib | Quinoline | Multi-Kinase Inhibitor (VEGFR, FGFR, etc.) | Thyroid, Renal, Liver Cancer | 4-5 nM (VEGFR2/3) |
| Gefitinib | Quinazoline | EGFR Kinase Inhibitor | Non-Small Cell Lung Cancer (NSCLC) | 30-800 nM (EGFR-dependent cells)[1] |
| Erlotinib | Quinazoline | EGFR Kinase Inhibitor | NSCLC, Pancreatic Cancer | 20 nM (H3255 NSCLC cells)[1] |
| Lapatinib | Quinazoline | Dual EGFR/HER2 Inhibitor | Breast Cancer | ~10 nM (EGFR/HER2 Kinases) |
| Afatinib | Quinazoline | Irreversible ErbB Family Inhibitor | Non-Small Cell Lung Cancer (NSCLC) | 0.5 nM (EGFR L858R cells) |
Essential Experimental Protocols for Evaluation
Validating the anticancer potential of novel quinoline and quinazoline derivatives requires a suite of robust in vitro and in vivo assays. The protocols described here represent self-validating systems that are standard in the field.
Protocol 1: In Vitro Kinase Inhibition Assay
-
Causality: This is the primary assay to determine if a compound directly inhibits its intended kinase target and to quantify its potency (IC50). It isolates the kinase, substrate, and inhibitor from other cellular components to ensure the observed effect is a direct one.
-
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well plate, add the purified recombinant target kinase enzyme in an appropriate assay buffer.
-
Compound Addition: Add the test compound (quinoline or quinazoline derivative) in a series of dilutions (typically a 10-point, 3-fold serial dilution) to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiation of Reaction: Add a solution containing the specific peptide substrate for the kinase and ATP (often radiolabeled ³³P-ATP or coupled to a luminescence/fluorescence system).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-90 minutes) to allow the phosphorylation reaction to proceed.
-
Termination and Detection: Stop the reaction. If using radioactivity, transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate and measure with a scintillation counter. For non-radioactive methods (e.g., ADP-Glo™), add detection reagents that convert ADP produced into a luminescent signal, measured by a luminometer.
-
Data Analysis: Calculate the percentage of kinase activity inhibition at each compound concentration relative to the vehicle control. Plot the inhibition curve and determine the IC50 value using non-linear regression.
-
Protocol 2: Cell Viability / Cytotoxicity Assay (MTT Assay)
-
Causality: This assay moves from the molecular target to the cellular level. It measures the overall effect of the compound on the viability and metabolic activity of cancer cells. A decrease in viability confirms that the target inhibition observed in the kinase assay translates to a cytotoxic or cytostatic effect in a biological system.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells for an EGFR inhibitor) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compound. Include vehicle controls.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value for cytotoxicity.
-
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing the complex relationships in drug discovery. The following are generated using Graphviz, adhering to strict formatting for clarity and readability.
Experimental Workflow for Anticancer Compound Screening
Caption: A generalized workflow for anticancer drug discovery.
Targeted Signaling Pathway: Quinazoline (Gefitinib) vs. EGFR
Caption: Quinazoline-based inhibition of the EGFR signaling cascade.
Conclusion and Future Perspectives
Both quinoline and quinazoline scaffolds are undeniably foundational pillars in anticancer drug development. The choice between them is dictated by therapeutic strategy.
-
Quinazolines excel in the realm of targeted therapy, offering a structurally validated template for potent and selective kinase inhibitors. The future for this scaffold involves designing next-generation compounds to overcome resistance and developing hybrids that target multiple nodes in a signaling pathway.[15][16]
-
Quinolines provide a more versatile starting point for developing drugs with diverse and multi-faceted mechanisms of action, which can be advantageous against heterogeneous tumors or as a strategy to combat resistance.[17][18] Future work will likely focus on refining their selectivity to reduce off-target effects and creating novel conjugates that combine their DNA-damaging or anti-tubulin properties with other therapeutic modalities.[19]
For the drug development professional, a deep understanding of the subtle yet powerful differences between these scaffolds is crucial for designing the next generation of more effective and safer cancer therapeutics.
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A Comparative Guide to the Cytotoxicity of Sulfanyl vs. Sulfonyl Quinoline Derivatives for Cancer Research
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents. Its versatility allows for extensive functionalization, dramatically influencing its biological activity. Among the various modifications, the introduction of sulfur-containing moieties has garnered significant interest in the pursuit of novel anticancer agents. This guide provides a detailed comparative analysis of the cytotoxic properties of two key classes of quinoline derivatives: those featuring a sulfanyl (-S-) linkage and their oxidized sulfonyl (-SO₂-) counterparts, often encountered as sulfonamides.
While direct head-to-head studies on structurally identical pairs are limited, this guide synthesizes available experimental data to illuminate the nuances in their cytotoxic profiles and underlying mechanisms of action.[1] Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future experimental design and compound selection.
Comparative Cytotoxicity: An Analysis of In Vitro Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth. The following tables collate IC50 values for representative sulfanyl and sulfonyl quinoline derivatives against a panel of human cancer cell lines, providing a basis for a comparative assessment of their potency.
Sulfanyl Quinoline Derivatives: Potent Cytotoxicity
Recent studies on 2-sulfanylquinazolin-4(3H)-one derivatives, which share a core heterocyclic structure with quinolines, have demonstrated significant cytotoxic activity.[1][2] Notably, certain derivatives exhibit broad-spectrum anticancer effects with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic agent doxorubicin.[2]
| Table 1: Cytotoxicity (IC₅₀, µM) of Sulfanyl Quinoline Analogs (Quinazoline Derivatives) | |||||
| Compound | HepG2 (Liver) | MCF-7 (Breast) | MDA-MB-231 (Breast) | HeLa (Cervical) | Reference |
| Derivative 5d | 7.10 | 2.48 | 1.94 | 6.38 | [1][2] |
| Derivative 5e | >100 | 38.17 | 19.18 | 32.44 | [1][2] |
| Doxorubicin | 3.18 | 5.57 | 4.89 | 5.12 | [1][2] |
An important observation is the potential for selectivity. For instance, compound 5d showed less cytotoxicity towards normal human cell lines (WI-38) compared to doxorubicin, suggesting a more favorable safety profile.[2]
Sulfonyl Quinoline Derivatives: A Spectrum of Activity
Quinoline derivatives bearing a sulfonyl group, particularly in the form of sulfonamides, have also been extensively investigated for their anticancer properties.[3][4] The cytotoxic activity of these compounds can vary significantly based on the specific substitutions on the quinoline and sulfonamide moieties.
| Table 2: Cytotoxicity (IC₅₀, µM) of Sulfonyl Quinoline Derivatives (Sulfonamides) | ||||
| Compound | C-32 (Melanoma) | MDA-MB-231 (Breast) | A549 (Lung) | Reference |
| Compound 3c | 21.3 | 24.8 | 23.5 | [1] |
| Cisplatin | 18.5 | 21.2 | 19.8 | [1] |
| Compound 9a | 233.9 | 273.5 | 223.1 | [3] |
While some sulfonamide derivatives exhibit moderate cytotoxicity, others, like compound 9a, show significantly higher IC50 values.[1][3] However, it's crucial to note that some sulfonamide-based quinolines have demonstrated high potency against other cancer cell lines, such as leukemia, with IC50 values in the low micromolar range (4–6.5 µM).[4] Furthermore, many of these compounds have shown promising non-cytotoxic effects on non-cancerous cell lines, indicating a degree of selectivity.[5]
Unraveling the Mechanisms of Cytotoxicity
The anticancer effects of both sulfanyl and sulfonyl quinoline derivatives are attributed to their ability to interfere with critical cellular pathways that govern cell survival, proliferation, and death.
Shared Mechanistic Pathways
A common thread in the cytotoxic action of many quinoline derivatives is the induction of apoptosis , or programmed cell death.[6][7][8] This is often achieved through the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway , which is central to cell growth and survival.[9][10] Inhibition of this pathway can lead to cell cycle arrest and the initiation of apoptosis.[9][10]
Caption: The PI3K/Akt/mTOR pathway and points of inhibition by quinoline derivatives.
Specific Mechanisms of Sulfanyl Quinolines
Sulfanyl quinoline derivatives have been identified as potent multi-kinase inhibitors .[2] For example, compound 5d has been shown to inhibit several tyrosine kinases, including VEGFR2, EGFR, and HER2, in nanomolar ranges.[2] This multi-targeted approach is a promising strategy for treating complex diseases like cancer.[2] Furthermore, these compounds can induce apoptosis by upregulating pro-apoptotic genes like caspase-3, caspase-9, and Bax, while downregulating the anti-apoptotic gene Bcl-2.[2]
Specific Mechanisms of Sulfonyl Quinolines
Quinoline-sulfonamide derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, thereby halting cell proliferation.[4] This is often followed by the induction of apoptosis, which can be observed through flow cytometry analysis.[4] The apoptotic pathway is triggered by altering the expression of apoptosis-related proteins, such as increasing Bax and decreasing Bcl-2 levels.[4] Some quinoline derivatives have also been found to induce caspase-dependent apoptosis associated with the generation of reactive oxygen species (ROS) and dissipation of the mitochondrial membrane potential.[6]
Experimental Protocol: Assessing Cytotoxicity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and, consequently, the cytotoxic effects of chemical compounds.[11] The assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[11][12]
Step-by-Step Methodology
-
Cell Seeding : Seed human cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1][13]
-
Compound Treatment : Treat the cells with various concentrations of the sulfanyl or sulfonyl quinoline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[1][13]
-
MTT Addition : After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 1.5 to 4 hours at 37°C.[1][13][14]
-
Formazan Solubilization : Carefully remove the medium containing MTT and add 130-250 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12][13][14]
-
Absorbance Measurement : Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[13]
-
Data Analysis : The absorbance is directly proportional to the number of viable cells.[12] Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Caption: General experimental workflow for the MTT cytotoxicity assay.
Conclusion
Both sulfanyl and sulfonyl quinoline derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1] The available data suggests that the potency of these compounds is highly dependent on the specific substitutions on the quinoline ring and the cancer cell line being tested.[1] While a direct comparison is challenging due to the lack of studies on structurally identical pairs, this guide provides a valuable starting point for researchers.[1] Sulfanyl quinoline derivatives show promise as multi-kinase inhibitors with favorable safety profiles, while sulfonyl quinoline derivatives exhibit potent activity through mechanisms including cell cycle arrest and apoptosis induction. Further investigation into directly comparable pairs is warranted to precisely elucidate the impact of the sulfur oxidation state on the cytotoxic potential of these promising anticancer agents.[1]
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The Quinazolinone Scaffold: A Privileged Core in Drug Discovery and Development - A Comparative Guide
The quinazolinone scaffold, a fused bicyclic heterocyclic system, stands as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of pharmacological activities.[1][2] Its inherent structural features allow for facile modification at various positions, enabling the fine-tuning of physicochemical properties and biological targets.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinazolinone analogs, offering a comparative perspective against other relevant heterocyclic systems in the context of anticancer, antimicrobial, and anti-inflammatory drug development. Experimental data, detailed protocols, and visual aids are presented to equip researchers and drug development professionals with the necessary insights to navigate this promising chemical space.
The Quinazolinone Core: Structural Features and Therapeutic Significance
The quinazolinone core is typically seen in two isomeric forms, 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the latter being more prevalent in pharmacologically active compounds.[2] The key to the broad therapeutic potential of quinazolinones lies in the amenability of its benzene and pyrimidine rings to substitution, profoundly influencing their biological activity. Structure-activity relationship (SAR) studies have consistently highlighted the significance of substituents at the 2, 3, 6, and 8 positions of the quinazolinone ring in dictating their pharmacological effects.
Comparative Analysis of Quinazolinone Analogs in Key Therapeutic Areas
The true potential of a scaffold is best understood through a comparative lens. Here, we delve into the SAR of quinazolinone analogs in three critical therapeutic areas, presenting their performance alongside alternative heterocyclic scaffolds.
Anticancer Activity: Targeting the Proliferative Machinery
Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use, such as the EGFR inhibitors gefitinib and erlotinib.[3] Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[1]
The anticancer activity of quinazolinone analogs is intricately linked to the nature and position of various substituents.
-
Position 2: Substitution at this position is crucial for modulating activity. The introduction of anilino moieties has been a cornerstone in the development of potent tyrosine kinase inhibitors.[4] For instance, the 4-anilinoquinazoline core is a key pharmacophore for EGFR inhibition.[4]
-
Position 3: Modifications at the N-3 position with various aryl or alkyl groups can significantly impact cytotoxicity. The introduction of bulky substituents can enhance interactions with target proteins.
-
Positions 6 and 7: Substitution on the benzene ring, particularly at positions 6 and 7, with small, electron-withdrawing groups or methoxy groups has been shown to be advantageous for antiproliferative activity.[4]
To provide a quantitative comparison, the following table summarizes the in vitro cytotoxic activity (IC50) of representative quinazolinone and pyridine analogs against various cancer cell lines.
| Compound ID | Scaffold | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| QZ-1 | Quinazolinone | 2-(4-methoxyphenyl), 3-benzyl | MCF-7 | 1.11 | |
| QZ-2 | Quinazolinone | 2-(4-chlorophenyl), 3-(pyridin-2-yl) | A549 | 0.02 | [5] |
| QZ-3 | Quinazolinone | 2-thioxo, 3-(4-fluorophenyl) | HCT116 | 3.85 | [5] |
| PY-1 | Pyridine | 2,4-diamino-6-(4-chlorophenyl) | MCF-7 | 0.22 | [6] |
| PY-2 | Pyridine | 2-amino-3-cyano-4-phenyl-6-methyl | A549 | 1.02 | [5] |
| PY-3 | Pyridine | 4-(4-(diphenylamino)phenyl)-2-oxo | HCT-116 | 15.4 | [7] |
Table 1: Comparative Anticancer Activity of Quinazolinone and Pyridine Analogs. This table highlights the potent anticancer activity of specific quinazolinone and pyridine derivatives against various cancer cell lines, providing a basis for scaffold comparison.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., quinazolinone analogs) and incubate for 48-72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Quinazolinone derivatives have demonstrated significant potential as antibacterial and antifungal agents, often targeting essential microbial enzymes or cellular processes.
Key structural modifications influencing the antimicrobial prowess of quinazolinones include:
-
Position 2: The presence of a methyl or thiol group at this position is often associated with enhanced antimicrobial activity.[6]
-
Position 3: Substitution with a substituted aromatic ring at the N-3 position is crucial for potent activity.[6]
-
Positions 6 and 8: The introduction of halogen atoms, such as iodine or bromine, at these positions can significantly improve antibacterial efficacy.[6]
The following table presents the minimum inhibitory concentration (MIC) values of selected quinazolinone and thiazole derivatives against various microbial strains.
| Compound ID | Scaffold | Substituents | Microbial Strain | MIC (µg/mL) | Reference |
| QZ-4 | Quinazolinone | 2-methyl, 3-(thiophen-2-ylmethylene)amino | S. aureus | 1.95 | |
| QZ-5 | Quinazolinone | 2-mercapto, 3-(4-chlorophenyl) | E. coli | 0.23 | [1] |
| QZ-6 | Quinazolinone | 6-bromo, 2-styryl | C. albicans | 7.8 | [10] |
| TH-1 | Thiazole | 2-amino-4-(4-chlorophenyl) | S. aureus | ≤ 2 | [11] |
| TH-2 | Thiazole | 2-(4-hydroxyphenyl)benzo[d]thiazole | E. coli | 50-75 | [12] |
| TH-3 | Thiazole | 2-amino-4-(2,4-dichlorophenyl) | C. albicans | 93.7 | [13] |
Table 2: Comparative Antimicrobial Activity of Quinazolinone and Thiazole Derivatives. This table showcases the minimum inhibitory concentrations (MICs) of representative compounds, illustrating their efficacy against various bacterial and fungal strains.
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15]
Principle: The assay involves exposing a standardized inoculum of the test microorganism to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[16]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.[14]
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.[17]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[17]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[16]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[16]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases. Quinazolinone derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.
The anti-inflammatory potential of quinazolinone analogs is influenced by specific structural features:
-
Position 2: The presence of a substituted phenyl ring at this position is often beneficial for anti-inflammatory activity.
-
Position 3: The introduction of various heterocyclic moieties or substituted aryl groups at the N-3 position can enhance COX-2 selectivity and overall anti-inflammatory efficacy.
-
Benzene Ring Substitution: Electron-withdrawing groups on the benzene ring can positively influence anti-inflammatory activity.[18]
The following table compares the in vivo anti-inflammatory activity of quinazolinone and imidazole derivatives using the carrageenan-induced paw edema model.
| Compound ID | Scaffold | Substituents | Animal Model | % Inhibition of Edema | Reference |
| QZ-7 | Quinazolinone | 2-phenyl, 3-(4-methylphenyl) | Rat | 53.33 | [19] |
| QZ-8 | Quinazolinone | 2-(4-chlorophenyl), 3-amino | Rat | 63.71 | [20] |
| QZ-9 | Quinazolinone | 2-mercapto-3-(pyridin-2-yl)ethyl | Rat | ED50 = 50.3 mg/kg | [18] |
| IM-1 | Imidazole | 2-substituted-4,5-diphenyl | Rat | Potent activity | [21] |
| IM-2 | Imidazole | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide | Rat | IC50 = 403.57 nM (p38 kinase) | [22] |
| IM-3 | Imidazole | Fused with pyridine | Mouse | Potent activity | [2] |
Table 3: Comparative Anti-inflammatory Activity of Quinazolinone and Imidazole Derivatives. This table presents the percentage inhibition of paw edema in an animal model, providing a comparison of the in vivo anti-inflammatory efficacy of the compounds.
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[3][23]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[4]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., quinazolinone analog) orally or intraperitoneally at a specific dose. A control group receives the vehicle only.
-
Induction of Edema: After a predetermined time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[18]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[18]
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Visualizing the Concepts: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), provide visual representations of key structures, workflows, and pathways.
Caption: Key Structure-Activity Relationships of Quinazolinone Analogs.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Perspectives
The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse pharmacological profile make it an attractive starting point for drug design and development. This guide has provided a comparative overview of the structure-activity relationships of quinazolinone analogs in anticancer, antimicrobial, and anti-inflammatory research, supported by experimental data and detailed protocols.
Future research in this area should focus on the development of highly selective and potent quinazolinone derivatives with improved pharmacokinetic and safety profiles. The exploration of novel hybrid molecules that combine the quinazolinone scaffold with other pharmacophores holds significant promise for addressing complex diseases and overcoming drug resistance. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their successful clinical translation.
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Comparative Analysis of Anticancer Efficacy in Quinazolinone-Based Compounds
An In-Depth Technical Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology
The quinazolinone core, a bicyclic heterocyclic system formed by the fusion of benzene and pyrimidine rings, is a cornerstone in medicinal chemistry.[1][2] Its structural versatility and ability to interact with a multitude of biological targets have established it as a "privileged scaffold" in drug discovery.[3][4] Over the past two decades, this has led to the U.S. Food and Drug Administration (FDA) approving more than 20 drugs containing a quinazoline or quinazolinone structure for anticancer use.[2] These agents function through diverse mechanisms, most notably by inhibiting key enzymes like tyrosine kinases, which are critical drivers of tumorigenesis.[5][6]
This guide provides a comparative analysis of the anticancer efficacy of different classes of quinazolinone-based compounds. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in oncology and drug development.
Part 1: Targeting Receptor Tyrosine Kinases (RTKs)
A predominant mechanism of action for many quinazolinone compounds is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[4][5] Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, including non-small cell lung cancer, leading to uncontrolled cell proliferation and survival.[7] Quinazolinone-based inhibitors typically act as ATP-competitive agents, binding to the kinase domain and preventing the downstream signaling cascade.[8]
Visualizing the EGFR Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling cascade and the point of intervention for quinazolinone-based inhibitors.
Caption: Inhibition of tubulin polymerization by quinazolinone-based agents.
Comparative Efficacy of Tubulin-Targeting Quinazolinones
These compounds represent an alternative to kinase inhibitors and have shown potent activity against various cancer types.
| Compound ID | Target Cell Line | Average IC50 (µM) | Key Mechanism | Source |
| Compound B6 | Broad Spectrum (4 lines) | 2.0 | Inhibits tubulin polymerization, G2/M arrest | [9] |
| Compound 102 | Not specified | Potent | Inhibits microtubule polymerization in vitro & in vivo | [10] |
| Compound 7j | DU-145 (Prostate) | 0.05 (GI50) | Microtubule disruptor | [11] |
| Compound 101 | L1210 (Leukemia) | 5.8 | Inhibits proliferation | [10] |
Analysis and Causality:
Compound B6 emerged as a promising candidate with broad-spectrum activity. [9]Mechanistic studies confirmed that it directly inhibits tubulin polymerization, disrupts the cellular microtubule network, and arrests the cell cycle in the G2/M phase, which are classic hallmarks of microtubule-targeting agents. [9]The potent activity of compound 7j (GI50 50 nM) demonstrates that mimicking the steroidal AB-ring system of other known microtubule disruptors within a quinazolinone framework can lead to compounds with activity exceeding that of parent molecules. [11]
Part 3: Key Experimental Protocols
To ensure the reproducibility and validity of efficacy studies, standardized protocols are essential. Here, we detail the methodology for the MTT assay, a cornerstone for evaluating cytotoxic activity.
Protocol: MTT Assay for In Vitro Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. [7]In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT salt, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Causality: A 24-hour pre-incubation allows cells to adhere to the plate and enter a logarithmic growth phase, ensuring a healthy and responsive cell population for the experiment. [12]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the quinazolinone compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). [13] * After 24 hours, carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO only) and an untreated control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours.
-
Causality: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Causality: DMSO is a powerful organic solvent required to dissolve the water-insoluble formazan, allowing for accurate spectrophotometric measurement. [12]
-
-
Data Acquisition and Analysis:
-
Measure the optical density (OD) of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: (% Viability) = (OD of Treated Cells / OD of Control Cells) x 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion and Future Directions
The quinazolinone scaffold continues to be a highly productive platform for the development of novel anticancer agents. [10][11]The compounds discussed in this guide demonstrate potent efficacy through diverse mechanisms, including the targeted inhibition of key oncogenic kinases like EGFR and the disruption of fundamental cellular processes like mitosis. [7][9]Structure-activity relationship studies consistently show that minor chemical modifications can drastically alter potency and selectivity, underscoring the importance of rational drug design. [6] Future research should focus on preclinical in vivo investigations to translate the promising in vitro potential of these novel derivatives into clinical applications. [14]Furthermore, exploring quinazolinone-based compounds as dual inhibitors (e.g., targeting both EGFR and VEGFR) or in combination therapies may provide synergistic effects and help overcome challenges like drug resistance. [2][15]
References
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL: )
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de
- Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC. (URL: )
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: )
- Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review - ResearchG
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- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - MDPI. (URL: )
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- SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES - World Journal of Pharmaceutical and Medical Research. (URL: )
- Synthesis and anticancer activity of new quinazoline deriv
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- REVIEW OF QUINAZOLINONE SCAFFOLD AS ANTICANCER AGENTS | Request PDF. (URL: )
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety principles and regulatory compliance, reflecting a commitment to best practices in laboratory operations.
Understanding the Compound: Hazard Profile and Safety Precautions
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Given these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a controlled environment to minimize exposure.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from splashes or airborne particles.[1][2] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation.[1][2] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination.[3] |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood.[1][3] | To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that ensures the waste is handled, segregated, and disposed of in accordance with safety and environmental regulations.
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